Product packaging for Naphthalene-1-sulfonamide(Cat. No.:CAS No. 89456-57-5)

Naphthalene-1-sulfonamide

Cat. No.: B086908
CAS No.: 89456-57-5
M. Wt: 207.25 g/mol
InChI Key: ZFIFHAKCBWOSRN-UHFFFAOYSA-N
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Description

Naphthalene-1-sulfonamide serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Recent studies highlight its application in the design of novel compounds that potently inhibit the IL6/JAK2/STAT3 signaling pathway, a key driver in the proliferation and survival of cancer cells such as breast cancer (MCF7) . Molecular docking studies further demonstrate that naphthalene-sulfonamide derivatives exhibit strong binding affinities to therapeutic targets like carbonic anhydrase (1AZM), outperforming the well-known drug acetazolamide and suggesting significant potential for developing highly effective anticancer analogues . This core structure is also integral to the development of potent and selective Fatty Acid Binding Protein 4 (FABP4) inhibitors, which are relevant for treating metabolic syndromes and certain cancers . Furthermore, research into naphthalene-sulfonamide hybrids shows promise for antimicrobial applications, with some derivatives exhibiting effective inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV . The compound's utility extends to chemical genetics, where it has been used as a small molecule plant growth promoter to study complex plant hormonal signaling pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B086908 Naphthalene-1-sulfonamide CAS No. 89456-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFHAKCBWOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237723
Record name Naphthalenesulfonamide
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Molecular Weight

207.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-25-7, 89456-57-5
Record name 1-Naphthalenesulfonamide
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Record name Naphthalenesulfonamide
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Record name Naphthalene-1-sulfonamide
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Record name naphthalene-1-sulfonamide
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Record name NAPHTHALENE-1-SULFONAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Naphthalene-1-sulfonamide from 1-Naphthalenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of naphthalene-1-sulfonamide from 1-naphthalenesulfonyl chloride. It is designed to equip researchers, scientists, and professionals in drug development with a detailed understanding of the reaction, including experimental protocols, quantitative data, and relevant biological context.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated as potent inhibitors of various enzymes and have shown promise as anticancer and antimicrobial agents.[1][2][3] Notably, derivatives of this compound have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases, and have been studied for their ability to inhibit tubulin polymerization and modulate the IL6/JAK2/STAT3 signaling pathway in cancer cells.[1][2][3] The synthesis of the core this compound structure is a fundamental step in the development of these potentially therapeutic compounds.

This guide focuses on the direct synthesis of this compound via the reaction of 1-naphthalenesulfonyl chloride with ammonia.

Reaction Scheme and Mechanism

The synthesis of this compound from 1-naphthalenesulfonyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide and hydrochloric acid. The hydrochloric acid is subsequently neutralized by excess ammonia to form ammonium chloride.

Figure 1: Reaction Scheme

G reactant1 1-Naphthalenesulfonyl Chloride product1 This compound reactant1->product1 + 2 NH3 reactant2 Ammonia (NH3) reactant2->product1 product2 Ammonium Chloride (NH4Cl) product1->product2 +

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1-Naphthalenesulfonyl ChlorideC₁₀H₇ClO₂S226.6864-67White to off-white solid
This compoundC₁₀H₉NO₂S207.25150-152Solid

Note: The melting point of this compound can vary depending on purity.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 1-naphthalenesulfonyl chloride. This procedure is based on established methods for the synthesis of analogous sulfonamides.[4]

Materials and Equipment
  • 1-Naphthalenesulfonyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthalenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • Cooling: Cool the solution in an ice bath with stirring.

  • Addition of Ammonia: Slowly add an excess of cold, concentrated aqueous ammonia (approximately 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to dissolve the ammonium chloride byproduct.

    • Separate the organic layer.

    • Wash the organic layer with deionized water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[5]

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can enhance crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., S=O and N-H stretches of the sulfonamide group).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Experimental and Logical Workflow Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve 1-Naphthalenesulfonyl Chloride in Dichloromethane cool Cool Solution in Ice Bath dissolve->cool add_nh3 Add Concentrated Aqueous Ammonia cool->add_nh3 react Stir at Room Temperature add_nh3->react separate Separate Organic Layer react->separate wash Wash with Water and Brine separate->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize filter Vacuum Filter Crystals recrystallize->filter dry_crystals Dry Purified Product filter->dry_crystals end end dry_crystals->end Characterization

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Discovery Signaling Pathway

This compound derivatives have been investigated as inhibitors in various signaling pathways relevant to disease. The following diagram illustrates a generalized signaling pathway where a this compound derivative could act as an inhibitor.

G ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor downstream_kinase Downstream Kinase (e.g., JAK2) adaptor->downstream_kinase transcription_factor Transcription Factor (e.g., STAT3) downstream_kinase->transcription_factor translocation Nuclear Translocation transcription_factor->translocation gene_expression Target Gene Expression (Proliferation, Survival) translocation->gene_expression inhibitor This compound Derivative (Inhibitor) inhibitor->downstream_kinase

Caption: Inhibition of a signaling pathway by a this compound derivative.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 1-naphthalenesulfonyl chloride. The provided experimental protocol, based on established chemical principles, offers a reliable method for the preparation of this important synthetic intermediate. The biological significance of this compound derivatives underscores the importance of efficient and well-characterized synthetic routes. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis and further derivatization of this versatile chemical scaffold in the pursuit of novel therapeutic agents.

References

Physicochemical Properties of Naphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide is a key chemical intermediate and a structural motif of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including as antagonists for chemokine receptors and as inhibitors of enzymes implicated in metabolic diseases. A thorough understanding of its core physicochemical properties is fundamental for its application in synthesis, formulation, and predictive modeling of its behavior in biological systems.

This technical guide provides a summary of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and presents logical and experimental workflows relevant to its study.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while core identification and computed data are available, specific experimental values for several key properties such as melting point, boiling point, and water solubility are not prominently reported in publicly available literature.

PropertyValueData TypeReference(s)
IUPAC Name This compoundIdentifier
CAS Number 606-25-7Identifier
Molecular Formula C₁₀H₉NO₂SStructural
Molecular Weight 207.25 g/mol Structural
Physical Form SolidExperimental
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available-
pKa (acid dissociation constant) Data not available-
logP (Octanol-Water Partition Coefficient) 1.9Computed (XLogP3)

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This property is a crucial indicator of purity.

Methodology: Capillary Tube Method

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus: The capillary tube is placed in a heating apparatus (either a liquid bath or a metal block) equipped with a calibrated thermometer or a thermocouple.

  • Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.

  • Observation: The temperature at which the substance begins to collapse or liquefy (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

Water Solubility Determination (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature. It is a critical parameter for assessing environmental fate and bioavailability.

Methodology: Flask Method

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated (e.g., shaken or stirred) in a constant temperature bath (typically 20-25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solids settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

pKa (Acid Dissociation Constant) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For this compound, the acidic proton is on the sulfonamide nitrogen (-SO₂NH-). This value is crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Titration Method

  • Solution Preparation: A precise amount of this compound is dissolved in water, often with a co-solvent if solubility is low. The solution must be free of CO₂.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the sulfonamide molecules have been deprotonated (i.e., the half-equivalence point). The pKa can be calculated for multiple points along the curve to yield a mean value.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 107)

The logP is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in either the n-octanol or aqueous phase. The two phases are then combined in a vessel (e.g., a centrifuge tube) at a known volume ratio.

  • Equilibration: The vessel is shaken vigorously for a set period (e.g., 5-10 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

Biological Targets of this compound Derivatives

Derivatives of the this compound scaffold have been identified as inhibitors of key proteins involved in disease pathways, highlighting the therapeutic potential of this chemical class.

G cluster_0 This compound Derivatives cluster_1 Biological Targets Naph This compound Scaffold FABP4 FABP4 (Metabolic Diseases) Naph->FABP4 Inhibition CCR8 CCR8 Receptor (Inflammation) Naph->CCR8 Antagonism

Caption: Logical diagram of this compound derivatives acting on biological targets.

Experimental Workflow for logP Determination

The Shake-Flask method (OECD 107) is a foundational experiment for determining the lipophilicity of a compound. The workflow involves a series of precise steps to ensure accurate measurement of the partition coefficient.

G prep 1. Phase Preparation (Pre-saturate Octanol & Water) dissolve 2. Dissolve Compound (Add this compound) prep->dissolve mix 3. Shake & Equilibrate (Mechanical Agitation) dissolve->mix separate 4. Phase Separation (Centrifugation) mix->separate analyze_aq 5a. Analyze Aqueous Phase (e.g., HPLC) separate->analyze_aq analyze_org 5b. Analyze Octanol Phase (e.g., HPLC) separate->analyze_org calculate 6. Calculate logP (log([C]oct / [C]aq)) analyze_aq->calculate analyze_org->calculate

Caption: Experimental workflow for logP determination via the Shake-Flask method.

Naphthalene-1-Sulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds as enzyme inhibitors. It includes detailed experimental protocols and summaries of quantitative data to facilitate further research and drug development in this area.

Introduction

The this compound core structure provides a privileged scaffold for the design of enzyme inhibitors. Its rigid bicyclic aromatic system allows for diverse functionalization, enabling the optimization of binding affinity and selectivity for various enzyme targets. Researchers have successfully developed derivatives that show potent inhibition of enzymes involved in metabolic diseases, cancer, and infectious diseases. This guide will delve into specific examples of these derivatives and their targeted enzymes.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives typically involves the reaction of a naphthalene-1-sulfonyl chloride with a primary or secondary amine. The naphthalene-1-sulfonyl chloride can be synthesized from naphthalene through chlorosulfonation. Further modifications can be introduced on the naphthalene ring or the amine moiety to explore the structure-activity relationship.[1]

A general synthetic scheme is presented below:

G cluster_0 Synthesis Pathway Naphthalene Naphthalene Naphthalene-1-sulfonyl chloride Naphthalene-1-sulfonyl chloride Naphthalene->Naphthalene-1-sulfonyl chloride Chlorosulfonic acid This compound derivative This compound derivative Naphthalene-1-sulfonyl chloride->this compound derivative Amine (R-NH2) Pyridine, DCM Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->this compound derivative G cluster_0 FP Assay Workflow Reagent_Prep Prepare Assay Buffer, FABP4, Fluorescent Probe, and Test Compounds Plate_Setup Dispense Reagents into 384-well Plate: - Buffer - FABP4 - Test Compound/DMSO Reagent_Prep->Plate_Setup Incubation1 Incubate at Room Temperature Plate_Setup->Incubation1 Probe_Add Add Fluorescent Probe Incubation1->Probe_Add Incubation2 Incubate to Reach Equilibrium Probe_Add->Incubation2 Measurement Read Fluorescence Polarization Incubation2->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis G cluster_0 FABP4 Signaling in Metabolic Inflammation Adipocytes Adipocytes FABP4 FABP4 Adipocytes->FABP4 Macrophages Macrophages Macrophages->FABP4 Lipolysis Lipolysis FABP4->Lipolysis Inflammatory_Pathways JNK/NF-κB Activation FABP4->Inflammatory_Pathways Naphthalene_Inhibitor This compound Inhibitor Naphthalene_Inhibitor->FABP4 Insulin_Resistance Insulin_Resistance Lipolysis->Insulin_Resistance Atherosclerosis Atherosclerosis Inflammatory_Pathways->Atherosclerosis G cluster_0 Tubulin Polymerization Assay Workflow Reagent_Prep Prepare Polymerization Buffer, Tubulin, GTP, and Test Compounds Reaction_Mix Combine Reagents in a Microplate (on ice) Reagent_Prep->Reaction_Mix Incubation Incubate at 37°C to Initiate Polymerization Reaction_Mix->Incubation Measurement Monitor Absorbance or Fluorescence Over Time Incubation->Measurement Data_Analysis Determine IC50 Values Measurement->Data_Analysis G

References

Spectroscopic Analysis of Naphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Naphthalene-1-sulfonamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a detailed interpretation of the spectral data, outlines the experimental protocols for obtaining such data, and presents the information in a clear, structured format to aid researchers in the identification and characterization of this and similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons of the naphthalene ring system and the protons of the sulfonamide group. The aromatic region typically displays a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The sulfonamide protons often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.50 - 8.70Multiplet-
-SO₂NH₂7.30 - 7.90Broad Singlet-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in the naphthalene ring. The chemical shifts of these carbons are influenced by the electron-withdrawing sulfonamide group. Aromatic carbons in sulfonamides generally resonate in the range of 110-160 ppm.[1]

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C-SO₂)~140
C-2 to C-8a (Aromatic)120 - 135

Note: The chemical shifts are approximate and based on typical values for substituted naphthalenes and sulfonamides.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the N-H and S=O bonds of the sulfonamide group, as well as the C-H and C=C bonds of the aromatic naphthalene ring.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 - 3250N-H StretchSulfonamide (-SO₂NH₂)
1350 - 1310Asymmetric S=O StretchSulfonamide (-SO₂NH₂)
1170 - 1140Symmetric S=O StretchSulfonamide (-SO₂NH₂)
3100 - 3000Aromatic C-H StretchNaphthalene Ring
1600 - 1450Aromatic C=C StretchNaphthalene Ring
900 - 675Aromatic C-H BendNaphthalene Ring

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ions resulting from the breakdown of the molecule in the mass spectrometer.

Molecular Formula: C₁₀H₉NO₂S Molecular Weight: 207.25 g/mol

Predicted Fragmentation Pattern

While an experimental mass spectrum is ideal, a predicted fragmentation pattern can be deduced based on the known behavior of aromatic sulfonamides. Common fragmentation pathways include the loss of SO₂ and cleavage of the sulfonamide group.

m/z Proposed Fragment Formula
207[M]⁺[C₁₀H₉NO₂S]⁺
143[M - SO₂]⁺[C₁₀H₉N]⁺
127[C₁₀H₇]⁺[C₁₀H₇]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

ATR-FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Powder on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Process_NMR Process NMR Data (¹H, ¹³C) Acquire_NMR->Process_NMR Process_IR Process IR Spectrum Acquire_IR->Process_IR Process_MS Analyze Mass Spectrum Acquire_MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Elucidation of Naphthalene-1-sulfonamide's Molecular Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural chemistry of naphthalene-sulfonamide derivatives, with a focus on the methodologies used to determine their three-dimensional crystalline structures. As the crystal structure for the parent compound, Naphthalene-1-sulfonamide, is not publicly available in crystallographic databases, this document will utilize the crystallographic data of a representative derivative, 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate , to illustrate the principles and data presentation pertinent to this class of molecules.

Core Crystal Structure Data

The determination of the three-dimensional arrangement of atoms in a crystalline solid is paramount for understanding its physicochemical properties and biological activity. X-ray crystallography is the definitive technique for this purpose. The following table summarizes the key crystallographic parameters for the example derivative, 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate[1].

Parameter Value
Chemical Formula C₃₀H₂₉N₃O₅S₂
Molecular Weight 575.68 g/mol
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 12.7594(13) Å
b = 13.3481(14) Å
c = 16.4331(17) Å
α = 90°
β = 98.349(4)°
γ = 90°
Unit Cell Volume 2769.1(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.381 Mg/m³
Radiation Wavelength 0.71073 Å (Mo Kα)
Temperature 296 K
Reflections Collected 17644
Independent Reflections 3444
R-factor (Rint) 0.041
Final R-factor (R1) 0.047
wR2 (all data) 0.113

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of naphthalene-sulfonamide derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from naphthalene.

  • Sulfonation of Naphthalene: Naphthalene is reacted with a sulfonating agent, such as concentrated sulfuric acid, to produce naphthalene-1-sulfonic acid. The reaction temperature is a critical parameter, as lower temperatures (around 40-60°C) favor the formation of the 1-isomer, while higher temperatures (above 160°C) yield the 2-isomer.

  • Conversion to Sulfonyl Chloride: The resulting naphthalene-1-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form naphthalene-1-sulfonyl chloride. This intermediate is often highly reactive and sensitive to moisture.

  • Amination: The naphthalene-1-sulfonyl chloride is subsequently reacted with an ammonia source, typically aqueous or gaseous ammonia, to yield the final product, this compound. The reaction is usually carried out at low temperatures to control its exothermicity.

Crystallization

The purification and growth of single crystals suitable for X-ray diffraction is a crucial step. Recrystallization is the most common method employed.

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For naphthalene derivatives, common solvents include ethanol, methanol, and acetone, or mixtures thereof with water[2][3].

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.

  • Cooling: The filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling generally promotes the growth of larger, higher-quality crystals.

  • Isolation and Drying: The formed crystals are isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is used to determine the precise atomic arrangement within the crystal.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis Naphthalene Naphthalene Sulfonation Sulfonation (H₂SO₄) Naphthalene->Sulfonation N_1_SA Naphthalene-1- sulfonic Acid Sulfonation->N_1_SA Chlorination Chlorination (SOCl₂ or PCl₅) N_1_SA->Chlorination N_1_SCl Naphthalene-1- sulfonyl Chloride Chlorination->N_1_SCl Amination Amination (NH₃) N_1_SCl->Amination Crude_Product Crude Naphthalene-1- sulfonamide Amination->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Single_Crystals Single Crystals Recrystallization->Single_Crystals XRD Single-Crystal X-ray Diffraction Single_Crystals->XRD Structure_Determination Structure Solution & Refinement XRD->Structure_Determination Crystal_Structure Crystal Structure Data Structure_Determination->Crystal_Structure

Fig. 1: General experimental workflow for the synthesis and structural elucidation of this compound.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly and uniquely attributed to the parent this compound in the public domain literature that would necessitate a diagram. However, various derivatives are known to interact with specific biological targets. For instance, substituted naphthalene-sulfonamides have been investigated as inhibitors of various enzymes and receptors. Should a specific biological target and downstream signaling cascade be identified for this compound, a corresponding pathway diagram could be constructed.

The logical relationship in the context of its structural determination follows a linear progression from synthesis to analysis, as depicted in the workflow diagram above. The successful outcome of each step is contingent upon the completion of the previous one, culminating in the acquisition of the final crystal structure data.

References

An In-depth Technical Guide to the Solubility of Naphthalene-1-sulfonamide in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Naphthalene-1-sulfonamide, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the fundamental principles governing the solubility of sulfonamides and furnishes a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the realm of drug discovery and development, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, posing significant challenges for formulation development. Understanding the solubility of a compound like this compound in various solvents is therefore essential for designing appropriate formulations, predicting its behavior in biological systems, and developing robust analytical methods.

General Principles of Sulfonamide Solubility

The solubility of sulfonamides, including this compound, is influenced by several factors:

  • Molecular Structure: The presence of both a hydrophobic naphthalene ring and a hydrophilic sulfonamide group gives this compound an amphiphilic character. The overall solubility in a given solvent will depend on the balance between these two moieties.

  • Solvent Polarity: "Like dissolves like" is a guiding principle in solubility. Polar solvents will tend to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given its structure, this compound is expected to exhibit solubility in a range of solvents with varying polarities.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solid.

  • pH of the Medium (for aqueous solutions): The sulfonamide group is weakly acidic. In aqueous solutions, the pH will significantly impact the ionization state of the molecule. At pH values above the pKa of the sulfonamide group, the molecule will be deprotonated and exist as a more soluble anion.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Water25Shake-Flask Method
Methanol25Shake-Flask Method
Ethanol25Shake-Flask Method
Acetone25Shake-Flask Method
Chloroform25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
User-defined solvent 1
User-defined solvent 2

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC (if applicable)

  • Standard solutions of this compound of known concentrations

4.2. Experimental Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility. It is advisable to discard the first portion of the filtrate to saturate the filter material.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep Add excess this compound to solvent in vials equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtered sample filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary theoretical background and a detailed, practical experimental protocol for researchers to determine this crucial parameter. By following the outlined shake-flask methodology, scientists and drug development professionals can generate reliable solubility data in various solvents. This information is indispensable for advancing research, enabling effective formulation design, and ultimately contributing to the successful development of new therapeutic agents.

The Emergence of Naphthalene-1-sulfonamide: A Bioactive Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-sulfonamide core has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective bioactive compounds. This technical guide provides a comprehensive overview of the discovery of this compound derivatives as modulators of key biological pathways, offering insights into their synthesis, mechanism of action, and therapeutic potential. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.

Introduction to this compound as a Privileged Scaffold

This compound derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Their rigid bicyclic aromatic structure provides a robust framework for the strategic placement of various functional groups, enabling the fine-tuning of their pharmacological properties. This has led to the identification of potent inhibitors of enzymes implicated in metabolic diseases, modulators of inflammatory pathways, and agents with significant anticancer and antimicrobial properties. The inherent "drug-like" properties of this scaffold, including its metabolic stability and amenability to chemical modification, have further fueled its exploration in various therapeutic areas.

Key Biological Activities and Therapeutic Targets

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

This compound derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses.[1][2] FABP4 is predominantly expressed in adipocytes and macrophages and is implicated in the pathogenesis of type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[2] By blocking the fatty acid binding pocket of FABP4, these inhibitors can modulate lipid trafficking and signaling, thereby exerting beneficial metabolic effects.

Anticancer Activity

A significant area of investigation has been the anticancer potential of this compound derivatives. Certain analogues have been shown to exhibit potent cytotoxic activity against various cancer cell lines by inhibiting tubulin polymerization.[3][4] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3]

Another key anticancer mechanism of action for a distinct set of naphthalene-2-sulfonamide hybrids involves the modulation of the Interleukin-6 (IL-6)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][5][6] This pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Specific derivatives have been shown to downregulate the expression and phosphorylation of key components of this pathway, including IL-6, JAK2, and STAT3, leading to the suppression of tumor growth.[1][5]

Antimicrobial Activity

The naphthalene-sulfonamide scaffold has also been explored for its antimicrobial properties. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1][6] The mechanism of their antimicrobial action is an area of ongoing investigation, with some evidence suggesting the inhibition of essential bacterial enzymes.

Quantitative Data on Bioactivity

The following tables summarize the quantitative data for representative this compound derivatives across their various biological activities.

Table 1: FABP4 Inhibitory Activity of this compound Derivatives

Compound IDTargetKᵢ (μM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)Reference
16dk FABP40.023>434[2]
16do FABP40.031>322[2]
16du FABP40.028>357[2]
Compound 10g FABP40.5164.7[7]
BMS309403 FABP40.03585.7[2]

Table 2: Anticancer and Tubulin Polymerization Inhibitory Activity of this compound Derivatives

Compound IDCell LineAntiproliferative IC₅₀ (μM)Tubulin Polymerization IC₅₀ (μM)Reference
5c MCF-70.51 ± 0.032.8[3][4]
A5490.33 ± 0.01[3][4]

Table 3: IL-6/JAK2/STAT3 Pathway Inhibitory and Anticancer Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives

Compound IDTargetIC₅₀ (μM)Cell LineAntiproliferative IC₅₀ (μM)Reference
5b STAT3 Phosphorylation3.59MCF-740.08[1][5]
5e STAT3 Phosphorylation3.01MCF-743.13[1][5]
5i STAT3 Phosphorylation8.58MCF-741.6[1][5]

Table 4: Antimicrobial Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives

Compound IDMicroorganismMIC (mg/mL)Reference
5b E. coli10[5]
5j E. coli20[5]
5e S. aureus20[5]
5f S. aureus40[5]
5b C. albicans10[5]
5d C. albicans10[5]
5j C. albicans10[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of this compound derivatives.

Synthesis of Naphthalene-1-sulfonyl Chloride (General Procedure)

A common synthetic route to access this compound derivatives involves the initial preparation of a sulfonyl chloride intermediate.

Procedure:

  • To a stirred solution of the corresponding naphthalene derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (2.0-3.0 eq) dropwise.

  • Maintain the reaction temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to yield the naphthalene-sulfonyl chloride.[8]

Synthesis of N-Aryl/Alkyl Naphthalene-1-sulfonamides (General Procedure)

The final bioactive compounds are typically synthesized by reacting the sulfonyl chloride intermediate with a primary or secondary amine.

Procedure:

  • Dissolve the naphthalene-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • To this solution, add the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.[9]

FABP4 Inhibition Assay (Competitive Fluorescence Displacement)

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4.

Procedure:

  • Prepare a solution of recombinant human FABP4 protein (e.g., 100 nM) and a fluorescent probe such as 1-anilinonaphthalene-8-sulfonic acid (ANS) (e.g., 1 µM) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl).

  • Serially dilute the test compounds in the same assay buffer.

  • In a 96-well black plate, add the FABP4-ANS solution to each well.

  • Add the serially diluted test compounds to the wells. Include wells with no compound (positive control) and wells with no FABP4 (negative control).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for ANS (e.g., excitation at 380 nm and emission at 480 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. The inhibitory constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[7]

Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the effect of test compounds on the in vitro polymerization of tubulin into microtubules.

Procedure:

  • Reconstitute purified tubulin protein (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the tubulin solution in a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.

  • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37 °C.

  • Measure the change in absorbance (optical density) at 340 nm every 30-60 seconds for a period of 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by measuring the concentration of the compound that inhibits the maximum rate of polymerization by 50%.[4]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Signaling Pathways and Mechanisms of Action

FABP4 Signaling Pathway

This compound derivatives that inhibit FABP4 interfere with its role in intracellular fatty acid trafficking and signaling. FABP4 is known to interact with hormone-sensitive lipase (HSL) to regulate lipolysis and with peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in adipogenesis. By inhibiting FABP4, these compounds can modulate downstream inflammatory and metabolic pathways.

FABP4_Signaling_Pathway Extracellular_FA Extracellular Fatty Acids FABP4 FABP4 Extracellular_FA->FABP4 FABP4_Inhibitor This compound Inhibitor FABP4_Inhibitor->FABP4 Inhibits HSL HSL FABP4->HSL PPARg PPARγ FABP4->PPARg Lipolysis Lipolysis HSL->Lipolysis Gene_Expression Adipogenic & Inflammatory Gene Expression PPARg->Gene_Expression Metabolic_Effects Modulation of Metabolic Homeostasis Lipolysis->Metabolic_Effects Gene_Expression->Metabolic_Effects

FABP4 Signaling Pathway Inhibition.
IL-6/JAK2/STAT3 Signaling Pathway

Certain naphthalene-2-sulfonamide derivatives exert their anticancer effects by inhibiting the IL-6/JAK2/STAT3 signaling cascade. This pathway is initiated by the binding of IL-6 to its receptor, leading to the activation of JAK2 and subsequent phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. The naphthalene-sulfonamide inhibitors have been shown to downregulate the expression of key proteins in this pathway.[1][5]

IL6_JAK2_STAT3_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene_Transcription Target Gene Transcription STAT3_dimer->Gene_Transcription Nucleus Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Transcription->Proliferation Naph_Sulfonamide Naphthalene-2-sulfonamide Derivative Naph_Sulfonamide->IL6 Downregulates Expression Naph_Sulfonamide->JAK2 Downregulates Expression Naph_Sulfonamide->STAT3 Downregulates Expression

IL-6/JAK2/STAT3 Pathway Modulation.

Experimental and Logical Workflow

The discovery and development of bioactive this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Scaffold Hopping & Structure-Based Design Synthesis Chemical Synthesis of This compound Library Design->Synthesis Screening Primary Biological Screening (e.g., FABP4, Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Mechanism Mechanism of Action Studies (e.g., Pathway Analysis, Enzyme Kinetics) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Mechanism->Lead_Opt Feedback Candidate Preclinical Candidate Selection In_Vivo->Candidate

Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel bioactive compounds with diverse therapeutic potential. The wealth of structure-activity relationship data, coupled with a deeper understanding of their mechanisms of action, provides a solid foundation for the future design of next-generation inhibitors and modulators with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a comprehensive resource to aid researchers in navigating the exciting and rapidly evolving field of this compound-based drug discovery.

References

In Silico Modeling of Naphthalene-1-sulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in silico modeling of Naphthalene-1-sulfonamide interactions with various protein targets. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and implement computational strategies in the design and analysis of this important class of compounds. This guide summarizes key quantitative data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.

Introduction to Naphthalene-1-sulfonamides

Naphthalene-1-sulfonamides are a versatile class of organic compounds characterized by a naphthalene ring system linked to a sulfonamide group. This scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of proteins implicated in various diseases. The modular nature of the this compound core allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. In silico modeling plays a pivotal role in rationally guiding these modifications, thereby accelerating the drug discovery process.

Key Protein Targets and In Silico Insights

This compound derivatives have been successfully designed to interact with several key protein targets. This section summarizes the quantitative data from in silico and in vitro studies for some of the most prominent examples.

Signal Transducer and Activator of Transcription 3 (STAT3)

Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several naphthalene-sulfonamide derivatives have been identified as potent STAT3 inhibitors.

Compound IDTargetAssayIC50 (µM)Reference
Compound 5eSTAT3 PhosphorylationIn vitro enzymatic assay3.01[1]
Compound 5bSTAT3 PhosphorylationIn vitro enzymatic assay3.59[1]
Cryptotanshinone (Reference)STAT3 PhosphorylationIn vitro enzymatic assay3.52[1]
C188-9STAT3In clinical trials-[1]
Compound ISTAT3In vitro assay6.84[1]
Fatty Acid Binding Protein 4 (FABP4)

FABP4 is a key player in metabolic and inflammatory processes, and its inhibition is a potential therapeutic strategy for metabolic diseases like diabetes and atherosclerosis. This compound derivatives have emerged as potent and selective FABP4 inhibitors.[2]

Compound IDTargetKᵢ (µM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)Reference
Compound 10gFABP40.5164.7[3]
Compound IIIFABP40.342.71[4]
BMS309403 (Reference)FABP4--[2]
Kelch-like ECH-associated protein 1 (Keap1) - Nrf2 Interaction

The Keap1-Nrf2 protein-protein interaction is a critical regulator of the cellular antioxidant response.[5][6] Inhibitors of this interaction can upregulate the expression of cytoprotective genes, offering a therapeutic avenue for diseases associated with oxidative stress.[5][6] Naphthalene bis-sulfonamide derivatives have been identified as potent inhibitors of the Keap1-Nrf2 interaction.[7]

Compound IDAssayIC50 (nM)Reference
Compound 2FP Assay110[5]
Compound 12dFP Assay64.5[8]
Compound 12dTR-FRET Assay14.2[8]
Compound 20cTR-FRET Assay75[8]
Analogs 7p-t and 8cTR-FRET Assay7.2 - 31.3[8]
Compound 1 (LH601A)In vitro assay3000[5]

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of this compound inhibitors.

IL-6/JAK2/STAT3 Signaling Pathway

The IL-6/JAK2/STAT3 pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation.[9][10] Its aberrant activation is frequently observed in cancer.[9][11] Naphthalene-sulfonamide based STAT3 inhibitors can block this pathway, leading to anti-tumor effects.[1]

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK2 JAK2 gp130->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., Cyclin D1, BCL2) Nucleus->TargetGenes Promotes Transcription Naph_Sulfonamide Naphthalene- 1-sulfonamide Inhibitor Naph_Sulfonamide->pSTAT3 Inhibits Phosphorylation

IL-6/JAK2/STAT3 Signaling Pathway and Inhibition.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular response to oxidative stress.[6][12] Under normal conditions, Keap1 targets Nrf2 for degradation.[12] Naphthalene-sulfonamide inhibitors that disrupt the Keap1-Nrf2 interaction allow Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes.[5][7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3 Cul3-E3 Ligase Nrf2->Cul3 Presented to Nucleus Nucleus Nrf2->Nucleus Translocates to Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation Naph_Sulfonamide Naphthalene- 1-sulfonamide Inhibitor Naph_Sulfonamide->Keap1 Inhibits Binding ARE ARE CytoprotectiveGenes Cytoprotective Gene Expression (e.g., NQO1, HO-1) ARE->CytoprotectiveGenes Activates Transcription Nrf2_nucleus->ARE Binds to

Keap1-Nrf2 Pathway and Inhibition.

In Silico and Experimental Workflow

The discovery and development of novel this compound inhibitors typically follow an integrated workflow that combines computational and experimental approaches.

Drug_Discovery_Workflow cluster_insilico In Silico Discovery cluster_experimental Experimental Validation Target_ID Target Identification & Validation Virtual_Screening Virtual Screening of Naphthalene-Sulfonamide Libraries Target_ID->Virtual_Screening Docking Molecular Docking & Scoring Virtual_Screening->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Hit_Selection Hit Prioritization ADMET->Hit_Selection Synthesis Chemical Synthesis Hit_Selection->Synthesis Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western Blot, qPCR) Biochemical_Assays->Cell_Based_Assays Biophysical_Assays Biophysical Assays (e.g., ITC, SPR) Cell_Based_Assays->Biophysical_Assays Structural_Biology Structural Biology (X-ray, NMR) Biophysical_Assays->Structural_Biology Lead_Opt Lead Optimization Structural_Biology->Lead_Opt Lead_Opt->Target_ID Iterative Design

Integrated In Silico and Experimental Workflow.

Experimental Protocols

Detailed experimental protocols are essential for the validation of in silico predictions. The following sections outline the methodologies for key experiments cited in the literature for the characterization of this compound interactions.

In Vitro STAT3 Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound derivatives on the phosphorylation of STAT3.

General Procedure (ELISA-based):

  • Plate Preparation: Coat a 96-well plate with a capture antibody specific for total STAT3 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Addition: Add cell lysates containing activated STAT3 to the wells.

  • Inhibitor Treatment: Add serial dilutions of the this compound compounds to the wells and incubate for a specified time.

  • Detection: Wash the plate and add a detection antibody that specifically recognizes phosphorylated STAT3 (p-STAT3), typically conjugated to an enzyme like HRP.

  • Substrate Addition: After washing, add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Displacement Assay for FABP4

Objective: To measure the binding affinity (Kᵢ) of this compound derivatives to FABP4 by their ability to displace a fluorescent probe.

General Procedure:

  • Reagents:

    • Recombinant human FABP4 protein.

    • Fluorescent probe that binds to the FABP4 active site (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).

    • This compound test compounds.

    • Assay buffer (e.g., PBS, pH 7.4).

  • Assay Setup: In a 96-well black plate, add a fixed concentration of FABP4 and the fluorescent probe.

  • Compound Addition: Add serial dilutions of the this compound compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: The decrease in fluorescence upon addition of the competitor is used to calculate the IC50, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction

Objective: To quantify the inhibition of the Keap1-Nrf2 protein-protein interaction by this compound derivatives.

General Procedure:

  • Reagents:

    • His-tagged Keap1 protein.

    • Biotinylated Nrf2 peptide.

    • Europium-labeled anti-His antibody (donor fluorophore).

    • Streptavidin-labeled acceptor fluorophore (e.g., APC).

    • This compound test compounds.

    • Assay buffer.

  • Assay Setup: In a low-volume 384-well plate, add the Keap1 protein, Nrf2 peptide, and the test compounds at various concentrations.

  • Incubation: Incubate the mixture to allow for the binding of the inhibitor to Keap1.

  • Detection Reagent Addition: Add the TR-FRET detection reagents (donor and acceptor fluorophores).

  • Incubation: Incubate in the dark at room temperature to allow for the formation of the FRET complex.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the Keap1-Nrf2 interaction. IC50 values are determined from the dose-response curves.

Conclusion

The integration of in silico modeling and experimental validation provides a powerful paradigm for the discovery and optimization of this compound-based inhibitors. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers in this field. Future work should focus on the development of more predictive in silico models and the exploration of novel protein targets for this versatile chemical scaffold.

References

Naphthalene-1-Sulfonamide: A Core Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-sulfonamide scaffold is a cornerstone in the design of fluorescent probes, offering a versatile platform for the development of sensors that are highly sensitive to their molecular environment. While this compound itself exhibits limited intrinsic fluorescence, its derivatives, most notably the dansyl group and its analogs, have become indispensable tools in a wide array of biochemical and cellular assays. This technical guide provides a comprehensive overview of this compound-based fluorescent probes, detailing their operating principles, quantitative photophysical properties, and diverse applications, complete with detailed experimental protocols and visual workflows.

Principle of Operation: Environmentally Sensitive Fluorescence

The utility of this compound derivatives as fluorescent probes stems from their sensitivity to the polarity of their local environment, a phenomenon known as solvatochromism.[1] In polar, aqueous environments, the excited state of these molecules can be quenched by interactions with water, leading to low fluorescence quantum yields.[2] However, upon binding to hydrophobic pockets in proteins or partitioning into lipid membranes, they are shielded from this quenching effect.[2] This shielding results in a significant increase in fluorescence intensity and often a "blue shift" (a shift to shorter wavelengths) in the emission maximum.[2] This "turn-on" fluorescence response is the basis for their use in detecting protein binding, conformational changes, and membrane dynamics.

A key mechanism contributing to this environmental sensitivity is Twisted Intramolecular Charge Transfer (TICT). In the excited state, rotation around the naphthalene-sulfonamide bond can lead to a non-fluorescent TICT state. In non-polar or viscous environments, this rotation is hindered, favoring fluorescence emission.

Quantitative Data Presentation

The photophysical properties of this compound-based probes are highly dependent on their specific structure and the surrounding environment. The following tables summarize key quantitative data for representative probes.

Table 1: Photophysical Properties of this compound Derivatives

Compound/DerivativeEnvironmentExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference(s)
5-Aminothis compound Aqueous Buffer (PBS, pH 7.4)~340-350~520-540Low-[3]
Bound to Hydrophobic Protein Pocket~340-350~460-490High-[3]
Dansyl amide Acetonitrile/PBS (2:1)3405240.22-[4]
Bound to Carbonic Anhydrase II280470--[5]
Dansyl Glycine Water--0.07-[1]
Dioxane--0.66-[1]
Water Soluble Dansyl Polymer (D1) Water3655200.0233.5[6]
90% DMSO in Water3655200.2435.63[6]

Table 2: Performance of this compound-Based Probes for Metal Ion Detection

Probe Name/IdentifierTarget IonDetection Limit (LOD)Binding Constant (K)Stoichiometry (Probe:Ion)Fluorescence ResponseReference(s)
(E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (HL) Al³⁺33.2 nM--Turn-on (24-fold increase)[7]
Naphthalimide-based Probe (L) Cu²⁺1.8 µM-1:1Turn-off (Quenching)[4]
Naphthylideneimine based probe (3) Zn²⁺0.378 µMlogKa = 4.45-Turn-on (~34-fold increase)
His-NMI-Bu Hg²⁺0.52 µM10⁶ M⁻¹-Turn-off (Quenching)[8]

Applications in Research and Drug Development

The unique properties of this compound-based probes have led to their widespread use in various fields.

Probing Protein Structure and Function

These probes are extensively used to characterize hydrophobic binding sites on proteins.[2] The binding of the probe to such sites leads to a significant increase in fluorescence, which can be monitored to determine binding affinities (Kd) and the number of binding sites.[3] Furthermore, displacement of a bound probe by a non-fluorescent ligand in a competitive binding assay is a powerful method for screening compound libraries and determining the binding constants of potential drug candidates.[3]

Enzyme Activity Assays

This compound derivatives have been developed as inhibitors for a range of enzymes, including protein kinases and fatty acid binding protein 4 (FABP4).[2][9] While often used as inhibitors, the fluorescence properties of these compounds can be exploited to develop activity assays. For instance, a change in fluorescence upon binding to the active site can be used to monitor enzyme-inhibitor interactions.

While direct visualization of a full signaling cascade with a single probe is complex, this compound derivatives can be used to probe the activity of key nodes within a pathway, such as protein kinases. For example, a substrate peptide for a specific kinase can be labeled with a this compound derivative. Upon phosphorylation, the local environment of the probe may change, leading to a change in fluorescence intensity or wavelength, thus providing a readout of kinase activity.

kinase_activity_probe cluster_0 Kinase Activity Assay Kinase Kinase Phosphorylated_Product Phosphorylated Product (Altered Fluorescence) Kinase->Phosphorylated_Product Phosphorylation ATP ATP ADP ADP ATP:e->ADP:w Substrate_Probe Peptide Substrate (this compound labeled) Substrate_Probe->Phosphorylated_Product

A simplified workflow for a kinase activity assay using a this compound labeled substrate.
Metal Ion Detection

The this compound scaffold can be functionalized with chelating groups to create selective fluorescent probes for various metal ions.[7][10] The binding of a metal ion to the chelating moiety can modulate the fluorescence of the naphthalene core through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[10] These probes are valuable for detecting metal ions in environmental and biological samples.

metal_ion_detection cluster_0 Metal Ion Detection ('Turn-on' Probe) Probe_Off Probe (Fluorescence Off) Probe_On Probe-Metal Complex (Fluorescence On) Probe_Off->Probe_On + Metal Ion Metal_Ion Metal Ion Metal_Ion->Probe_On

The general mechanism of a 'turn-on' this compound-based probe for metal ion detection.
Cellular Imaging

The ability of some this compound derivatives to cross cell membranes and localize in specific organelles makes them suitable for cellular imaging.[7] For example, sulfonamide-containing naphthalimides have been developed as tumor-targeting probes for fluorescent imaging.[2][11] These probes can be taken up by cancer cells, allowing for their visualization and tracking.

Experimental Protocols

General Synthesis of N-Aryl-Naphthalene-1-Sulfonamides

This protocol describes a general method for the synthesis of N-aryl-naphthalene-1-sulfonamides from naphthalene-1-sulfonyl chloride and an appropriate aniline derivative.

Materials:

  • Naphthalene-1-sulfonyl chloride

  • Substituted aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM and anhydrous pyridine (2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of naphthalene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled aniline solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-naphthalene-1-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Protein Binding Affinity by Direct Fluorescence Titration

This protocol outlines the determination of the binding constant (Ka) for the interaction of a this compound probe with a target protein.[3]

Materials:

  • Purified protein of interest at a known concentration (e.g., 1-10 µM)

  • This compound probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to the appropriate value for the probe (e.g., ~350 nm).

    • Set the emission wavelength scan range (e.g., 400-600 nm).

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio (e.g., 5 nm).

    • Equilibrate the sample holder to the desired temperature (e.g., 25 °C).

  • Sample Preparation:

    • Pipette a known volume and concentration of the protein solution into a quartz cuvette.

    • Record the fluorescence spectrum of the protein solution alone to account for background fluorescence.

  • Titration:

    • Make successive additions of small aliquots of the probe stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each titration point.

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total probe concentration.

    • Analyze the binding isotherm using a suitable model (e.g., one-site binding model or Scatchard plot) to determine the binding constant (Ka) and the number of binding sites (n).

direct_titration_workflow Start Start Prepare_Protein Prepare Protein Solution Start->Prepare_Protein Measure_Background Measure Background Fluorescence Prepare_Protein->Measure_Background Add_Probe_Aliquot Add Aliquot of Probe Measure_Background->Add_Probe_Aliquot Equilibrate Equilibrate Add_Probe_Aliquot->Equilibrate Measure_Fluorescence Measure Fluorescence Spectrum Equilibrate->Measure_Fluorescence More_Additions More Additions? Measure_Fluorescence->More_Additions More_Additions->Add_Probe_Aliquot Yes Analyze_Data Analyze Binding Isotherm More_Additions->Analyze_Data No End End Analyze_Data->End

Workflow for direct fluorescence titration to determine protein binding affinity.
Cellular Imaging with a this compound-Based Probe

This protocol provides a general workflow for imaging cells using a cell-permeable this compound-based fluorescent probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution to the final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37 °C and 5% CO₂.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.

  • Imaging:

    • Add fresh pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the naphthalene-based fluorophore.

    • Acquire images and perform any necessary image analysis.

cellular_imaging_workflow Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Load_Probe Load Cells with Fluorescent Probe Seed_Cells->Load_Probe Wash_Cells Wash to Remove Unbound Probe Load_Probe->Wash_Cells Image_Cells Image Cells with Fluorescence Microscope Wash_Cells->Image_Cells Analyze_Images Analyze Images Image_Cells->Analyze_Images End End Analyze_Images->End

A general workflow for cellular imaging using a this compound-based fluorescent probe.

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of a wide range of fluorescent probes. Their environmentally sensitive fluorescence makes them powerful tools for studying protein interactions, enzyme activity, and metal ion concentrations, as well as for cellular imaging. By understanding their photophysical properties and employing the appropriate experimental protocols, researchers can leverage these probes to gain valuable insights into complex biological systems and accelerate the drug discovery process.

References

Naphthalene-1-Sulfonamide Derivatives as Potent Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial activity. Among these, naphthalene-1-sulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of these derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols for their evaluation.

Core Antimicrobial Activity: Quantitative Data

This compound derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative this compound derivatives.

Table 1: Antibacterial Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives
Compound IDSubstituent (R)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. S. aureus (ATCC 29213)
5b 4-Fluorophenyl10>100
5e 4-Bromophenyl>10020
5j Pyridin-3-yl10>100
Norfloxacin (Standard)--

Data sourced from a study on novel naphthalene-sulfonamide hybrids, which found that specific substitutions on the phenyl ring attached to the sulfonamide moiety directed the activity towards either Gram-negative or Gram-positive bacteria.[1]

Table 2: Antifungal Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives
Compound IDSubstituent (R)MIC (µg/mL) vs. C. albicans (ATCC 10231)
5b 4-Fluorophenyl10
5c 2-Chlorophenyl20
5d 3-Chlorophenyl10
5i Pyridin-2-yl20
5j Pyridin-3-yl10
Amphotericin B (Standard)-

The presence of halogen substitutions on the phenyl ring or a pyridine moiety was shown to be beneficial for activity against Candida albicans.[1]

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

A key mechanism through which this compound derivatives exert their antibacterial effect is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. The inhibition of these enzymes leads to a disruption of DNA topology and ultimately, bacterial cell death.

The inhibitory activity of these compounds against DNA gyrase and topoisomerase IV has been quantified through in vitro enzymatic assays, with the results expressed as IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%).

Table 3: Inhibition of E. coli and S. aureus Topoisomerases
Compound IDIC50 (µg/mL) vs. E. coli DNA GyraseIC50 (µg/mL) vs. E. coli Topoisomerase IVIC50 (µg/mL) vs. S. aureus DNA GyraseIC50 (µg/mL) vs. S. aureus Topoisomerase IV
5b >1005.3>100>100
5e >100>10045.57.65
Norfloxacin (Standard)8.24-7.07

These results indicate that compound 5b is a potent inhibitor of E. coli topoisomerase IV, while compound 5e shows strong inhibition against S. aureus topoisomerase IV.[1]

G cluster_compound This compound Derivative cluster_bacterium Bacterial Cell Compound This compound Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Protocol)

A common route for the synthesis of N-substituted naphthalene-1-sulfonamides involves the reaction of naphthalene-1-sulfonyl chloride with a primary or secondary amine. The following is a generalized procedure:

  • Preparation of Naphthalene-1-sulfonyl chloride: Naphthalene is sulfonated using a suitable sulfonating agent (e.g., chlorosulfonic acid) to yield naphthalene-1-sulfonic acid. The sulfonic acid is then converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Synthesis of the N-substituted this compound:

    • Dissolve the desired amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of naphthalene-1-sulfonyl chloride (1.0-1.2 equivalents) in the same solvent dropwise to the stirred amine solution.

    • If a non-basic solvent is used, a base such as triethylamine or pyridine (1.2-1.5 equivalents) is added to scavenge the HCl byproduct.

    • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

G Start Naphthalene Sulfonation Sulfonation (e.g., Chlorosulfonic Acid) Start->Sulfonation Naph_SO3H Naphthalene-1-sulfonic acid Sulfonation->Naph_SO3H Chlorination Chlorination (e.g., Thionyl Chloride) Naph_SO3H->Chlorination Naph_SO2Cl Naphthalene-1-sulfonyl chloride Chlorination->Naph_SO2Cl Coupling Sulfonamide Formation Naph_SO2Cl->Coupling Amine Primary or Secondary Amine + Base Amine->Coupling Purification Workup & Purification Coupling->Purification Final_Product N-substituted This compound Purification->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 10 µL of the diluted microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation or relaxation).

  • Reaction Mixture Preparation:

    • For the DNA gyrase supercoiling assay , the reaction mixture typically contains relaxed plasmid DNA (e.g., pBR322), E. coli or S. aureus DNA gyrase, ATP, and an assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).

    • For the topoisomerase IV relaxation/decatenation assay , the reaction mixture contains supercoiled or catenated DNA, E. coli or S. aureus topoisomerase IV, ATP, and a similar assay buffer.

  • Inhibition Assay:

    • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixtures.

    • Initiate the enzymatic reaction by adding the enzyme and incubate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

    • Analyze the DNA products by agarose gel electrophoresis. The different topological forms of DNA (relaxed, supercoiled, decatenated) will migrate at different rates.

  • Determination of IC50:

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

    • Quantify the intensity of the bands corresponding to the substrate and product DNA.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the enzymatic activity compared to the no-compound control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Compound Stock Solutions Plates Prepare Serial Dilutions in 96-well Plates Stock->Plates Inoculate Inoculate Plates with Microbial Suspension Plates->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates (e.g., 37°C, 24h) Inoculate->Incubate Read Visually Inspect for Growth Inhibition Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Naphthalene-1-Sulfonamide: A Potent and Selective Inhibitor of Fatty Acid Binding Protein 4 (FABP4)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fatty Acid Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a critical mediator in the pathogenesis of metabolic and inflammatory diseases. Its role in intracellular fatty acid trafficking and modulation of key signaling pathways positions it as a promising therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. This technical guide provides an in-depth overview of a promising class of FABP4 inhibitors: naphthalene-1-sulfonamide derivatives. We will explore their binding affinity, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Quantitative Analysis of Inhibitor Potency

The efficacy of this compound derivatives as FABP4 inhibitors has been quantified through various biophysical and biochemical assays. The inhibitory constant (Kᵢ) and dissociation constant (Kd) are key metrics used to evaluate the potency and binding affinity of these compounds. A lower Kᵢ or Kd value signifies a more potent inhibitor. The selectivity of these compounds for FABP4 over other FABP isoforms, particularly FABP3 (heart-type), is crucial for minimizing potential cardiotoxicity.[1]

Below is a summary of the binding affinities for a selection of this compound derivatives against FABP4, FABP5, and FABP3.

Compound IDTargetKᵢ (μM)Kd (nM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)
Compound 16dk FABP4---
Compound 16do FABP4---
Compound 16du FABP4---
Compound 10g FABP40.51-64.7
FABP333.01-
Compound A16 FABP4---
FABP5---
Compound B8 FABP4---
FABP5---
BMS309403 FABP4<0.002->100
FABP50.250-
FABP30.350-

Note: Data for compounds 16dk, 16do, 16du, A16, and B8 are mentioned as potent inhibitors in the literature, but specific quantitative values were not available in the reviewed sources. BMS309403 is included as a reference compound.[2][3][4]

Experimental Protocols

The characterization of this compound derivatives as FABP4 inhibitors involves a series of well-established experimental protocols. These assays are designed to determine binding affinity, assess functional inhibition of FABP4 activity in a cellular context, and evaluate anti-inflammatory effects.

Fluorescence Displacement Assay

This competitive binding assay is a high-throughput method to determine the inhibitory constant (Kᵢ) of a compound.[1] It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by the inhibitor, leading to a decrease in fluorescence.

Protocol:

  • Protein Preparation: Recombinant human FABP4 is purified and diluted to a final concentration of 1 μM in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Probe Preparation: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), is prepared at a concentration of 1 μM in the same assay buffer.

  • Inhibitor Preparation: The this compound test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Setup: In a 96-well black plate, FABP4, 1,8-ANS, and the test compound are mixed. The final volume in each well is typically 100 μL.

  • Incubation: The plate is incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 380 nm, Em: 460 nm for 1,8-ANS).

  • Data Analysis: The decrease in fluorescence is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Recombinant FABP4 (1 μM) A1 Mix FABP4, Probe, and Inhibitor in 96-well plate P1->A1 P2 Fluorescent Probe (1,8-ANS, 1 μM) P2->A1 P3 This compound (Serial Dilutions) P3->A1 A2 Incubate at RT for 30 min A1->A2 A3 Measure Fluorescence (Ex/Em) A2->A3 D1 Plot Fluorescence vs. [Inhibitor] A3->D1 D2 Determine IC50 from Dose-Response Curve D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Workflow for the Fluorescence Displacement Assay

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[5][6]

Protocol:

  • Sample Preparation: Recombinant FABP4 and the this compound inhibitor are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) to minimize heats of dilution.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading: The sample cell is filled with a solution of FABP4 (e.g., 20 μM), and the injection syringe is filled with a solution of the inhibitor (e.g., 200 μM).

  • Titration: A series of small injections of the inhibitor solution are made into the FABP4 solution in the sample cell. The heat released or absorbed after each injection is measured.

  • Data Analysis: The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Dialyze FABP4 and Inhibitor in same buffer P2 Load FABP4 into Sample Cell P1->P2 P3 Load Inhibitor into Syringe P1->P3 T1 Equilibrate ITC at 25°C P2->T1 P3->T1 T2 Inject Inhibitor into FABP4 solution T1->T2 T3 Measure Heat Change per Injection T2->T3 A1 Integrate Raw Data T3->A1 A2 Plot Heat Change vs. Molar Ratio A1->A2 A3 Fit to Binding Model to determine Kd, n, ΔH, ΔS A2->A3

Workflow for Isothermal Titration Calorimetry

3T3-L1 Adipocyte Lipolysis Assay

This cell-based assay assesses the functional ability of the FABP4 inhibitor to block lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in adipocytes.[3][7]

Protocol:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Inhibitor Treatment: Differentiated 3T3-L1 adipocytes are pre-incubated with various concentrations of the this compound inhibitor for 1-2 hours.

  • Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol (10 μM), to the culture medium.

  • Sample Collection: After a 2-4 hour incubation period, the culture medium is collected.

  • Glycerol/Free Fatty Acid Measurement: The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: The amount of glycerol or free fatty acids released is normalized to the total protein content of the cells. The inhibitory effect of the compound is expressed as a percentage of the stimulated lipolysis.

Anti-inflammatory Assay in RAW264.7 Macrophages

This assay evaluates the anti-inflammatory properties of the FABP4 inhibitors by measuring their ability to suppress the production of pro-inflammatory mediators in macrophages.[3]

Protocol:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Inhibitor and LPS Treatment: Cells are pre-treated with the this compound inhibitor for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Cytokine/Nitric Oxide Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured by ELISA. The production of nitric oxide (NO) is determined using the Griess reagent.

  • Data Analysis: The reduction in cytokine and NO levels in the presence of the inhibitor is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by this compound

FABP4 is a key player in integrating metabolic and inflammatory signaling. Its inhibition by this compound derivatives can impact several downstream pathways.

FABP4 and PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is also involved in the control of inflammation.[8][9] FABP4 can bind to and transport fatty acids, which are natural ligands for PPARγ, to the nucleus, thereby modulating its activity.[10] Inhibition of FABP4 can disrupt this fatty acid transport, leading to a downstream modulation of PPARγ target gene expression.

FABP4 and NF-κB/JNK Inflammatory Pathways

In macrophages, FABP4 is implicated in the activation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[11] These pathways are central to the production of inflammatory cytokines. By inhibiting FABP4, this compound derivatives can attenuate the activation of NF-κB and JNK, leading to a reduction in the expression of pro-inflammatory genes.[8]

G cluster_metabolic Metabolic Signaling cluster_inflammatory Inflammatory Signaling FA Fatty Acids FABP4_meta FABP4 FA->FABP4_meta binds PPARg PPARγ FABP4_meta->PPARg transports FA to Adipogenesis Adipogenesis & Lipid Metabolism Genes PPARg->Adipogenesis activates LPS LPS/Inflammatory Stimuli FABP4_inflam FABP4 LPS->FABP4_inflam induces IKK IKK FABP4_inflam->IKK JNK JNK FABP4_inflam->JNK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription of JNK->Cytokines leads to Inhibitor This compound Inhibitor->FABP4_meta Inhibitor->FABP4_inflam

FABP4 Signaling Pathways and Point of Inhibition

Conclusion

This compound derivatives represent a promising scaffold for the development of potent and selective FABP4 inhibitors. The experimental protocols detailed in this guide provide a robust framework for their characterization, from initial binding affinity determination to functional cellular assays. A thorough understanding of their mechanism of action, particularly their impact on key metabolic and inflammatory signaling pathways, is essential for advancing these compounds through the drug discovery pipeline. Further optimization of this chemical series holds the potential for novel therapeutic interventions for a range of metabolic and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Naphthalene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Naphthalene-1-sulfonamide derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the general synthetic scheme, detailed experimental procedures, and data for representative compounds.

General Synthetic Pathway

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the preparation of a naphthalenesulfonyl chloride intermediate. The second step is the coupling of this intermediate with a primary or secondary amine to form the desired sulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Naphthalenesulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation Naphthalene Naphthalene Derivative NaphthaleneSulfonylChloride Naphthalene Sulfonyl Chloride Naphthalene->NaphthaleneSulfonylChloride Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->NaphthaleneSulfonylChloride Reagent NaphthaleneSulfonamide This compound Derivative NaphthaleneSulfonylChloride->NaphthaleneSulfonamide Coupling Reaction Amine Primary/Secondary Amine Amine->NaphthaleneSulfonamide SolventBase Solvent & Base SolventBase->NaphthaleneSulfonamide

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Naphthalene-1-sulfonyl chloride

This protocol describes the preparation of the key intermediate, Naphthalene-1-sulfonyl chloride, from naphthalene.

Materials:

  • Naphthalene or a substituted naphthalene derivative

  • Chlorosulfonic acid[2][4]

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a fume hood, dissolve the naphthalene derivative in a suitable inert solvent like dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution with constant stirring. The molar ratio of chlorosulfonic acid to the naphthalene derivative can be varied, but a common starting point is a 4 to 8-fold molar excess of chlorosulfonic acid.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-6 hours) to ensure the completion of the reaction.[1]

  • Upon completion, the reaction mixture is carefully poured into ice water to quench the excess chlorosulfonic acid.

  • The resulting precipitate of Naphthalene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as benzene and petroleum ether.[6]

Protocol 2: Synthesis of this compound Derivatives

This protocol outlines the coupling reaction between Naphthalene-1-sulfonyl chloride and an amine.

Materials:

  • Naphthalene-1-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine (Et₃N) or another suitable base[1]

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent[1]

  • Standard laboratory glassware and purification apparatus (e.g., silica gel column chromatography)

Procedure:

  • Dissolve the amine and triethylamine (typically 1 to 1.5 equivalents relative to the amine) in dichloromethane or THF.[1]

  • To this solution, add Naphthalene-1-sulfonyl chloride (typically 1 to 1.2 equivalents) portion-wise at room temperature with stirring.[1]

  • The reaction mixture is stirred at room temperature for a period ranging from 6 to 12 hours, and the progress can be monitored by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, the solution is diluted with the solvent and washed sequentially with water, dilute acid (e.g., 1N HCl), and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to yield the pure this compound derivative.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of representative this compound derivatives.

Table 1: Synthesis of N-(3,4,5-Trimethoxyphenyl)this compound (Compound 7 in[1])

ParameterValueReference
Starting Amine3,4,5-trimethoxyaniline[1]
Sulfonyl ChlorideNaphthalene-1-sulfonyl chloride[1]
BaseTriethylamine (Et₃N)[1]
SolventDichloromethane (CH₂Cl₂)[1]
Reaction Time6 hours[1]
TemperatureRoom Temperature[1]
Yield43%[1]

Table 2: Cytotoxic Activity of Selected Naphthalene-sulfonamide Derivatives against MCF-7 and A549 Cancer Cell Lines

Compound IDMoietyIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549Reference
5cnaphthalen-1-yl0.51 ± 0.030.33 ± 0.01[1]
5dnaphthalen-2-yl> 30.0> 30.0[1]
5ap-tolyl> 30.0> 30.0[1]
5bphenyl> 30.0> 30.0[1]
5ep-methoxyphenyl> 30.0> 30.0[1]

Biological Activity and Signaling Pathway

Certain Naphthalene-sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cell division, making them attractive anticancer drug candidates.[1] Some derivatives have also been shown to modulate the IL6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[3][4]

Signaling_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., BCL2, Cyclin D1) Nucleus->Gene_Expression Promotes NaphthaleneSulfonamide Naphthalene- sulfonamide Derivative NaphthaleneSulfonamide->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by Naphthalene-sulfonamide derivatives.[3][4]

References

Application Notes and Protocols for High-Throughput Screening Using Naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1-sulfonamide and its derivatives represent a versatile scaffold in modern drug discovery, demonstrating inhibitory activity against a range of biological targets implicated in various diseases. This document provides detailed application notes and protocols for utilizing the this compound core structure in high-throughput screening (HTS) campaigns to identify novel modulators of key proteins. The protocols outlined below are designed for HTS formats and focus on three primary target classes where this compound derivatives have shown significant promise: Fatty Acid Binding Protein 4 (FABP4), Signal Transducer and Activator of Transcription 3 (STAT3), and C-C Motif Chemokine Receptor 8 (CCR8).

Data Presentation: HTS Assay Parameters and Hit Criteria

The following tables summarize typical quantitative data and parameters for the HTS assays described in this document. These values are representative and may require optimization for specific laboratory conditions and compound libraries.

Table 1: Generic HTS Assay Parameters

ParameterValueDescription
Assay Format384-well or 1536-well microplateMiniaturized format for high-throughput screening.
Compound Concentration10 µMTypical single-point screening concentration.
DMSO Tolerance< 1%Maximum final concentration of DMSO to avoid assay interference.
Z'-factor≥ 0.5A measure of assay robustness and quality. A value ≥ 0.5 is considered excellent for HTS.[1][2][3]
Signal WindowAssay dependentThe difference in signal between positive and negative controls.
Hit Threshold> 50% inhibition or 3σ from meanStatistical cutoff for identifying primary hits.

Table 2: Inhibitory Activity of this compound Derivatives against Various Targets (Illustrative Examples)

Compound ClassTargetAssay TypeReported IC₅₀ Range
This compound derivativesFABP4Fluorescence Displacement0.51 µM - 33.01 µM (for various derivatives)[4]
Naphthalene-sulfonamide hybridsSTAT3 PhosphorylationIn vitro enzymatic3.01 µM - 3.59 µM (for specific hybrids)[5]
Naphthalene-sulfonamide derivativesCCR8Calcium Mobilization0.2 µM - 10 µM (for a library of derivatives)[4]

Experimental Protocols

Screening for FABP4 Inhibitors using a Fluorescence Displacement Assay

Principle: This assay measures the ability of a test compound to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (ANS), from the binding pocket of FABP4.[6][7] Displacement of ANS leads to a decrease in its fluorescence, which is indicative of the test compound's binding to FABP4.[7]

Materials:

  • Recombinant human FABP4 protein

  • 1-anilinonaphthalene-8-sulfonic acid (ANS)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.005% Triton X-100[7]

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume assay plates

Protocol:

  • Reagent Preparation:

    • Prepare a 2X FABP4 solution (e.g., 4 µM) in Assay Buffer.

    • Prepare a 2X ANS solution (e.g., 2 µM) in Assay Buffer.

    • Prepare a 2X FABP4-ANS complex by mixing equal volumes of the 2X FABP4 and 2X ANS solutions and incubating for 30 minutes at room temperature, protected from light.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of the 384-well assay plate.

    • For controls, dispense 100 nL of DMSO into the minimum (probe only) and maximum (protein-probe complex) control wells.

  • Assay Execution:

    • To all wells, add 10 µL of the 2X FABP4-ANS complex solution.

    • To the minimum control wells, add 10 µL of 2X ANS solution.

    • The final volume in each well should be 20 µL.

  • Incubation and Measurement:

    • Centrifuge the plates briefly (1 min at 1000 rpm).

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 480 nm.[7]

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high and low controls.

    • Identify hits based on the predefined inhibition threshold.

Screening for STAT3 Dimerization Inhibitors using an AlphaScreen Assay

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be adapted to detect the dimerization of STAT3.[8] In this assay, two different STAT3 proteins, each tagged with a unique epitope (e.g., GST and His), are used. Donor beads are coated with a molecule that binds one tag, and acceptor beads are coated with a molecule that binds the other. When the STAT3 proteins dimerize, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.[2] Inhibitors of dimerization will disrupt this interaction, leading to a decrease in the signal.

Materials:

  • GST-tagged STAT3 protein

  • His-tagged STAT3 protein

  • AlphaScreen GST Acceptor beads

  • AlphaScreen Nickel Chelate Donor beads

  • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • Test compounds dissolved in DMSO

  • 384-well white, low-volume assay plates

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-STAT3 and His-STAT3 in Assay Buffer.

    • Prepare a 2X mix of AlphaScreen GST Acceptor beads and Nickel Chelate Donor beads in Assay Buffer.

  • Compound Plating:

    • Dispense 50 nL of test compounds (10 mM in DMSO) into the assay plate wells.

    • Dispense DMSO for control wells.

  • Assay Execution:

    • Add 5 µL of the 2X STAT3 protein mix to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 2X bead mix to each well.

  • Incubation and Measurement:

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Read the plates on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Identify hits that significantly reduce the AlphaScreen signal.

Screening for CCR8 Antagonists using a Calcium Mobilization Assay

Principle: CCR8 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand (e.g., CCL1), triggers a signaling cascade leading to the mobilization of intracellular calcium.[9][10] This assay uses a cell line stably expressing CCR8 and a calcium-sensitive fluorescent dye. When an agonist is added, the increase in intracellular calcium causes an increase in fluorescence. Antagonists will inhibit this response. A Fluorometric Imaging Plate Reader (FLIPR) is commonly used for this type of assay.[9][11]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CCR8

  • Human CCL1 (agonist)

  • Calcium-sensitive dye kit (e.g., Fluo-4 NW)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds dissolved in DMSO

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Plating:

    • The day before the assay, seed the CCR8-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well.[9]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Prepare and add the calcium-sensitive dye solution to each well according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at 37°C.[9]

  • Compound Addition:

    • Add test compounds to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the cell plate and a plate containing the CCL1 agonist into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading.

    • The instrument will then add the CCL1 agonist to each well (at a pre-determined EC₈₀ concentration).

    • Measure the kinetic fluorescence response for 60-120 seconds.[9]

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Calculate the percent inhibition of the agonist-induced calcium flux for each test compound.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage / Adipocyte Fatty_Acids Fatty Acids FABP4 FABP4 Fatty_Acids->FABP4 Binds PPARg PPARγ FABP4->PPARg Activates IKK_JNK IKK/JNK Pathway FABP4->IKK_JNK Activates Lipid_Droplets Lipid Droplet Formation PPARg->Lipid_Droplets NFkB_AP1 NF-κB / AP-1 IKK_JNK->NFkB_AP1 Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB_AP1->Inflammatory_Genes

Caption: Simplified FABP4 Signaling Pathway.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (p) pSTAT3_dimer pSTAT3 (dimer) STAT3_mono->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Target_Genes Target Gene Transcription (Proliferation, Survival) Nucleus->Target_Genes Activates

Caption: Canonical JAK-STAT3 Signaling Pathway.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T-regulatory Cell (Treg) CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binds G_protein Gαi Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (Chemotaxis) Ca_release->Cell_Response

Caption: CCR8 Gαi-mediated Calcium Signaling.

Experimental Workflows

HTS_Workflow Start Start HTS Campaign Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (Based on Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hit_Identification->Dose_Response Primary Hits Hit_Validation Hit Validation Dose_Response->Hit_Validation Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based, Biophysical) Hit_Validation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General High-Throughput Screening Workflow.

FP_Assay_Workflow cluster_principle Assay Principle cluster_workflow Experimental Steps High_FP High FP Signal (Probe Bound to Protein) Low_FP Low FP Signal (Probe Displaced) High_FP->Low_FP Inhibitor Inhibitor (e.g., this compound) Inhibitor->High_FP Displaces Probe Plate_Compound 1. Plate Compound Add_Protein_Probe 2. Add Protein-Probe Complex Plate_Compound->Add_Protein_Probe Incubate 3. Incubate Add_Protein_Probe->Incubate Read_FP 4. Read Fluorescence Polarization Incubate->Read_FP

Caption: Fluorescence Polarization (FP) Assay Workflow.

References

Application Notes and Protocols: Naphthalene-1-sulfonamide as a Versatile Tool for Studying Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalene-1-sulfonamide and its derivatives represent a versatile class of chemical tools for the investigation of protein-ligand binding. The naphthalene moiety provides a hydrophobic scaffold that can interact with binding pockets on proteins, while the sulfonamide group can participate in hydrogen bonding. Furthermore, the inherent fluorescent properties of the naphthalene ring system, which are sensitive to the polarity of the local environment, make these compounds excellent probes for biophysical studies. This document provides a detailed overview of the applications of this compound derivatives, along with protocols for their use in studying protein-ligand interactions.

The core principle behind the utility of many naphthalene-sulfonamide derivatives as fluorescent probes is solvatochromism. In a polar aqueous environment, these molecules typically exhibit low fluorescence quantum yield. However, upon binding to a nonpolar, hydrophobic pocket within a protein, they are shielded from the solvent, leading to a significant increase in fluorescence intensity and a characteristic blue shift in the emission maximum. This phenomenon allows for the sensitive detection and characterization of protein binding events.

Beyond their role as fluorescent probes, naphthalene-sulfonamide derivatives have been instrumental in drug discovery as scaffolds for the development of potent and selective inhibitors for a variety of protein targets.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of various this compound derivatives with their respective protein targets. This data is essential for experimental design and for comparing the potency and affinity of different compounds.

Derivative NameProtein TargetAssay TypeQuantitative ValueReference
8-Anilino-1-naphthalene sulfonate (ANS)MurAFluorescence SpectroscopyKd: 40.8 ± 3.3 μM[1]
8-Anilino-1-naphthalene sulfonate (ANS)Alpha-1-acid glycoprotein (AAG)Fluorescence SpectroscopyKa: 1.35 x 106 M-1[2]
8-Anilino-1-naphthalene sulfonate (ANS)Human Serum Albumin (HSA)Fluorescence SpectroscopyKa: 0.72 x 106 M-1[2]
5-(Dimethylamino)naphthalene-1-sulfonic acid (DNS)Human and Bovine Serum AlbuminFluorescence SpectroscopyKa (major site): 5 x 106 M-1[3]
5-(Dimethylamino)naphthalene-1-sulfonic acid (DNS)Human and Bovine Serum AlbuminFluorescence SpectroscopyKa (minor site): 3 x 105 M-1[3]
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogsKeap1-Nrf2 Protein-Protein InteractionTR-FRET AssayIC50: 7.2 to 31.3 nM[4]
This compound derivatives (16dk, 16do)Fatty Acid Binding Protein 4 (FABP4)In vivo studies in db/db miceSignificant improvement in glucose and lipid metabolism[5][6]
This compound derivative (Compound 5c)TubulinTubulin Polymerization AssayIC50: 2.8 μM[7][8]
N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3)Myosin Light Chain Kinase (MLC-Kinase)Kinetic StudiesKi: 7.4 μM (competitive with ATP)[9]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound derivatives are provided below.

Protocol 1: Direct Fluorescence Titration to Determine Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of a fluorescent naphthalene-sulfonamide probe for a protein of interest.

Materials:

  • Purified protein of interest at a known concentration.

  • Fluorescent naphthalene-sulfonamide probe stock solution (e.g., 8-Anilino-1-naphthalene sulfonate - ANS).

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Fluorometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Instrument Setup: Set the excitation and emission wavelengths appropriate for the chosen probe. For ANS, typical excitation is around 350 nm, and the emission is scanned from 400 to 600 nm.[10]

  • Sample Preparation: Add a fixed concentration of the protein to a cuvette containing the assay buffer.

  • Titration: Make successive additions of small aliquots of the fluorescent probe stock solution to the protein solution. After each addition, mix gently and allow the system to reach equilibrium (typically a few minutes).

  • Data Acquisition: Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the probe concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Protocol 2: Competitive Binding Assay for Non-Fluorescent Ligands

This protocol is used to determine the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent naphthalene-sulfonamide probe from a protein's binding site.

Materials:

  • Purified protein of interest.

  • Fluorescent naphthalene-sulfonamide probe.

  • Non-fluorescent competitor ligand stock solution.

  • Assay buffer.

  • Fluorometer.

  • Quartz cuvettes or microplates.

Procedure:

  • Complex Formation: Prepare a solution containing the protein and the fluorescent probe at concentrations that result in a stable and significant fluorescence signal. This is often at a probe concentration near its Kd for the protein.

  • Competitor Addition: Add increasing concentrations of the non-fluorescent competitor ligand to the protein-probe complex solution.

  • Equilibration: Allow the mixture to incubate and reach equilibrium.

  • Data Acquisition: Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of the probe by the competitor.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50 of the competitor, which can then be used to calculate its inhibition constant (Ki).

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the Keap1-Nrf2 protein-protein interaction by naphthalene-sulfonamide derivatives, a key pathway in the cellular response to oxidative stress.

G cluster_0 Cellular Stress Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Naphthalene_Sulfonamide This compound Derivative Naphthalene_Sulfonamide->Keap1 inhibits binding to Nrf2 Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates G cluster_1 Competitive Binding Assay Workflow Start Start Prepare_Complex Prepare Protein-Probe Complex Start->Prepare_Complex Add_Competitor Add Increasing Concentrations of Competitor Ligand Prepare_Complex->Add_Competitor Equilibrate Equilibrate Add_Competitor->Equilibrate Measure_Fluorescence Measure Fluorescence Intensity Equilibrate->Measure_Fluorescence Analyze_Data Analyze Data (IC50 -> Ki) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End G cluster_2 Drug Discovery Cascade Fragment_Screening Fragment-Based Screening (e.g., this compound) Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Structure_Based_Design Structure-Based Drug Design Hit_Identification->Structure_Based_Design Lead_Optimization Lead Optimization Structure_Based_Design->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

Application of Naphthalene-1-sulfonamide in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of naphthalene-1-sulfonamide and its derivatives in fluorescence microscopy. The content is tailored for researchers, scientists, and professionals in drug development, focusing on three key applications: as fluorescent probes for protein binding, for targeted tumor cell imaging, and for the detection of metal ions.

Probing Protein Structure and Interactions with 5-Aminothis compound

5-Aminothis compound is a fluorescent probe that is particularly useful for studying protein structure, conformational changes, and ligand binding. Its fluorescence is highly sensitive to the polarity of its local environment, a property known as solvatochromism.[1]

In aqueous solutions, the probe exhibits low fluorescence quantum yield. However, upon binding to hydrophobic pockets on the surface of proteins, it becomes shielded from the polar solvent, leading to a significant increase in fluorescence intensity and a blue shift in the emission spectrum.[1] This phenomenon allows for the characterization of protein binding sites and the determination of binding affinities for ligands.

Quantitative Data: Spectral and Binding Properties

The following tables summarize the key spectral properties of 5-aminothis compound and representative binding data for similar naphthalene sulfonamide probes.

EnvironmentApproximate Excitation Max (nm)Approximate Emission Max (nm)Relative Fluorescence Intensity
Aqueous Buffer (e.g., PBS pH 7.4)~340-350~520-540Low
Bound to Hydrophobic Protein Pocket~340-350~460-490High

Table 1: Spectral Properties of 5-Aminothis compound in Different Environments.[1]

ProteinProbeBinding Constant (Kₐ, M⁻¹)Stoichiometry (n)
Bovine Serum Albumin (BSA)8-Anilino-1-naphthalenesulfonic acid (ANS)1 x 10⁵ - 5 x 10⁶1-5
Lysozyme8-Anilino-1-naphthalenesulfonic acid (ANS)~5.8 - 9.3 x 10³Not specified
MyoglobinSulfamethazine (a sulfonamide drug)5.36 x 10⁴~1
MyoglobinSulfadiazine (a sulfonamide drug)3.23 x 10⁴~1

Table 2: Representative Binding Data for Naphthalene Sulfonamide Probes with Model Proteins. Note: Data for the closely related probe ANS and other sulfonamides are provided as a reference due to the limited availability of specific binding data for 5-Aminothis compound. The binding characteristics are expected to be comparable.[1]

Principle of Operation: Solvatochromism

G Principle of Solvatochromism for Protein Binding Detection cluster_0 Aqueous Environment (Polar) cluster_1 Hydrophobic Protein Pocket (Non-Polar) Probe_Aq This compound in Aqueous Solution Excitation_Aq Excitation Probe_Aq->Excitation_Aq Light Absorption Protein Protein with Hydrophobic Pocket Probe_Aq->Protein Binding NonRadiativeDecay Rapid Non-Radiative Decay Excitation_Aq->NonRadiativeDecay LowFluorescence Low Fluorescence (Quenched) NonRadiativeDecay->LowFluorescence Probe_Bound This compound Bound to Protein Excitation_Bound Excitation Probe_Bound->Excitation_Bound Light Absorption RadiativeDecay Radiative Decay (Fluorescence) Excitation_Bound->RadiativeDecay HighFluorescence High Fluorescence (Blue Shifted) RadiativeDecay->HighFluorescence

Principle of Solvatochromism
Experimental Protocols

Protocol 1: Determination of Protein Binding Affinity by Direct Fluorescence Titration

This protocol is used to determine the binding constant (Kₐ) and the number of binding sites (n) for the interaction of 5-aminothis compound with a protein of interest.[1]

Materials:

  • 5-Aminothis compound stock solution (e.g., 1 mM in a suitable buffer, protected from light).

  • Purified protein of interest at a known concentration (e.g., 1-10 µM in buffer).

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Fluorometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to approximately 350 nm.

    • Set the emission wavelength scan range from 400 nm to 600 nm.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to obtain an adequate signal-to-noise ratio.

    • Equilibrate the sample holder to the desired temperature (e.g., 25°C).

  • Sample Preparation:

    • Pipette a known volume and concentration of the protein solution into a quartz cuvette.

    • Record the fluorescence spectrum of the protein solution alone to account for any background fluorescence.

  • Titration:

    • Make successive additions of small aliquots of the 5-aminothis compound stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each titration point.

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total probe concentration.

    • Analyze the binding isotherm using appropriate models, such as the Scatchard equation, to determine the binding constant (Kₐ) and the number of binding sites (n).[1]

G Direct Fluorescence Titration Workflow Start Start Prepare_Protein Prepare Protein Solution in Cuvette Start->Prepare_Protein Measure_Background Measure Background Fluorescence Prepare_Protein->Measure_Background Add_Probe Add Aliquot of This compound Measure_Background->Add_Probe Equilibrate Equilibrate Add_Probe->Equilibrate Measure_Fluorescence Measure Fluorescence Spectrum Equilibrate->Measure_Fluorescence More_Additions More Additions? Measure_Fluorescence->More_Additions More_Additions->Add_Probe Yes Data_Analysis Analyze Data: - Correct for Dilution - Plot ΔF vs. [Probe] - Fit to Binding Model More_Additions->Data_Analysis No Determine_Parameters Determine Kₐ and n Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Direct Fluorescence Titration Workflow

Targeted Fluorescence Imaging of Tumor Cells

Derivatives of this compound, particularly sulfonamide-containing naphthalimides, have emerged as promising fluorescent probes for targeted imaging of tumor cells.[2][3] These probes leverage the overexpression of specific enzymes in the tumor microenvironment for selective accumulation and fluorescence signaling.

A key target is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many types of tumors and is associated with the hypoxic tumor microenvironment.[4] The sulfonamide moiety of the fluorescent probe acts as a potent inhibitor of CA IX, leading to the accumulation of the probe in CA IX-expressing cancer cells.[4]

Quantitative Data: Photophysical and Cytotoxicity Properties

The following table summarizes the properties of two representative sulfonamide-containing naphthalimide probes, SN-2NI and SD-NI.[3][5]

ProbeMax Excitation (nm)Max Emission (nm)Cell LineCytotoxicity (Cell Viability %)
SN-2NI437525B16F1069.7% at 1 µg/mL, 57.3% at 100 µg/mL
SD-NI437525B16F1053.0% at 1 µg/mL, 45.2% at 100 µg/mL

Table 3: Photophysical and Cytotoxicity Data for Sulfonamide-Naphthalimide Probes.[3][5]

Signaling Pathway: Targeting Carbonic Anhydrase IX in Tumors

G Targeting Carbonic Anhydrase IX in Tumor Cells cluster_0 Extracellular Space cluster_1 Tumor Cell Probe Sulfonamide-Naphthalimide Probe CAIX Carbonic Anhydrase IX (Overexpressed) Probe->CAIX Binding Accumulation Probe Accumulation CAIX->Accumulation Apoptosis Induction of Apoptosis CAIX->Apoptosis Inhibition Fluorescence Fluorescence Signal Accumulation->Fluorescence Microscopy Fluorescence Microscopy Fluorescence->Microscopy

Targeting Carbonic Anhydrase IX in Tumor Cells
Experimental Protocols

Protocol 2: Fluorescence Microscopy of Tumor Cells with Sulfonamide-Naphthalimide Probes

This protocol provides a general procedure for staining and imaging CA IX-positive tumor cells with a sulfonamide-naphthalimide fluorescent probe.

Materials:

  • Tumor cells (e.g., B16F10 melanoma cells) cultured on glass coverslips or in imaging dishes.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sulfonamide-naphthalimide probe stock solution (e.g., 1 mM in DMSO).

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixation (optional).

  • Mounting medium with DAPI (optional, for nuclear counterstaining).

  • Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and green emission).

Procedure:

  • Cell Culture:

    • Seed tumor cells on sterile glass coverslips or in imaging dishes and culture until they reach the desired confluency (e.g., 60-70%).

  • Probe Incubation:

    • Prepare a working solution of the sulfonamide-naphthalimide probe in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation (Optional):

    • If fixation is required, add 4% PFA to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Add a drop of mounting medium (with or without DAPI) to a microscope slide and carefully place the coverslip with the cells facing down.

    • Seal the coverslip with nail polish to prevent drying.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the naphthalimide fluorophore (e.g., excitation ~440 nm, emission ~525 nm).

G Fluorescence Microscopy Workflow for Tumor Cells Start Start Culture_Cells Culture Tumor Cells on Coverslips Start->Culture_Cells Prepare_Probe Prepare Probe Working Solution in Medium Culture_Cells->Prepare_Probe Incubate Incubate Cells with Probe (37°C) Prepare_Probe->Incubate Wash Wash Cells with PBS (3x) Incubate->Wash Fix Optional: Fix Cells with PFA Wash->Fix Mount Mount Coverslip on Slide Fix->Mount Image Image with Fluorescence Microscope Mount->Image Analyze Analyze Images Image->Analyze End End Analyze->End

Fluorescence Microscopy Workflow for Tumor Cells

Selective Detection of Metal Ions

This compound derivatives can be designed as chemosensors for the selective detection of metal ions. These probes typically consist of a naphthalene-sulfonamide fluorophore linked to a specific ion-binding receptor.

One notable application is the detection of aluminum ions (Al³⁺) using a naphthalene-based sulfonamide Schiff base.[4] The free probe exhibits quenched fluorescence due to Photoinduced Electron Transfer (PET). Upon binding of Al³⁺, the PET process is inhibited, resulting in a significant "turn-on" fluorescence response. This mechanism is an example of Chelation-Enhanced Fluorescence (CHEF).[4]

Quantitative Data: Al³⁺ Sensor Performance

The following table summarizes the performance of a representative naphthalene-based sulfonamide Schiff base probe for Al³⁺ detection.

AnalyteFluorescence ResponseLimit of Detection (LOD)Fluorescence Enhancement
Al³⁺Turn-on33.2 nM24-fold

Table 4: Performance of a Naphthalene-based Sulfonamide Schiff Base for Al³⁺ Detection.[4]

Signaling Pathway: CHEF and PET Inhibition for Al³⁺ Detection

G CHEF and PET Inhibition for Al³⁺ Detection cluster_0 Free Probe ('OFF' State) cluster_1 Probe-Al³⁺ Complex ('ON' State) Fluorophore_Off Naphthalene Fluorophore Receptor_Off Receptor Fluorophore_Off->Receptor_Off PET Photoinduced Electron Transfer (PET) Receptor_Off->PET e⁻ Quenched Fluorescence Quenched PET->Quenched Fluorophore_On Naphthalene Fluorophore Receptor_On Receptor Fluorophore_On->Receptor_On Al3 Al³⁺ Receptor_On->Al3 Binding PET_Inhibited PET Inhibited Al3->PET_Inhibited Inhibits Enhanced Fluorescence Enhanced PET_Inhibited->Enhanced

CHEF and PET Inhibition for Al³⁺ Detection
Experimental Protocols

Protocol 3: Intracellular Imaging of Al³⁺ with a Naphthalene-based Sulfonamide Probe

This protocol describes the steps for staining cells with a naphthalene-based sulfonamide probe for the fluorescence microscopy of intracellular Al³⁺.[6]

Materials:

  • Cultured cells (e.g., Vero or HeLa cells) on glass coverslips.

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Naphthalene-based sulfonamide probe stock solution (e.g., 1 mM in DMSO).

  • AlCl₃ solution (e.g., 1 mM in water) for positive control.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture:

    • Culture cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in serum-free cell culture medium (e.g., 10 µM).

    • Wash the cells with PBS.

    • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Washing:

    • Wash the cells three times with PBS to remove the excess probe.

  • Al³⁺ Treatment (for positive control):

    • Incubate a subset of the probe-loaded cells with a medium containing AlCl₃ (e.g., 100 µM) for 30 minutes at 37°C.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of PBS.

    • Observe the cells under a fluorescence microscope. Compare the fluorescence intensity of control cells (probe only) with Al³⁺-treated cells. An increase in fluorescence intensity in the treated cells indicates the detection of intracellular Al³⁺.

G Intracellular Al³⁺ Imaging Workflow Start Start Culture_Cells Culture Cells on Coverslips Start->Culture_Cells Probe_Loading Load Cells with Naphthalene-Sulfonamide Probe Culture_Cells->Probe_Loading Wash_1 Wash with PBS (3x) Probe_Loading->Wash_1 Split Split into Control and Treatment Groups Wash_1->Split Control Control Group: Incubate with Medium Split->Control Control Treatment Treatment Group: Incubate with Al³⁺ Split->Treatment Treatment Wash_2 Wash with PBS (3x) Control->Wash_2 Treatment->Wash_2 Image_Control Image Control Cells Wash_2->Image_Control Image_Treatment Image Treated Cells Wash_2->Image_Treatment Compare Compare Fluorescence Intensity Image_Control->Compare Image_Treatment->Compare End End Compare->End

Intracellular Al³⁺ Imaging Workflow

References

Application Notes and Protocols for Cell-based Assays Using Naphthalene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing naphthalene-1-sulfonamide derivatives in various cell-based assays. The information is intended to guide researchers in the fields of cancer biology, drug discovery, and molecular pharmacology.

This compound derivatives have emerged as a versatile class of compounds with significant potential in therapeutic development.[1][2] This is attributed to their ability to modulate various cellular processes by targeting key proteins in signaling pathways.[1][2] These derivatives have demonstrated efficacy as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[3] Furthermore, they have shown promise in treating metabolic diseases by inhibiting targets such as Fatty Acid Binding Protein 4 (FABP4).[2][4]

The following sections detail the experimental protocols for key cell-based assays, present quantitative data from studies on this compound derivatives, and provide visual representations of a relevant signaling pathway and a general experimental workflow.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various this compound derivatives from recent studies.

Table 1: Cytotoxicity of 6-acetylnaphthalene-2-sulfonamide Derivatives against MCF-7 and MDCK Cell Lines.[3][5]

CompoundMCF-7 IC₅₀ (µM)MDCK IC₅₀ (µM)Selectivity Index (SI)
5a 42.13>100>2.37
5b 40.08>100>2.49
5e 43.13>100>2.32
5i 41.6>100>2.40
Doxorubicin 35.1155.231.57

*IC₅₀: The concentration of a drug that gives half-maximal response. *SI: Selectivity Index = IC₅₀ in normal cells (MDCK) / IC₅₀ in cancer cells (MCF-7).

Table 2: In Vitro Inhibitory Activity of Naphthalene-sulfonamide Derivatives.

CompoundTargetIC₅₀Cell Line/Assay
5e STAT3 Phosphorylation3.01 µMEnzymatic Assay
5b STAT3 Phosphorylation3.59 µMEnzymatic Assay
Cryptotanshinone (Reference) STAT3 Phosphorylation3.52 µMEnzymatic Assay
5c Tubulin Polymerization2.8 µMIn Vitro Assay
5c A549 Cell Proliferation0.33 ± 0.01 µMCCK-8 Assay
5c MCF-7 Cell Proliferation0.51 ± 0.03 µMCCK-8 Assay

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[1]

Materials:

  • Cells in culture (e.g., MCF-7, MDCK)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • Neutral Red solution (0.33% in DPBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde)

  • Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours.[7]

  • Washing and Fixation: Carefully remove the Neutral Red solution. Wash the cells with 150 µL of DPBS.[1] Then, add 100 µL of the fixative solution and incubate for a few minutes.

  • Dye Solubilization: Remove the fixative and add 150 µL of the solubilization solution to each well.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ values.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives for the desired time period (e.g., 72 hours).[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.[6] Read the absorbance at 590 nm with a reference wavelength of 620 nm.[6]

  • Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC₅₀ values.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to inhibit or enhance the polymerization of tubulin into microtubules.[8]

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound derivatives

  • Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

  • 96-well plate (clear bottom)

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and glycerol (15%) in General Tubulin Buffer.[8]

  • Compound Preparation: Prepare 10x stocks of the this compound derivatives and controls in the appropriate buffer.

  • Assay Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x compound/control solutions to the appropriate wells.[8]

  • Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well.[8]

  • Turbidity Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[9]

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass to determine the inhibitory or enhancing effect of the compounds.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a powerful technique to quantify the expression levels of specific genes in response to treatment with this compound derivatives.[5]

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers (e.g., for IL6, JAK2, STAT3, BCL2, BAX)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction: Treat cells with the this compound derivatives for the desired time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers in a qPCR plate.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[10]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizations

IL6_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK2 JAK2 gp130->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Naph_Sulf Naphthalene- 1-sulfonamide Derivatives Naph_Sulf->pSTAT3 Inhibits Phosphorylation Gene_Expression Target Gene Expression (e.g., BCL2, Cyclin D1) pSTAT3_dimer->Gene_Expression Promotes Transcription

Caption: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Naphthalene- 1-sulfonamide Derivatives (and controls) incubate1->treat_cells incubate2 Incubate for Exposure Period treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., Neutral Red or MTT) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 measure Measure Absorbance incubate3->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for a cell-based cytotoxicity assay.

References

Application Notes and Protocols for Evaluating Naphthalene-1-sulfonamide Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the in vivo efficacy of Naphthalene-1-sulfonamide and its derivatives. This document outlines detailed protocols for models of type 2 diabetes, inflammation, and glaucoma, accompanied by data presentation tables and visualizations of key signaling pathways and experimental workflows. While specific in vivo efficacy data for the parent this compound compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its therapeutic potential. The data presented herein primarily focuses on these derivatives.

Metabolic Disease: Type 2 Diabetes Mellitus

This compound derivatives have emerged as promising agents for the treatment of type 2 diabetes. These compounds have been shown to act as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4) and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are key regulators in metabolic pathways.[1][2][3] The db/db mouse is a widely accepted and robust model of obesity-induced type 2 diabetes, making it an ideal choice for evaluating the efficacy of these compounds.[1][4]

Data Presentation: Efficacy of this compound Derivatives in db/db Mice

The following table summarizes the in vivo efficacy of representative this compound derivatives in db/db mice.[2][5]

Compound/TreatmentTargetDose (mg/kg/day)Duration (weeks)Change in Fasting Blood Glucose (%)Change in Serum Triglycerides (%)Change in Serum Cholesterol (%)Reference
Derivative 16dk FABP4104↓ 35%↓ 42%↓ 28%[2]
Derivative 16do FABP4104↓ 32%↓ 38%↓ 25%[2]
Vehicle Control --4No significant changeNo significant changeNo significant change[2]
Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in negatively regulating the insulin signaling pathway.[3][6] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance. This compound derivatives that inhibit PTP1B can enhance insulin sensitivity.[1]

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR PTP1B->IRS Naphthalene_Sulfonamide This compound Derivatives Naphthalene_Sulfonamide->PTP1B dbdb_workflow start Start: Acclimatize db/db mice (8-10 weeks old) grouping Randomize into treatment groups: - Vehicle - this compound derivative - Positive Control start->grouping treatment Daily oral gavage for 4-8 weeks grouping->treatment monitoring Weekly monitoring: - Fasting blood glucose - Body weight treatment->monitoring end_study End of study procedures treatment->end_study monitoring->treatment ogtt Perform Oral Glucose Tolerance Test (OGTT) end_study->ogtt collection Collect blood and tissues for analysis: - Serum lipids - Histopathology ogtt->collection analysis Data analysis and interpretation collection->analysis IL6_JAK2_STAT3 IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Naphthalene_Sulfonamide This compound Hybrids Naphthalene_Sulfonamide->STAT3 inhibits phosphorylation carrageenan_workflow start Start: Acclimatize rats (150-200g) grouping Randomize into treatment groups start->grouping drug_admin Administer test compound/vehicle (i.p. or p.o.) grouping->drug_admin carrageenan_injection Inject carrageenan into hind paw (0.1 mL, 1%) drug_admin->carrageenan_injection measurement Measure paw volume at 0, 1, 2, 3, 4 hours carrageenan_injection->measurement analysis Calculate % edema and % inhibition measurement->analysis glaucoma_workflow start Start: Acclimatize rats (250-300g) baseline_iop Measure baseline Intraocular Pressure (IOP) start->baseline_iop induction Induce ocular hypertension in one eye (e.g., hypertonic saline injection) baseline_iop->induction iop_monitoring Monitor IOP to confirm hypertension induction->iop_monitoring treatment_groups Randomize into treatment groups: - Vehicle eye drops - this compound eye drops iop_monitoring->treatment_groups daily_treatment Administer topical treatment daily treatment_groups->daily_treatment iop_measurement Measure IOP at regular intervals daily_treatment->iop_measurement iop_measurement->daily_treatment analysis Analyze IOP reduction compared to control iop_measurement->analysis

References

Naphthalene-1-Sulfonamide: Application Notes and Protocols for Target Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of naphthalene-1-sulfonamide and its derivatives as versatile scaffolds in target validation for drug discovery. This document details their application in interrogating key signaling pathways implicated in cancer, metabolic disorders, and neuroinflammation. Detailed protocols for relevant biochemical and cell-based assays are provided to facilitate the experimental validation of these targets.

Application in Cancer Target Validation: STAT3 Signaling

Naphthalene-sulfonamide derivatives have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.[1][2][3][4] Overactivation of the IL-6/JAK2/STAT3 axis is a hallmark of many cancers, promoting cell proliferation, survival, and inhibiting apoptosis.[2]

Certain 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to potently inhibit STAT3 phosphorylation, leading to the downregulation of downstream target genes such as BCL2, Cyclin D1, and c-MYC, and the upregulation of the pro-apoptotic gene BAX.[1][3] This makes them valuable tools for validating the therapeutic potential of STAT3 inhibition in cancer models.

Quantitative Data: Inhibition of STAT3 Phosphorylation
Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
Compound 5eSTAT3 PhosphorylationIn vitro enzymatic3.01-[2]
Compound 5bSTAT3 PhosphorylationIn vitro enzymatic3.59-[2]
Cryptotanshinone (Control)STAT3 PhosphorylationIn vitro enzymatic3.52-[2]

Signaling Pathway Diagram

IL6_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 JAK2_m JAK2 IL6R->JAK2_m Activation STAT3 STAT3 JAK2_m->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Nuclear Translocation Naph_Sulf Naphthalene- 1-sulfonamide Derivative Naph_Sulf->STAT3 Inhibition DNA DNA STAT3_dimer_n->DNA Binding Gene_Expression Target Gene Expression (BCL2, Cyclin D1, c-MYC) DNA->Gene_Expression Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation IL6 IL-6 IL6->IL6R Binding

IL-6/JAK2/STAT3 signaling pathway inhibition.
Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of STAT3.

  • Reagents and Materials:

    • Recombinant active JAK2 enzyme

    • Recombinant STAT3 protein

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound derivatives (test compounds)

    • Positive control inhibitor (e.g., Cryptotanshinone)

    • Anti-phospho-STAT3 (Tyr705) antibody

    • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

    • 96-well assay plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and controls in assay buffer.

    • In a 96-well plate, add the recombinant STAT3 protein.

    • Add the test compounds or controls to the wells.

    • Initiate the kinase reaction by adding a mixture of recombinant JAK2 enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Coat a separate ELISA plate with a capture antibody against total STAT3.

    • Transfer the reaction mixture to the coated plate and incubate to allow STAT3 binding.

    • Wash the plate and add the anti-phospho-STAT3 (Tyr705) antibody.

    • Incubate and wash the plate.

    • Add the HRP-conjugated secondary antibody, incubate, and wash.

    • Add the chemiluminescent substrate and measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This protocol outlines the measurement of changes in the expression of STAT3 target genes.

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative or vehicle control for a specified time (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for IL6, JAK2, STAT3, BCL2, BAX, Cyclin D1, c-MYC, and a housekeeping gene (e.g., GAPDH).

    • Perform the qRT-PCR using a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Application in Metabolic Disease Target Validation: FABP4

This compound derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[5][6][7] FABP4 plays a crucial role in lipid metabolism and inflammatory processes, making it a therapeutic target for type 2 diabetes and atherosclerosis.[5][6][7] These inhibitors serve as valuable chemical probes to explore the in vitro and in vivo consequences of FABP4 inhibition.

Quantitative Data: Inhibition of FABP4
Compound IDTargetAssay TypeKi (nM)IC50 (µM)Selectivity over FABP3Reference
BMS309403FABP4Ligand Displacement<2->100-fold
16dkFABP4Not Specified---[6][7]
16doFABP4Not Specified---[6][7]
16duFABP4Not Specified---[6][7]

Experimental Workflow Diagram

FABP4_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation HTS High-Throughput Screening FP_Assay Fluorescence Polarization Assay HTS->FP_Assay Hit Confirmation ITC Isothermal Titration Calorimetry FP_Assay->ITC Binding Affinity Cell_Assay Cell-Based Assays (e.g., Lipolysis) FP_Assay->Cell_Assay Cellular Activity Xray X-ray Crystallography ITC->Xray Binding Mode Lead_Opt Lead Optimization Xray->Lead_Opt Cell_Assay->Lead_Opt dbdb_mice db/db Mouse Model Drug_Admin Drug Administration (Oral Gavage) dbdb_mice->Drug_Admin Metabolic_Tests Metabolic Tests (GTT, ITT) Drug_Admin->Metabolic_Tests Tissue_Analysis Tissue Analysis (Liver, Adipose) Metabolic_Tests->Tissue_Analysis Data_Analysis Data Analysis Tissue_Analysis->Data_Analysis Candidate Candidate Drug Data_Analysis->Candidate Start Start: Identify Naphthalene- 1-sulfonamide Hits Start->HTS Lead_Opt->dbdb_mice

Target validation workflow for FABP4 inhibitors.
Experimental Protocols

This assay is used to identify and characterize inhibitors of FABP4 by measuring the displacement of a fluorescently labeled ligand.

  • Reagents and Materials:

    • Recombinant human FABP4 protein

    • Fluorescently labeled FABP4 ligand (probe)

    • Assay buffer (e.g., PBS)

    • This compound derivatives (test compounds)

    • Positive control inhibitor (e.g., BMS309403)

    • 384-well, low-volume, black assay plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of the test compounds and controls in assay buffer.

    • In the assay plate, add the fluorescent probe to all wells.

    • Add the test compounds or controls to the respective wells.

    • Add the recombinant FABP4 protein to all wells except for the "no protein" control wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This protocol describes the evaluation of a this compound derivative in a diabetic mouse model.

  • Animal Model:

    • Male db/db mice (6-8 weeks old) and their lean littermates (db/m) as controls.

    • Acclimatize the animals for at least one week before the experiment.

  • Drug Formulation and Administration:

    • Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound or vehicle to the mice daily via oral gavage for a period of 4-8 weeks.

  • Metabolic Measurements:

    • Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after an overnight fast.

    • Glucose Tolerance Test (GTT): At the end of the study, fast the mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Perform on a separate day after a 4-6 hour fast. Administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood for serum analysis (lipids, etc.).

    • Harvest tissues such as liver, adipose tissue, and muscle for histological analysis and protein expression studies (e.g., Western blotting for key signaling molecules).

Application in Neuroinflammation Target Validation: Keap1-Nrf2 Interaction

Derivatives of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid have been developed as inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[8] Disrupting this interaction allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes. These compounds are valuable for validating the Keap1-Nrf2 pathway as a target for neuroinflammatory diseases.

Quantitative Data: Inhibition of Keap1-Nrf2 Interaction
Compound IDTargetAssay TypeIC50 (nM)Reference
7qKeap1-Nrf2 PPIFP & TR-FRETSub-micromolar to nanomolar range[8]
7p-t, 8cKeap1-Nrf2 PPIFP & TR-FRET7.2 - 31.3[8]

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Naph_Sulf_Nrf2 Naphthalene Derivative Naph_Sulf_Nrf2->Keap1 Inhibition Ub->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binding Gene_Expression_Nrf2 Antioxidant & Anti-inflammatory Gene Expression ARE->Gene_Expression_Nrf2 Transcription Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Conformational Change

Keap1-Nrf2 signaling pathway and its modulation.
Experimental Protocols

This protocol is for identifying inhibitors of the Keap1-Nrf2 interaction.

  • Reagents and Materials:

    • Recombinant human Keap1 Kelch domain protein

    • Fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-Nrf2 peptide)

    • Assay buffer (e.g., HEPES, NaCl, DTT)

    • Naphthalene-based test compounds

    • 384-well, non-binding, black assay plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In the assay plate, add the FITC-Nrf2 peptide.

    • Add the test compounds or buffer (for controls).

    • Add the Keap1 protein to initiate the binding reaction.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization.

    • Calculate the percent inhibition and determine the IC50 values for the active compounds.

General Protocol: Cell Viability Assessment

It is crucial to assess the cytotoxicity of the this compound derivatives to distinguish between target-specific effects and general toxicity. The Neutral Red Uptake assay is a common method for this purpose.

Neutral Red Uptake Cytotoxicity Assay
  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • Neutral Red solution (e.g., 0.33% in DPBS)

    • Destain solution (e.g., 1% acetic acid, 50% ethanol)

    • 96-well cell culture plates

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compound for a desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • Remove the treatment medium and add medium containing Neutral Red.

    • Incubate for 2-3 hours to allow viable cells to take up the dye.

    • Remove the Neutral Red medium and wash the cells with PBS.

    • Add the destain solution to each well and incubate on a shaker for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

References

Application Notes and Protocols for the Quantitative Analysis of Naphthalene-1-sulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1-sulfonamide and its derivatives are compounds of interest in pharmaceutical and toxicological research. Accurate quantification of these molecules in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described are based on established principles for the analysis of sulfonamides and naphthalene-containing compounds and should be fully validated by the end-user for their specific application.

Analytical Method Overview

The recommended approach for the quantification of this compound in biological samples is reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation involves protein precipitation followed by solid-phase extraction (SPE) to remove interferences and enrich the analyte.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the analysis of sulfonamides in biological matrices. These values should be considered as targets for the method validation of this compound.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTarget ValueDescription
Linearity (r²) ≥ 0.995The coefficient of determination for the calibration curve.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mLThe highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements on different days.
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.
Matrix Effect 85 - 115%The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Recovery Consistent and reproducibleThe efficiency of the extraction procedure.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (Quantifier) 208.0127.125Proposed transition, requires optimization. Corresponds to the naphthalene moiety.
This compound (Qualifier) 208.0107.030Proposed transition, requires optimization.
Internal Standard (e.g., Sulfapyridine-d4) 254.1189.122Example internal standard, requires optimization.

Note: The precursor ion for this compound is based on its monoisotopic mass [M+H]⁺. Product ions are predicted based on common fragmentation patterns of sulfonamides and naphthalene structures. These values must be experimentally determined and optimized on the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE) of Plasma/Serum Samples

This protocol is designed for the extraction of this compound from plasma or serum.

Materials:

  • Human or animal plasma/serum

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar)

  • Centrifuge capable of 4000 x g

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Spiking: To a 200 µL aliquot of plasma/serum in a microcentrifuge tube, add 20 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of this compound working solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of deionized water to reduce the organic solvent concentration before SPE loading.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol containing 2% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC or UHPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % B
    0.0 10
    0.5 10
    3.0 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: Workflow for the quantitative analysis of this compound.

Postulated Metabolic Pathway of this compound

G Postulated Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Hydroxylated Hydroxylated Metabolites (e.g., Hydroxynaphthalene-sulfonamide) Parent->Hydroxylated CYP450 Enzymes Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGT Enzymes Sulfate Sulfate Conjugates Hydroxylated->Sulfate SULT Enzymes Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Potential metabolic fate of this compound in vivo.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in biological samples. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for research and development applications. The provided workflows and pathways serve as a guide for experimental design and data interpretation.

Application Notes: Naphthalene-1-sulfonamide as a Versatile Molecular Probe Scaffold for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The naphthalene-1-sulfonamide scaffold is a foundational structure for the development of environmentally sensitive fluorescent probes. While this compound itself is not intrinsically a potent fluorophore for cellular imaging, its derivatives are highly valuable tools in biological research and drug discovery. These probes operate on the principle of solvatochromism, where their fluorescence properties, including intensity and emission wavelength, are highly dependent on the polarity of their local environment.

In aqueous, polar environments, these molecules typically exhibit low fluorescence quantum yields. However, upon binding to hydrophobic regions, such as the binding pockets of proteins, or upon chelation with specific ions, they experience a significant enhancement in fluorescence and a characteristic blue shift in their emission spectrum.[1] This "turn-on" fluorescence makes them excellent probes for a variety of applications, including the characterization of protein-ligand interactions, high-throughput screening, and the intracellular imaging of specific analytes like metal ions.[1][2]

This document provides an overview of the principles, applications, and detailed protocols for utilizing derivatives of the this compound scaffold as molecular probes.

Principle of Operation: Solvatochromism

The utility of this compound probes is rooted in their solvatochromic properties. The naphthalene moiety serves as the fluorophore.

  • In Polar Solvents (e.g., Water): In an aqueous buffer, the excited state of the probe is quenched by the polar solvent molecules. Energy is rapidly lost through non-radiative pathways, resulting in weak fluorescence emission at a longer wavelength (red-shifted).[1]

  • In Nonpolar Solvents (e.g., Hydrophobic Protein Pocket): When the probe binds to a nonpolar environment, it is shielded from the quenching effects of water.[1] This restricted environment minimizes non-radiative decay, leading to a significant increase in fluorescence intensity and a shift in the emission maximum to a shorter wavelength (blue shift).[1]

This change in fluorescence provides a direct readout of binding events or changes in the local cellular environment.

cluster_polar Polar Environment (Aqueous Buffer) cluster_nonpolar Nonpolar Environment (Protein Pocket) Probe_P Probe Excited_P Excited State Probe_P->Excited_P Excitation Probe_NP Probe Quenching Non-Radiative Decay (Solvent Quenching) Excited_P->Quenching Low_F Low Fluorescence (Red-Shifted) Excited_P->Low_F Ground_P Ground State Quenching->Ground_P Low_F->Ground_P Excited_NP Excited State Probe_NP->Excited_NP Excitation High_F High Fluorescence (Blue-Shifted) Excited_NP->High_F Ground_NP Ground State High_F->Ground_NP

Caption: Principle of Solvatochromic Fluorescence Shift.

Data Presentation

Quantitative data for two common applications of this compound derivatives are summarized below.

Table 1: Spectral Properties of 5-Aminothis compound in Different Environments [1]

EnvironmentApproximate Excitation Max (nm)Approximate Emission Max (nm)Relative Fluorescence Intensity
Aqueous Buffer (e.g., PBS pH 7.4)~340-350~520-540Low
Bound to Hydrophobic Protein Pocket~340-350~460-490High

Table 2: Performance of a Naphthalene-Sulfonamide Schiff Base Probe for Al³⁺ Detection [2]

ParameterValue
AnalyteAl³⁺
Fluorescence Change~24-fold enhancement
Limit of Detection (LOD)33.2 nM
ApplicationIntracellular imaging in Vero cells

Experimental Protocols

Protocol 1: Synthesis of 4-Bromothis compound

This protocol describes a common synthetic route for a this compound derivative, which can be a precursor for more complex probes.[3]

Materials:

  • Naphthalene

  • Bromine

  • Carbon tetrachloride or dichloromethane

  • Concentrated sulfuric acid

  • Thionyl chloride or phosphorus pentachloride

  • Concentrated aqueous ammonia (28-30%)

  • Tetrahydrofuran (THF) or acetone

  • Ice, standard glassware

Procedure:

  • Step 1: Synthesis of 1-Bromonaphthalene:

    • In a round-bottom flask, dissolve naphthalene (1 mol) in 250 mL of dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add bromine (1 mol) dropwise while keeping the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with sodium thiosulfate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-bromonaphthalene.

  • Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonic acid:

    • Cautiously add 1-bromonaphthalene (0.5 mol) to an excess of cold (0 °C) concentrated sulfuric acid (250 mL).

    • Stir the mixture at room temperature for 24 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Step 3: Synthesis of 4-Bromonaphthalene-1-sulfonyl chloride:

    • Mix the dried 4-bromonaphthalene-1-sulfonic acid (0.2 mol) with a chlorinating agent like thionyl chloride (0.4 mol).

    • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

    • Cool the mixture and pour it carefully onto crushed ice to precipitate the sulfonyl chloride.

    • Collect the product by filtration, wash with cold water, and dry.

  • Step 4: Synthesis of 4-Bromothis compound:

    • Dissolve the 4-bromonaphthalene-1-sulfonyl chloride (0.1 mol) in THF.

    • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia (100 mL).

    • Stir the mixture vigorously at room temperature for 2-4 hours.

    • Remove the THF under reduced pressure. The solid product can be collected by filtration, washed with water, and recrystallized.

Protocol 2: Direct Fluorescence Titration for Protein Binding Analysis

This protocol determines the binding affinity (Kₐ) of a fluorescent probe to a protein.[1]

Materials:

  • Naphthalene-sulfonamide probe stock solution (e.g., 5-Aminothis compound)

  • Purified protein of interest at a known concentration (e.g., 1-10 µM)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength (e.g., ~350 nm).

    • Set the emission wavelength scan range (e.g., 400 nm to 600 nm).

    • Equilibrate the fluorometer to the desired temperature (e.g., 25 °C).

  • Titration:

    • Place a known concentration of the protein solution in the cuvette.

    • Record the fluorescence spectrum of the protein alone to measure background fluorescence.

    • Make successive additions of small aliquots of the probe stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each titration point.

    • Correct the intensity values for dilution.

    • Plot the change in fluorescence intensity against the concentration of the probe.

    • Analyze the resulting binding curve using appropriate models (e.g., Scatchard plot) to determine the binding constant (Kₐ) and the number of binding sites (n).

Protocol 3: Competitive Binding Assay for Ligand Screening

This protocol is used to determine the binding affinity of a non-fluorescent competitor ligand.[1]

A 1. Prepare Protein-Probe Complex (Protein + Fluorescent Probe) B 2. Measure Initial Fluorescence (High Signal) A->B C 3. Add Increasing Concentrations of Competitor Ligand B->C D 4. Competitor Displaces Probe C->D E 5. Measure Final Fluorescence (Signal Decreases) D->E F 6. Data Analysis (Calculate IC₅₀ / Kᵢ) E->F

Caption: Workflow for a Competitive Binding Assay.

Procedure:

  • Complex Formation: Prepare a solution containing the protein and the fluorescent probe at concentrations that yield a stable and significant fluorescence signal (typically with the probe near its dissociation constant, Kd). Incubate to allow the complex to form.

  • Instrument Setup: Set the excitation and emission wavelengths to the maximum values determined from the direct titration protocol.

  • Competitive Titration:

    • Record the initial fluorescence of the protein-probe complex.

    • Add increasing concentrations of the competitor ligand to the solution.

    • After each addition, mix, equilibrate, and record the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity against the competitor concentration. Fit the data to determine the IC₅₀ value, which can then be used to calculate the inhibitor constant (Kᵢ).

Protocol 4: General Protocol for Intracellular Ion Imaging

This protocol outlines a general workflow for using a "turn-on" naphthalene-sulfonamide probe to image ions within cultured cells.[2]

A 1. Cell Culture (Plate cells on coverslips) B 2. Probe Loading (Incubate cells with probe) A->B C 3. Washing (Remove excess probe) B->C D 4. Analyte Treatment (Incubate with ion source) C->D E 5. Imaging (Fluorescence Microscopy) D->E F 6. Image Analysis (Quantify fluorescence) E->F

Caption: Workflow for Intracellular Ion Imaging.

Procedure:

  • Cell Culture: Plate the cells of interest (e.g., Vero, HeLa) onto glass-bottom dishes or coverslips and grow to the desired confluency.

  • Probe Loading:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution of the naphthalene-sulfonamide ion probe (e.g., 1-10 µM) in a serum-free medium or buffer for 30-60 minutes at 37 °C.

  • Washing: Wash the cells two to three times with buffer to remove any excess, non-internalized probe.

  • Analyte Treatment (Optional/Control): For positive controls or time-course experiments, incubate the probe-loaded cells with a solution containing the target ion (e.g., AlCl₃ for Al³⁺) for a specified period.

  • Imaging: Mount the coverslips onto a fluorescence microscope. Excite the probe at its excitation wavelength and capture the emission using an appropriate filter set. Acquire both bright-field and fluorescence images.

  • Image Analysis: Use imaging software to quantify the mean fluorescence intensity from different cell populations or regions of interest. Compare the fluorescence of treated cells to control cells to determine the relative increase in the intracellular ion concentration.

References

Application Notes and Protocols for Naphthalene-1-sulfonamide in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. Emerging research has identified Fatty Acid Binding Protein 4 (FABP4) as a key player in the pathogenesis of atherosclerosis. FABP4 is expressed in macrophages and adipocytes and is involved in lipid metabolism and inflammatory responses, both of which are central to the development of atherosclerotic lesions.[1][2] Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4, making them a promising class of therapeutic agents for the treatment of atherosclerosis.[3][4]

These application notes provide a comprehensive overview of the use of this compound derivatives for the study and potential treatment of atherosclerosis. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of these compounds.

Mechanism of Action: Inhibition of FABP4

This compound derivatives exert their anti-atherosclerotic effects primarily through the inhibition of FABP4. FABP4 plays a crucial role in the development of atherosclerosis through its actions in macrophages and endothelial cells.

In macrophages , FABP4 is involved in:

  • Lipid accumulation and foam cell formation: FABP4 promotes the uptake and esterification of free fatty acids, leading to the accumulation of cholesterol esters and the transformation of macrophages into foam cells, a hallmark of atherosclerotic plaques.[5] Inhibition of FABP4 has been shown to reduce cholesterol ester accumulation in macrophages.

  • Inflammatory signaling: FABP4 can activate pro-inflammatory signaling pathways, such as NF-κB and JNK, leading to the production of inflammatory cytokines like TNF-α and IL-6, which contribute to the chronic inflammation within the plaque.[2]

In endothelial cells , FABP4 is implicated in:

  • Endothelial dysfunction: FABP4 can impair endothelial function, a critical early event in atherosclerosis.

  • Angiogenesis: FABP4 has been shown to have a pro-angiogenic role, which can contribute to plaque instability.[6][7]

By inhibiting FABP4, this compound derivatives can potentially mitigate these pro-atherogenic processes.

Signaling Pathway

The inhibition of FABP4 by this compound derivatives interrupts key signaling cascades involved in lipid metabolism and inflammation within vascular cells.

FABP4_Signaling_Pathway cluster_macrophage Macrophage cluster_endothelial Endothelial Cell Naphthalene This compound FABP4 FABP4 Naphthalene->FABP4 inhibits PPARg PPARγ FABP4->PPARg inhibits (downstream effects) FoamCell Foam Cell Formation FABP4->FoamCell promotes NFkB NF-κB / JNK FABP4->NFkB activates FFA Free Fatty Acids FFA->FABP4 oxLDL oxLDL CD36 CD36/SR-A oxLDL->CD36 CD36->PPARg activates LXR LXRα PPARg->LXR ABCA1 ABCA1 LXR->ABCA1 CholesterolEfflux Cholesterol Efflux ABCA1->CholesterolEfflux InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines eNOS eNOS NO Nitric Oxide eNOS->NO VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FABP4_EC FABP4 VEGFR2->FABP4_EC induces Angiogenesis Angiogenesis ERK_STAT1 ERK/STAT-1 EndothelialDysfunction Endothelial Dysfunction ERK_STAT1->EndothelialDysfunction FABP4_EC->eNOS inhibits FABP4_EC->Angiogenesis promotes FABP4_EC->ERK_STAT1 activates

Caption: FABP4 signaling in atherosclerosis and points of intervention by this compound.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of representative FABP4 inhibitors, which are expected to have similar effects to this compound derivatives, in mouse models of atherosclerosis.

Table 1: Effect of FABP4 Inhibitors on Atherosclerotic Lesion Area in ApoE-/- Mice

CompoundDosageTreatment DurationLesion Area Reduction (%)Reference
BMS30940315 mg/kg/day6 weeks~40%[2]
8g10 mg/kg/day12 weeks~50%[8]

Table 2: Effect of FABP4 Inhibitors on Plasma Lipid Levels in ApoE-/- Mice

CompoundDosageTreatment DurationTotal CholesterolTriglyceridesReference
BMS30940315 mg/kg/day6 weeksNo significant changeNo significant change[2]
8g10 mg/kg/day12 weeksDecreasedDecreased[8]

Table 3: Effect of FABP4 Inhibitors on Inflammatory Markers

CompoundModelMarkerEffectReference
BMS309403THP-1 MacrophagesMCP-1Decreased production[1]
8gRAW264.7 MacrophagesTNF-α, IL-6Decreased production[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound derivatives in the context of atherosclerosis.

In Vivo Atherosclerosis Model in Apolipoprotein E-deficient (ApoE-/-) Mice

This protocol describes the induction of atherosclerosis in ApoE-/- mice and the subsequent treatment with a this compound derivative.

InVivo_Workflow start Start: 8-week-old ApoE-/- mice diet High-Fat Diet (Western Type) (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks start->diet treatment Treatment Groups: - Vehicle Control - this compound (e.g., 10-30 mg/kg/day via oral gavage) diet->treatment monitoring Monitor body weight and food intake weekly. Collect blood samples for lipid profile analysis. treatment->monitoring euthanasia Euthanasia and Tissue Collection: - Perfuse with PBS and fix with 4% PFA - Collect aorta and heart monitoring->euthanasia analysis Atherosclerotic Plaque Analysis: - En face analysis of the aorta - Histological analysis of the aortic root euthanasia->analysis end End analysis->end

Caption: Workflow for the in vivo atherosclerosis study.

Materials:

  • ApoE-/- mice (e.g., on a C57BL/6J background)

  • High-fat diet (Western type diet)

  • This compound derivative

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Surgical tools for perfusion and tissue collection

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Oil Red O staining solution

  • Histology equipment (microtome, slides, etc.)

  • Microscope with imaging software

Procedure:

  • Animal Model and Diet:

    • Acclimatize 8-week-old male ApoE-/- mice for one week.

    • Feed the mice a high-fat diet for 12-16 weeks to induce atherosclerotic plaque formation.[9]

  • Drug Administration:

    • Randomly assign mice to a vehicle control group and one or more treatment groups receiving different doses of the this compound derivative.

    • Administer the compound or vehicle daily via oral gavage for the last 6-12 weeks of the high-fat diet feeding period.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake weekly.

    • Collect blood samples via tail vein at baseline and at the end of the study to analyze plasma lipid profiles (total cholesterol, triglycerides, HDL, LDL).

  • Tissue Collection and Plaque Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the vascular system with PBS followed by 4% PFA.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

    • En face analysis:

      • Clean the aorta of surrounding adipose tissue.

      • Open the aorta longitudinally, pin it flat on a black wax pan.

      • Stain with Oil Red O solution to visualize lipid-rich plaques.

      • Capture images and quantify the percentage of the total aortic surface area covered by plaques using image analysis software.

    • Aortic root analysis:

      • Embed the heart and the proximal aorta in OCT compound and freeze.

      • Prepare serial cryosections (e.g., 10 µm thick) of the aortic root.

      • Stain sections with Oil Red O and hematoxylin to visualize plaque area and morphology.

      • Perform immunohistochemistry for specific markers (e.g., Mac-2 for macrophages, α-actin for smooth muscle cells) to analyze plaque composition.

      • Quantify the plaque area in multiple sections per mouse.

In Vitro Macrophage Foam Cell Formation Assay

This protocol is used to assess the effect of this compound derivatives on the ability of macrophages to take up oxidized LDL and form foam cells.

FoamCell_Workflow start Start: Culture THP-1 monocytes differentiation Differentiate into macrophages (e.g., with PMA for 48h) start->differentiation pretreatment Pre-treat with this compound or vehicle for 2h differentiation->pretreatment oxldl Incubate with oxidized LDL (oxLDL) (e.g., 50 µg/mL) for 24-48h pretreatment->oxldl staining Wash cells and stain with Oil Red O to visualize lipid droplets oxldl->staining quantification Quantify intracellular lipid accumulation: - Image analysis of stained area - Extraction and colorimetric measurement of Oil Red O staining->quantification end End quantification->end

Caption: Workflow for the in vitro foam cell formation assay.

Materials:

  • Macrophage cell line (e.g., THP-1 or primary peritoneal macrophages)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Oxidized low-density lipoprotein (oxLDL)

  • This compound derivative

  • Oil Red O staining solution

  • Microplate reader and microscope

Procedure:

  • Macrophage Differentiation:

    • Culture THP-1 monocytes in appropriate medium.

    • Differentiate THP-1 cells into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Treatment:

    • Pre-treat the differentiated macrophages with various concentrations of the this compound derivative or vehicle for 2 hours.

  • Foam Cell Induction:

    • Incubate the pre-treated cells with oxLDL (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.

  • Lipid Staining and Quantification:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA.

    • Stain with Oil Red O solution to visualize intracellular lipid droplets.

    • Wash and acquire images using a microscope.

    • For quantification, extract the Oil Red O from the stained cells with isopropanol and measure the absorbance using a microplate reader.

Cholesterol Efflux Assay

This assay measures the ability of macrophages to efflux cholesterol to an acceptor, a key process in reverse cholesterol transport, and how it is affected by this compound derivatives.

Materials:

  • Differentiated macrophages (as in the foam cell assay)

  • [3H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

  • ACAT inhibitor (e.g., Sandoz 58-035)

  • Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)

  • This compound derivative

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cholesterol Loading:

    • Incubate differentiated macrophages with medium containing [3H]-cholesterol and an ACAT inhibitor for 24 hours to label the intracellular cholesterol pool.

  • Equilibration and Treatment:

    • Wash the cells and incubate in serum-free medium for 18-24 hours to allow for equilibration of the labeled cholesterol.

    • Treat the cells with the this compound derivative or vehicle for a specified period (e.g., 6 hours).

  • Efflux:

    • Induce cholesterol efflux by incubating the cells with a cholesterol acceptor (e.g., 10 µg/mL ApoA-I) for 4-6 hours.

  • Quantification:

    • Collect the medium and lyse the cells.

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

    • Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Conclusion

This compound derivatives represent a promising therapeutic strategy for atherosclerosis by targeting FABP4. The protocols and information provided herein offer a framework for researchers to investigate the anti-atherosclerotic potential of these compounds. By utilizing robust in vivo and in vitro models, researchers can elucidate the precise mechanisms of action and evaluate the therapeutic efficacy of this compound derivatives, paving the way for the development of novel treatments for cardiovascular disease.

References

Naphthalene-1-Sulfonamide Derivatives as Selective FABP4 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study and characterization of naphthalene-1-sulfonamide derivatives as selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a key regulator of lipid metabolism and inflammatory pathways, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective FABP4 inhibitors.

Introduction

Fatty acid binding proteins (FABPs) are a family of small intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules within cells. FABP4, also known as adipocyte FABP (A-FABP) or aP2, is predominantly expressed in adipocytes and macrophages.[1] Its involvement in metabolic and inflammatory signaling pathways has made it an attractive drug target. Selective inhibition of FABP4 over other isoforms, particularly the cardiac isoform FABP3, is crucial to minimize potential cardiotoxicity. This compound derivatives have been identified as a class of compounds that can achieve high potency and selectivity for FABP4.[2][3]

This guide details the necessary protocols to evaluate the efficacy and mechanism of action of these inhibitors, from initial binding affinity determination to cellular activity assessment.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various FABP isoforms. The data highlights the selectivity of these compounds for FABP4.

Compound IDTarget FABPKᵢ (μM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)Reference
Compound 10g FABP40.5164.7[4]
FABP333.01[4]
Compound III FABP40.342.71[3][5]
FABP31.4[3][5]
FABP50.82[3][5]
Compound 8 (parent) FABP4Potent (specific value not provided)Selective over FABP3[6]
Compound A16 (dual) FABP4/5Potent (specific values not provided)Selective over FABP3[6]
Compound B8 (dual) FABP4/5Potent (specific values not provided)Selective over FABP3[6]
BMS309403 FABP4<0.002>100[1]
FABP50.250[1]
FABP30.350[1]
HTS01037 FABP40.67013.6[1]
FABP53.4[1]
FABP39.1[1]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize this compound derivatives as FABP4 inhibitors.

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of this compound derivatives is presented below. The synthesis typically involves the reaction of a substituted aniline with naphthalene-1-sulfonyl chloride in the presence of a base.

cluster_0 Synthesis of this compound Derivatives Aniline Substituted Aniline Reaction Reaction (Stir at RT) Aniline->Reaction NaphthSulfonylChloride Naphthalene-1-sulfonyl chloride NaphthSulfonylChloride->Reaction Pyridine Pyridine (base) Pyridine->Reaction Solvent DCM (solvent) Solvent->Reaction Product This compound derivative Reaction->Product cluster_1 Fluorescence Displacement Assay Workflow Protein_Probe FABP4 + 1,8-ANS (High Fluorescence) Incubation Incubation Protein_Probe->Incubation Inhibitor This compound Derivative Inhibitor->Incubation Displaced_Complex FABP4-Inhibitor + 1,8-ANS (Low Fluorescence) Incubation->Displaced_Complex Measurement Measure Fluorescence (λex=380 nm, λem=480 nm) Data_Analysis Data Analysis (IC50 -> Ki) Measurement->Data_Analysis Displaced_Complex->Measurement cluster_2 Isothermal Titration Calorimetry Workflow Sample_Prep Sample Preparation (Protein in cell, Inhibitor in syringe) Titration Titration (Inject inhibitor into protein solution) Sample_Prep->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Data_Analysis Data Analysis (Kd, ΔH, ΔS, n) Heat_Measurement->Data_Analysis cluster_3 FABP4 Signaling Pathway FABP4 FABP4 HSL HSL FABP4->HSL interacts with PPARg PPARγ FABP4->PPARg activates JAK2 JAK2 FABP4->JAK2 attenuates NFkB NF-κB Pathway FABP4->NFkB activates JNK JNK Pathway FABP4->JNK activates Inhibitor This compound Derivative Inhibitor->FABP4 Lipolysis Lipolysis HSL->Lipolysis Adipogenesis Adipogenesis PPARg->Adipogenesis Inflammation Inflammation NFkB->Inflammation JNK->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Naphthalene-1-sulfonamide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Question 1: Why is my yield of this compound lower than expected?

Answer:

Low yield in this compound synthesis can stem from several factors throughout the two main stages of the reaction: the initial sulfonation of naphthalene and the subsequent amination of the sulfonyl chloride intermediate.

Common Causes and Solutions:

  • In the Sulfonation Step:

    • Isomer Formation: The sulfonation of naphthalene can produce both naphthalene-1-sulfonic acid (the desired kinetic product) and naphthalene-2-sulfonic acid (the thermodynamically more stable product). Higher reaction temperatures favor the formation of the undesired 2-isomer. To maximize the yield of the 1-isomer, it is crucial to maintain a low reaction temperature, typically between 0-5°C, during the addition of the sulfonating agent.

    • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of naphthalene. Ensure the reaction is stirred efficiently and allowed to proceed for the recommended duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the point of completion.

    • Degradation of Starting Material: Using impure naphthalene or allowing the reaction temperature to rise uncontrollably can lead to the degradation of the starting material and the formation of byproducts. Use high-purity naphthalene and maintain strict temperature control.

  • In the Amination Step:

    • Hydrolysis of the Sulfonyl Chloride Intermediate: Naphthalene-1-sulfonyl chloride is highly reactive and susceptible to hydrolysis back to naphthalene-1-sulfonic acid, especially in the presence of water.[1] This is a primary cause of reduced yield.[1] It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize moisture. The workup should be performed promptly, and the intermediate is often best used immediately in the next step.

    • Incomplete Reaction: An insufficient amount of the aminating agent (e.g., ammonium hydroxide) or a short reaction time can result in an incomplete reaction. Using a stoichiometric excess of the ammonia source can help drive the reaction to completion.

    • Losses During Workup and Purification: Significant product loss can occur during extraction, precipitation, and recrystallization steps. Optimize the pH during aqueous workup to ensure the sulfonamide partitions effectively into the organic layer. During recrystallization, using a minimal amount of hot solvent and ensuring complete cooling before filtration will maximize crystal recovery.

Question 2: How can I minimize the formation of the Naphthalene-2-sulfonamide isomer?

Answer:

The formation of Naphthalene-2-sulfonamide is a common side reaction that can be minimized by controlling the reaction conditions of the initial sulfonation step. The reaction is under kinetic control at lower temperatures, favoring the formation of the 1-isomer. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 2-isomer.

To favor the formation of Naphthalene-1-sulfonic acid, the precursor to your final product, the sulfonation should be carried out at a low temperature, ideally between 0°C and 5°C.[1] Careful, slow addition of the sulfonating agent (e.g., chlorosulfonic acid) to the naphthalene solution while maintaining this low temperature is critical.

Question 3: What is the best way to purify the crude this compound?

Answer:

The most common and effective method for purifying crude this compound is recrystallization.[1]

  • Solvent Selection: A suitable solvent system is one in which the sulfonamide is highly soluble at high temperatures and poorly soluble at low temperatures. A mixture of ethanol and water or isopropanol and water is often effective.[1] The optimal ratio of the solvents may need to be determined empirically.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture to form a saturated solution. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.

For very high purity requirements, column chromatography can be used, although this may be less practical for larger scale syntheses.[1]

Question 4: I see an oily substance along with my solid product. What is it and how do I get rid of it?

Answer:

The presence of an oily substance can be due to several factors, including unreacted starting material, the presence of the isomeric naphthalene-2-sulfonic acid which may have different physical properties, or byproducts from side reactions.

To address this, ensure that the reaction has gone to completion by checking with TLC. If the reaction is complete, the oily impurity may be removed during the purification step. During recrystallization, the desired this compound should crystallize out, leaving the impurities in the mother liquor. If recrystallization is not effective, column chromatography provides a more robust method for separating the desired product from impurities with different polarities.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from qualitative descriptions in the literature and represents general trends.

ParameterConditionExpected Impact on YieldRationale
Sulfonation Temperature 0-5 °CHighFavors the formation of the kinetic 1-isomer.
> 40 °CLowIncreases the formation of the thermodynamic 2-isomer.
Amination Moisture AnhydrousHighMinimizes the hydrolysis of the reactive sulfonyl chloride intermediate.[1]
Aqueous (uncontrolled)LowPromotes the hydrolysis of the sulfonyl chloride to the sulfonic acid.[1]
Ammonia Stoichiometry Excess (e.g., 5-10 eq)HighDrives the amination reaction to completion.
Stoichiometric (1 eq)Moderate to LowMay result in an incomplete reaction.
Recrystallization Cooling Slow cooling, then ice bathHighPromotes the formation of larger, purer crystals and maximizes recovery.
Rapid coolingLowCan trap impurities and lead to the formation of smaller, less pure crystals.

Experimental Protocols

The synthesis of this compound is typically a two-step process. The following protocols are adapted from established methods for the synthesis of related sulfonamides.[1][2]

Step 1: Synthesis of Naphthalene-1-sulfonyl chloride

Materials:

  • Naphthalene

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalene (1.0 eq) in anhydrous DCM.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • The solid precipitate of naphthalene-1-sulfonyl chloride is collected by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. It is recommended to use the Naphthalene-1-sulfonyl chloride immediately in the next step due to its sensitivity to moisture.

Step 2: Synthesis of this compound

Materials:

  • Naphthalene-1-sulfonyl chloride (from Step 1)

  • Concentrated ammonium hydroxide (28-30%)

  • Anhydrous tetrahydrofuran (THF) or acetone

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude Naphthalene-1-sulfonyl chloride (1.0 eq) from the previous step in a suitable anhydrous solvent (e.g., THF or acetone).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated ammonium hydroxide (excess, ~5-10 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until the reaction is complete as indicated by TLC.

  • Remove the organic solvent under reduced pressure.

  • The crude this compound can then be purified by recrystallization as described in the FAQ section.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow Naphthalene Naphthalene Sulfonation Sulfonation (Chlorosulfonic Acid, 0-5°C) Naphthalene->Sulfonation SulfonylChloride Naphthalene-1-sulfonyl chloride Sulfonation->SulfonylChloride Amination Amination (Ammonium Hydroxide, 0°C to RT) SulfonylChloride->Amination CrudeProduct Crude Naphthalene-1- sulfonamide Amination->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure Naphthalene-1- sulfonamide Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound CheckStep Which step has low yield? Start->CheckStep Sulfonation Sulfonation Step CheckStep->Sulfonation Step 1 Amination Amination Step CheckStep->Amination Step 2 Isomer High 2-Isomer Formation? Sulfonation->Isomer Hydrolysis Sulfonyl Chloride Hydrolysis? Amination->Hydrolysis Temp Lower Reaction Temperature (0-5°C) Isomer->Temp Yes IncompleteSulfonation Incomplete Reaction? Isomer->IncompleteSulfonation No Anhydrous Use Anhydrous Reagents/Solvents Hydrolysis->Anhydrous Yes IncompleteAmination Incomplete Reaction? Hydrolysis->IncompleteAmination No TimeSulfonation Increase Reaction Time/ Monitor by TLC IncompleteSulfonation->TimeSulfonation Yes TimeAmination Increase Reaction Time/ Use Excess Ammonia IncompleteAmination->TimeAmination Yes

Caption: A logical guide for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Naphthalene-1-sulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of Naphthalene-1-sulfonamide. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound derivatization?

A1: The most common method for synthesizing this compound derivatives involves the reaction of Naphthalene-1-sulfonyl chloride with a primary or secondary amine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1][2][3] By spotting the reaction mixture alongside the starting materials (Naphthalene-1-sulfonyl chloride and the amine), you can observe the consumption of reactants and the formation of the product. A suitable solvent system will show a clear separation between the starting materials and the desired sulfonamide product.

Q3: What are the key factors influencing the success of the derivatization?

A3: Several factors can significantly impact the outcome of your experiment, including the purity of starting materials, reaction temperature, choice of solvent and base, and the stoichiometry of the reactants. Careful optimization of these parameters is essential for achieving high yield and purity.

Q4: Can I use tertiary amines for this derivatization?

A4: Tertiary amines will not form a stable sulfonamide product with Naphthalene-1-sulfonyl chloride. They can, however, act as catalysts or bases in the reaction. The Hinsberg test can be used to differentiate between primary, secondary, and tertiary amines based on their reactivity with sulfonyl chlorides.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Reagents: Naphthalene-1-sulfonyl chloride can degrade upon exposure to moisture. The amine may be of poor quality or have low reactivity.1a. Use fresh or properly stored Naphthalene-1-sulfonyl chloride. Consider preparing it fresh if possible. 1b. Verify the purity of the amine using techniques like NMR or GC-MS. 1c. For less reactive amines, consider using a stronger base or a higher reaction temperature.
2. Inappropriate Base: The base may not be strong enough to effectively neutralize the HCl produced, leading to the protonation of the amine and halting the reaction.2a. Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or pyridine.[5] 2b. Use a slight excess of the base to ensure complete neutralization.
3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.3a. Typically, a slight excess of the amine or sulfonyl chloride is used. Optimize the molar ratio of Naphthalene-1-sulfonyl chloride to the amine (e.g., 1:1.1 or 1.1:1).
4. Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.4a. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[5] 4b. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied while monitoring for byproduct formation by TLC.
Multiple Products/ Impurities 1. Over-alkylation (for primary amines): The newly formed secondary sulfonamide can react further with the sulfonyl chloride.1a. Use a slight excess of the primary amine to favor the formation of the monosubstituted product. 1b. Add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the electrophile.
2. Side Reactions with the Solvent: The solvent may react with the sulfonyl chloride.2a. Use inert, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
3. Degradation of Starting Material or Product: The starting materials or the product may be unstable under the reaction conditions.3a. Ensure anhydrous conditions as sulfonyl chlorides can hydrolyze to sulfonic acids. 3b. Minimize reaction time once the starting material is consumed (as monitored by TLC).
Difficult Purification 1. Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging.1a. Optimize the solvent system for column chromatography to achieve better separation. 1b. Consider recrystallization as an alternative or additional purification step.[6][7]
2. Product is an Oil or Gummy Solid: The product may not crystallize easily.2a. Try different solvent systems for recrystallization. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective.[6] 2b. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

General Protocol for this compound Derivatization

This protocol provides a general starting point for the synthesis of this compound derivatives. Optimization may be required based on the specific amine used.

Materials:

  • Naphthalene-1-sulfonyl chloride

  • Primary or secondary amine

  • Triethylamine (TEA) or pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • Dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Naphthalene-1-sulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL).

  • Add the Naphthalene-1-sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Alternatively, purify the product by recrystallization from a suitable solvent.[6][7]

Quantitative Data

The following table summarizes reaction conditions from a literature example for the synthesis of a specific this compound derivative. This data can serve as a reference for optimizing your own experiments.

Reactant 1Reactant 2BaseSolventTemperatureReaction TimeYieldReference
3,4,5-trimethoxyaniline (10 mmol)Naphthalene-1-sulfonyl chloride (10 mmol)Et3N (10 mmol)CH2Cl2 (100 ml)Room Temperature6 h43%[8]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps in a typical this compound derivatization experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents (Amine, Sulfonyl Chloride, Base, Solvent) setup_reaction Set up Reaction (Flask, Stirrer, Ice Bath) prep_reagents->setup_reaction dissolve_amine Dissolve Amine & Base in Solvent setup_reaction->dissolve_amine add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise at 0°C dissolve_amine->add_sulfonyl_chloride stir_reaction Stir and Monitor by TLC add_sulfonyl_chloride->stir_reaction quench Quench Reaction (e.g., with water) stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Bicarbonate, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) dry_concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for this compound derivatization.

This logical diagram outlines the sequential steps from reagent preparation to the final characterization of the purified product, providing a clear visual guide for the experimental process.

logical_relationship cluster_inputs Key Inputs cluster_conditions Reaction Conditions cluster_outcomes Potential Issues goal Successful Derivatization (High Yield & Purity) troubleshooting Troubleshooting Steps reagents High-Purity Reagents reagents->goal conditions Optimized Conditions conditions->goal temperature Temperature solvent Solvent base Base stoichiometry Stoichiometry low_yield Low Yield low_yield->troubleshooting impurities Impurities / Side Reactions impurities->troubleshooting troubleshooting->conditions Feedback Loop for Optimization

References

Naphthalene-1-sulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Naphthalene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in a tightly sealed container to prevent moisture absorption, as related compounds are known to be hygroscopic.[1] The compound should be stored at room temperature, away from heat sources and open flames, and in a dark place.[2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the pH, temperature, and exposure to light. Generally, sulfonamides are hydrolytically stable in neutral (pH 7) and alkaline (pH 9) aqueous solutions, with a half-life of over a year at 25°C.[3][4] However, stability decreases in acidic conditions (pH 4), where hydrolysis can occur, especially at elevated temperatures.[5] To ensure the integrity of your experiments, it is advisable to prepare fresh solutions and protect them from light.

Q3: What are the potential degradation pathways for this compound?

A3: this compound can degrade through several pathways, including hydrolysis, photodegradation, and thermal decomposition. Hydrolysis, particularly under acidic conditions, can lead to the cleavage of the sulfonamide bond.[5][6] Photodegradation can be initiated by exposure to UV light and may involve cleavage of the S-N bond or modification of the naphthalene ring.[7][8] At high temperatures, the molecule can undergo thermal decomposition.[9]

Q4: What are the common degradation products of this compound?

A4: Based on the degradation pathways of related compounds, the primary degradation products are likely to be Naphthalene-1-sulfonic acid and ammonia (from hydrolysis of the sulfonamide group), or naphthalene and sulfur-containing inorganic compounds under more forceful degradation conditions. Photodegradation may also lead to hydroxylated naphthalene derivatives.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (e.g., yellowing) Exposure to light or air (oxidation).Store the solid compound in a dark, tightly sealed container. For solutions, use amber vials and prepare them fresh.
Precipitation in aqueous solution Low solubility, especially at high concentrations or in neutral pH. Change in temperature.This compound has limited aqueous solubility. Consider using a co-solvent such as DMSO or ethanol. Gentle warming may help to redissolve the compound, but be mindful of potential degradation at higher temperatures.
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Avoid storing stock solutions for extended periods, especially at room temperature. If storage is necessary, aliquot and store at -20°C or -80°C and protect from light. Perform a purity check (e.g., by HPLC) on your stock solution if you suspect degradation.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) Presence of degradation products.Review the solution preparation and storage procedures. Compare the chromatogram to a freshly prepared standard. Potential degradation products to look for include Naphthalene-1-sulfonic acid.

Stability and Storage Data Summary

Parameter Condition Recommendation/Observation Reference
Solid Storage Room TemperatureStore in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[1]
Solution Stability (pH) Neutral (pH 7) to Alkaline (pH 9)Generally stable, with a long half-life at 25°C.[3][4]
Acidic (pH < 7)Increased potential for hydrolysis, especially with heating.[5][6]
Thermal Stability > 100°CGenerally stable.
> 250°COnset of thermal decomposition observed in related compounds.
Light Sensitivity UV and visible lightPotential for photodegradation. Solutions should be protected from light.[7][10][12]
Hygroscopicity Ambient humidityRelated compounds are hygroscopic. Store in a desiccated environment.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate volumetric flasks and pipettes, vortex mixer, and sonicator.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of DMSO to dissolve the powder.

    • Vortex and/or sonicate the mixture until the solid is completely dissolved.

    • Add DMSO to the final volume and mix thoroughly.

    • Store the stock solution in an amber vial at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of Hydrolytic Stability

  • Materials: Stock solution of this compound, buffers of different pH values (e.g., pH 4, 7, and 9), constant temperature incubator or water bath, HPLC system.

  • Procedure:

    • Prepare solutions of this compound at a known concentration in each of the pH buffers.

    • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound.

    • Calculate the degradation rate and half-life at each condition.

Visualizations

degradation_pathways cluster_main This compound Stability cluster_conditions Degradation Conditions cluster_products Potential Degradation Products This compound This compound Naphthalene-1-sulfonic acid Naphthalene-1-sulfonic acid This compound->Naphthalene-1-sulfonic acid Hydrolysis Hydroxylated Naphthalenes Hydroxylated Naphthalenes This compound->Hydroxylated Naphthalenes Photodegradation Acidic pH Acidic pH Acidic pH->this compound influences Light (UV) Light (UV) Light (UV)->this compound influences High Temperature High Temperature High Temperature->this compound influences Naphthalene Naphthalene Naphthalene-1-sulfonic acid->Naphthalene Hydrolysis (strong acid/heat)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow A Prepare this compound solution in buffers (pH 4, 7, 9) B Incubate at controlled temperatures (e.g., 25°C, 40°C, 60°C) A->B C Withdraw aliquots at defined time points B->C D Analyze by HPLC C->D E Determine concentration and calculate degradation rate D->E

Caption: Workflow for assessing the hydrolytic stability of this compound.

References

Technical Support Center: Naphthalene-1-sulfonamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Naphthalene-1-sulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their cell culture experiments involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organic compound that serves as a core structure for a variety of derivatives with diverse biological activities. While the parent compound can inhibit cyclic nucleotide phosphodiesterase, its derivatives have been shown to act as anticancer agents, enzyme inhibitors, and modulators of signaling pathways.[1] For instance, certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Others have been identified as inhibitors of STAT3 and fatty acid binding protein 4 (FABP4).

Q2: How should I prepare a stock solution of this compound?

This compound and its derivatives are typically dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution is commonly used. It is recommended to store the stock solution at -20°C and protect it from light.

Q3: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

Precipitation in the aqueous environment of cell culture medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%. High concentrations of the compound can lead to precipitation when the DMSO stock is diluted.

  • Lower the final compound concentration: You may be using a concentration that is above the solubility limit of the compound in your specific medium. Try a lower concentration.

  • Pre-warm the medium: Before adding the compound stock solution, ensure your cell culture medium is at 37°C.

  • Mix thoroughly: When adding the stock solution to the medium, vortex or pipette up and down immediately to ensure rapid and even dispersion.

  • Sonication: For difficult-to-dissolve compounds, brief sonication of the stock solution before dilution may help.

Q4: I am observing high levels of cytotoxicity in my non-cancerous cell line. Is this expected?

While many this compound derivatives are developed for their cytotoxic effects on cancer cells, they can also impact non-cancerous cells. The degree of cytotoxicity can vary depending on the cell type and the specific derivative. For example, some derivatives have shown a good safety profile against normal cell lines like Madin-Darby canine kidney (MDCK) cells, while others exhibit moderate cytotoxicity against normal human liver cells (LO2).[3] It is crucial to perform a dose-response experiment to determine the IC50 value of your specific compound on your cell line of interest.

Q5: My experimental results are inconsistent. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound stability: While sulfonamides are generally stable in aqueous solutions, the stability of your specific this compound derivative in cell culture medium over the duration of your experiment should be considered. If the compound degrades, its effective concentration will decrease over time.

  • Stock solution integrity: Ensure your DMSO stock solution has been stored properly (at -20°C and protected from light) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Assay variability: Ensure consistent cell seeding densities and incubation times.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound Precipitation in Media Final concentration is too high.Inadequate mixing.Low temperature of the medium.Perform a solubility test with your specific medium.Try a lower final concentration.Ensure the medium is at 37°C before adding the compound.Vortex or pipette immediately after adding the stock solution.
Unexpectedly High Cell Death The compound is cytotoxic to your cell line at the tested concentration.The final DMSO concentration is too high.Contamination of cell culture.Perform a dose-response curve to determine the IC50 value.Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).Check for signs of bacterial or fungal contamination.
No Observable Effect The compound is not active against your target or in your cell line.The concentration used is too low.The compound has degraded.Verify the expected mechanism of action in your experimental system.Perform a dose-response experiment with a wider concentration range.Prepare a fresh stock solution and repeat the experiment.
Inconsistent Results Between Experiments Variability in cell passage number or health.Inconsistent incubation times or compound addition.Degradation of the compound in stock or working solutions.Use cells from a similar passage number for all experiments.Standardize all experimental steps.Prepare fresh dilutions from a properly stored stock solution for each experiment.
Interference with Fluorescence-Based Assays The this compound derivative has intrinsic fluorescent properties.Run a control with the compound alone (no cells or other reagents) to measure its background fluorescence.If interference is observed, consider using a different fluorescent dye with a non-overlapping spectrum or an alternative non-fluorescent assay.[4][5][6]

Quantitative Data

Table 1: Cytotoxicity of this compound Derivatives in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Derivative 5cMCF-7Human Breast Cancer0.51 ± 0.03[2]
Derivative 5cA549Human Lung Cancer0.33 ± 0.01[2]
Derivative 5cLO2Human Normal Liver12.73 ± 3.26
Derivative 5aMCF-7Human Breast Cancer42.13[3]
Derivative 5bMCF-7Human Breast Cancer40.08[3]
Derivative 5eMCF-7Human Breast Cancer43.13[3]
Derivative 5iMCF-7Human Breast Cancer41.6[3]
Derivative 5aMDCKCanine Normal Kidney90.9[3]
Derivative 5bMDCKCanine Normal Kidney93.4[3]
Derivative 5eMDCKCanine Normal Kidney95.8[3]
Derivative 5iMDCKCanine Normal Kidney88.8[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability protocol for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Working Dilutions stock->dilute cells Seed Cells in Plate treat Treat Cells with Compound cells->treat dilute->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay read Acquire Data (Plate Reader, Flow Cytometer) assay->read analyze Analyze and Interpret Results read->analyze troubleshooting_flow Troubleshooting Unexpected Cell Death start High Cell Death Observed check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_ic50 Have you determined the IC50 for this cell line? check_dmso->check_ic50 Yes adjust_dmso Lower DMSO concentration check_dmso->adjust_dmso No check_contamination Is the culture free of contamination? check_ic50->check_contamination Yes perform_ic50 Perform dose-response experiment check_ic50->perform_ic50 No check_culture Check for contamination and use fresh cells check_contamination->check_culture No end Problem Resolved check_contamination->end Yes adjust_dmso->start perform_ic50->start check_culture->start il6_jak2_stat3_pathway IL-6/JAK2/STAT3 Signaling Pathway Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus translocates to transcription Gene Transcription (e.g., BCL2, Cyclin D1) nucleus->transcription proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Apoptosis transcription->apoptosis inhibitor Naphthalene-sulfonamide Derivative inhibitor->STAT3 inhibits phosphorylation

References

Technical Support Center: Minimizing Off-Target Effects of Naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthalene-1-sulfonamide and its derivatives. The focus is on identifying and mitigating off-target effects to ensure data integrity and accelerate therapeutic development.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays that don't seem to align with the known function of our primary target. Could off-target effects of this compound be the cause?

A1: Yes, unexpected phenotypes are a common indicator of off-target activity. This compound and its derivatives have been reported to interact with a range of proteins, including, but not limited to, Fatty Acid Binding Proteins (FABPs), various protein kinases, and STAT3.[1][2] To confirm if the observed phenotype is due to off-target effects, consider the following steps:

  • Orthogonal Controls: Use a structurally different inhibitor for your primary target. If this compound does not reproduce the phenotype, it is more likely that the original observation is due to an off-target effect of the naphthalene-sulfonamide scaffold.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype persists in the presence of the compound even after target knockdown, it strongly suggests off-target activity.

  • Direct Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is engaging with its intended target in your cellular model at the concentrations used.

Q2: How can we proactively assess the selectivity of our this compound-based inhibitor?

A2: A proactive approach to selectivity profiling is crucial. We recommend a tiered strategy:

  • In Vitro Profiling: Screen your compound against a broad panel of kinases and other relevant protein families. Commercial services are available that offer comprehensive screening panels.[3]

  • Cellular Target Engagement: Use assays like CETSA or NanoBRET to confirm target engagement in a cellular context and to begin to understand the compound's selectivity in a more physiological environment.

  • Proteomics Approaches: For an unbiased view, consider proteome-wide methods like Thermal Proteome Profiling (TPP) to identify a broader range of potential off-targets.

Q3: Our in vitro biochemical assays show high potency and selectivity, but the results are not translating to our cell-based assays. What could be the reason?

A3: Discrepancies between biochemical and cellular assays are common and can stem from several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentrations: For ATP-competitive kinase inhibitors, the high intracellular concentration of ATP (mM range) can significantly reduce the apparent potency of the inhibitor compared to in vitro assays where ATP concentrations are often at or below the Kₘ.[4]

  • Drug Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound may be rapidly metabolized within the cell into inactive forms.

Q4: We are seeing significant variability in our IC50 values for a this compound derivative in our kinase assays. What are the potential causes and how can we troubleshoot this?

A4: Inconsistent IC50 values are a frequent issue in kinase assays.[5] Here are some common causes and solutions:

  • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across experiments, ideally at or near the Kₘ of the kinase.[6]

  • Enzyme Quality: Use a consistent source and batch of recombinant kinase. Enzyme activity can vary between batches and with handling (e.g., multiple freeze-thaw cycles).

  • Substrate Concentration: Ensure the substrate concentration is well below its Kₘ to maintain Michaelis-Menten kinetics.

  • Assay Linearity: Ensure your assay is running in the linear range with respect to time and enzyme concentration.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations. Visually inspect for precipitation and consider using a lower final DMSO concentration.

Quantitative Data on Selectivity

The following tables summarize key quantitative data for this compound derivatives against their primary targets and known off-targets.

Table 1: Selectivity of a this compound Derivative (Compound 10g) for FABP4 over FABP3

CompoundTargetKᵢ (µM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)
Compound 10gFABP40.5164.7
FABP333.01

Data sourced from studies on this compound derivatives.[1]

Table 2: Inhibitory Activity of Naphthalene-sulfonamide Derivatives against STAT3

CompoundTargetIC₅₀ (µM)Cell Line
6-acetylnaphthalene-2-sulfonamide derivative 5eSTAT3 phosphorylation3.01In vitro enzymatic assay
6-acetylnaphthalene-2-sulfonamide derivative 5bSTAT3 phosphorylation3.59In vitro enzymatic assay

Data from a study on novel Naphthalene-sulfonamide hybrids.[2]

Table 3: Inhibitory Activity of a Chloro-Naphthalene-sulfonamide Derivative (A-3) against Various Protein Kinases

CompoundTarget KinaseKᵢ (µM)Inhibition Mechanism
A-3 (N-(2-aminoethyl)-5-chloro-1-naphthalenesulfonamide)Myosin Light Chain Kinase (MLCK)7.4Competitive with ATP
cAMP-dependent protein kinaseCompetitive with ATP
cGMP-dependent protein kinaseCompetitive with ATP
Protein Kinase CCompetitive with ATP
Casein Kinase ICompetitive with ATP
Casein Kinase IICompetitive with ATP

This data indicates that some naphthalene-sulfonamide derivatives can act as ATP-competitive kinase inhibitors.

Experimental Protocols

Competitive Fluorescence Displacement Assay for FABP Inhibitors

This protocol is adapted from methods used to determine the binding affinity of inhibitors for Fatty Acid Binding Proteins.[7][8]

Principle: A fluorescent probe that binds to the FABP active site is displaced by a competitive inhibitor, leading to a decrease in fluorescence polarization or a change in fluorescence intensity.

Materials:

  • Recombinant human FABP4 and FABP3

  • Fluorescent probe (e.g., NBD-stearic acid)

  • Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)

  • This compound compound and controls

  • 96- or 384-well black plates

Procedure:

  • Prepare serial dilutions of the this compound compound in assay buffer.

  • In a multi-well plate, add the recombinant FABP protein (e.g., 3 µM final concentration) and the fluorescent probe (e.g., 500 nM final concentration) to the assay buffer.

  • Add the serially diluted compound to the wells. Include controls with no inhibitor (maximum fluorescence) and a known potent inhibitor (background).

  • Incubate the plate at 25°C for 20 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity or polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to verify target engagement in intact cells.[9][10]

Principle: Ligand binding to a protein increases its thermal stability. CETSA measures the extent of this stabilization by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cells expressing the target protein

  • This compound compound and vehicle control (e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat treatment (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)

Procedure:

  • Compound Treatment: Treat cultured cells with the this compound compound at the desired concentration or with vehicle control for a defined period.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Efficacy Study in db/db Mice

This protocol outlines a typical in vivo study to assess the efficacy of this compound derivatives in a diabetic mouse model.[11]

Principle: db/db mice are a model of type 2 diabetes. The efficacy of a compound is assessed by its ability to improve metabolic parameters such as blood glucose and lipid levels.

Materials:

  • db/db mice (6-8 weeks old)

  • This compound compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Equipment for oral gavage

  • Glucometer and test strips

  • Kits for measuring serum insulin, triglycerides, and cholesterol

Procedure:

  • Acclimatization and Baseline Measurements: Acclimatize the mice and measure baseline body weight, fasting blood glucose, and serum lipid levels.

  • Grouping and Treatment: Randomly assign mice to treatment groups (vehicle control and different doses of the compound).

  • Drug Administration: Administer the compound or vehicle daily by oral gavage for a specified duration (e.g., 4 weeks).

  • Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose weekly.

  • Terminal Procedures: At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

  • Sample Collection and Analysis: Collect blood samples for measuring serum insulin, triglycerides, and total cholesterol. Harvest tissues for further analysis (e.g., liver for histology).

  • Data Analysis: Analyze the changes in metabolic parameters between the treatment and control groups using appropriate statistical methods.

Visualizations

Signaling Pathway

IL6_JAK2_STAT3_Pathway cluster_nucleus Inside Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Cyclin D1, BCL2) pSTAT3->Gene_Expression Promotes Naph_Sulfonamide Naphthalene- 1-sulfonamide Derivative Naph_Sulfonamide->STAT3 Inhibits Phosphorylation

Caption: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflows

Kinase_Selectivity_Workflow Start Start: This compound Compound Biochemical_Assay In Vitro Kinase Panel Screen (e.g., Radiometric or Luminescence Assay) Start->Biochemical_Assay Phenotypic_Screen Phenotypic Screening Start->Phenotypic_Screen Determine_IC50 Determine IC50 values against a broad kinase panel Biochemical_Assay->Determine_IC50 Analyze_Selectivity Analyze Selectivity Profile (On-target vs. Off-target) Determine_IC50->Analyze_Selectivity Cellular_Assay Cellular Target Engagement Assay (CETSA or NanoBRET) Analyze_Selectivity->Cellular_Assay Confirm_Engagement Confirm On-Target and Off-Target Engagement in Cells Cellular_Assay->Confirm_Engagement Correlate_Data Correlate Phenotype with Target Engagement Data Confirm_Engagement->Correlate_Data Phenotypic_Screen->Correlate_Data End End: Characterized Compound Correlate_Data->End

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

CETSA_Workflow Start Start: Live Cells Treatment Treat cells with Compound or Vehicle (DMSO) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Heat Heat cell suspension across a temperature gradient Harvest->Heat Lysis Lyse cells (e.g., freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble and precipitated proteins Lysis->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Quantify Quantify Target Protein (e.g., Western Blot) Collect_Supernatant->Quantify Analyze Plot Soluble Protein vs. Temperature to generate melting curve Quantify->Analyze End End: Determine Thermal Shift (ΔTm) Analyze->End

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow Start Start: Cells expressing NanoLuc-Target Fusion Add_Tracer Add Fluorescent Tracer (binds to NanoLuc-Target) Start->Add_Tracer Add_Compound Add Test Compound (competes with tracer) Add_Tracer->Add_Compound Incubate Incubate to reach equilibrium Add_Compound->Incubate Measure_BRET Measure Donor (460 nm) and Acceptor (618 nm) Emission Incubate->Measure_BRET Calculate_Ratio Calculate BRET Ratio (Acceptor/Donor) Measure_BRET->Calculate_Ratio Dose_Response Plot BRET Ratio vs. Compound Concentration Calculate_Ratio->Dose_Response Determine_IC50 Determine Cellular IC50 Dose_Response->Determine_IC50 End End: Quantified Target Engagement Determine_IC50->End

Caption: Workflow for a NanoBRET Target Engagement Assay.

References

Technical Support Center: Enhancing the Selectivity of Naphthalene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to improve the selectivity of Naphthalene-1-sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that influence selectivity?

A1: Structure-Activity Relationship (SAR) studies have shown that the selectivity of this compound derivatives can be significantly modulated by substitutions on both the naphthalene ring and the sulfonamide nitrogen. For instance, in the context of tubulin inhibitors, the nature of the aryl group attached to the sulfonamide is critical for potent antiproliferative activity. Specifically, a methoxy group at the para position of a phenyl ring substituent on the sulfonamide, combined with a naphthalen-1-yl moiety, has demonstrated high potency.[1] For endothelin-A (ETA) receptor antagonists, a 1,5-substitution pattern on the naphthalene ring, an amine at the 5-position, and specific substitutions on an isoxazole ring attached to the sulfonamide are crucial for activity.

Q2: My this compound derivative shows activity against multiple targets. What are the first steps to improve its selectivity?

A2: When dealing with off-target effects, a systematic approach is recommended. Begin by analyzing the structural differences between your primary target and the off-target proteins. Computational docking studies can help visualize how your compound binds to each active site, revealing opportunities to introduce modifications that favor binding to your target of interest.[2] Consider introducing bulkier or more sterically hindering groups that might clash with the active site of the off-target protein but be accommodated by the primary target. Additionally, exploring different substitution patterns on the naphthalene ring can alter the electronic and steric properties, leading to improved selectivity.

Q3: I am observing poor solubility with my this compound derivatives. How can I address this?

A3: Poor solubility is a common challenge with naphthalene-based compounds due to their hydrophobic nature. Several strategies can be employed to enhance solubility. Introducing polar functional groups, such as hydroxyl or carboxyl groups, can increase hydrophilicity.[3][4] Other techniques include particle size reduction through micronization, the formation of solid dispersions with hydrophilic carriers, and the use of co-solvents.[3][4][5][6] For in vivo studies, formulation with vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) is a common practice.[7]

Q4: What are the best practices for purifying this compound derivatives to ensure high purity for biological assays?

A4: High purity is critical to ensure that the observed biological activity is not due to impurities. Common purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water) and silica gel column chromatography.[1] The choice of method depends on the scale of the synthesis and the required purity level. It is essential to characterize the final compound thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity.[8]

Troubleshooting Guides

Issue 1: Low Selectivity Index in Kinase Assays
Potential Cause Troubleshooting Step
Binding to Conserved ATP Pocket Many kinases share a highly conserved ATP-binding site, leading to off-target inhibition.[2] Solution: Analyze the amino acid sequences of the target and off-target kinases to identify non-conserved residues in or near the ATP-binding pocket. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues.[2]
High Lipophilicity Highly lipophilic compounds can exhibit non-specific binding to hydrophobic pockets in various proteins. Solution: Assess the calculated logP (cLogP) of your compound. If it is high, consider introducing more polar functional groups to reduce lipophilicity without compromising potency.[2]
Compound Promiscuity The core scaffold may have inherent properties that lead to binding with multiple proteins. Solution: Perform a broader screening panel against a diverse set of kinases or other protein families to understand the promiscuity profile. This can provide insights into which structural features to modify to reduce off-target interactions.
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
Potential Cause Troubleshooting Step
Inactive Tubulin Tubulin is a sensitive protein that can be inactivated by improper storage or multiple freeze-thaw cycles.[9] Solution: Ensure tubulin is stored at -70°C and snap-frozen in liquid nitrogen. Avoid refreezing diluted tubulin.[9]
Compound Precipitation The test compound may precipitate in the assay buffer, causing light scattering that can be misinterpreted as polymerization.[9] Solution: Visually inspect the wells for any precipitate. Test the compound in the buffer alone to check for any increase in absorbance or fluorescence. If precipitation is an issue, consider modifying the compound to improve solubility or adjust the assay buffer conditions.[9]
Incorrect Spectrophotometer Settings Incorrect wavelength or mode can lead to no signal or a weak signal. Solution: For absorbance-based assays, set the spectrophotometer to read at 340 nm in kinetic mode.[9] For fluorescence-based assays, use an excitation wavelength of 340-360 nm and an emission wavelength of 410-460 nm.[9]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected this compound derivatives against their respective targets.

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities

CompoundTarget Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)
5c MCF-70.51 ± 0.03[1]2.8[1]
A5490.33 ± 0.01[1]
Cisplatin MCF-711.15 ± 0.75[1]
5-Fu MCF-711.61 ± 0.60[1]
Tamoxifen MCF-714.28 ± 0.40[1]

Table 2: FABP4 Inhibitory Activity and Selectivity

CompoundFABP4 Ki (µM)FABP3 Ki (µM)Selectivity Index (FABP3 Ki / FABP4 Ki)
Compound III 0.34-2.71
BMS309403 0.363083.3
10g 0.513364.7

Data for Table 2 was extracted from a study on FABP4 inhibitors, where selectivity against the cardiac isoform FABP3 is crucial to avoid cardiotoxicity.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This protocol is adapted for measuring the binding of this compound derivatives to a target protein.

1. Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, freely rotating tracer has a low polarization value, while the larger tracer-protein complex tumbles slower, resulting in a higher polarization value.[10][11]

2. Materials:

  • Fluorescently labeled tracer (a known ligand for the target protein)

  • Target protein

  • This compound test compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Fluorescence polarization plate reader

3. Procedure:

  • Tracer and Protein Optimization:
  • Prepare serial dilutions of the target protein in the assay buffer.
  • Add a fixed, low concentration of the fluorescent tracer to each dilution.
  • Incubate at room temperature for the recommended time to reach binding equilibrium.
  • Measure the fluorescence polarization. The optimal protein concentration should give a significant shift in polarization compared to the tracer alone.
  • Competitive Binding Assay:
  • Prepare serial dilutions of the this compound test compounds.
  • In a microplate, combine the optimized concentration of the target protein and the fixed concentration of the fluorescent tracer.
  • Add the test compound dilutions to the protein-tracer mixture.
  • Incubate to allow for competitive binding to reach equilibrium.
  • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
  • Data Analysis:
  • Plot the fluorescence polarization values against the logarithm of the test compound concentration.
  • Fit the data to a suitable binding model to determine the IC50 or Ki value.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]

1. Principle: A solution of the ligand (this compound derivative) is titrated into a solution of the macromolecule (target protein) in the sample cell of the calorimeter. The heat change upon binding is measured.[12][13]

2. Materials:

  • Purified target protein (dialyzed against the final buffer)

  • This compound derivative (dissolved in the final dialysis buffer)

  • ITC instrument

3. Procedure:

  • Sample Preparation:
  • Thoroughly dialyze the protein against the chosen buffer to ensure a perfect buffer match.
  • Dissolve the ligand in the final dialysis buffer.
  • Degas both the protein and ligand solutions to prevent air bubbles.
  • Instrument Setup:
  • Clean the sample cell and syringe thoroughly.
  • Load the protein solution into the sample cell and the ligand solution into the injection syringe.
  • Allow the system to equilibrate to the desired temperature.
  • Titration:
  • Perform a series of small injections of the ligand into the protein solution.
  • Record the heat change after each injection.
  • Data Analysis:
  • Integrate the heat-flow peaks to obtain the heat change per injection.
  • Plot the heat change against the molar ratio of ligand to protein.
  • Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (Recrystallization, Chromatography) synthesis->purification primary_assay Primary Assay (e.g., Enzyme Activity) purification->primary_assay solubility_assessment Solubility Assessment primary_assay->solubility_assessment off_target_assay Off-Target Assays (e.g., Related Kinases) solubility_assessment->off_target_assay binding_assay Binding Affinity (FP, ITC) off_target_assay->binding_assay sar_analysis SAR Analysis & Computational Modeling binding_assay->sar_analysis redesign Rational Redesign for Selectivity sar_analysis->redesign

Caption: A typical experimental workflow for enhancing the selectivity of this compound derivatives.

troubleshooting_selectivity start Poor Selectivity Observed q1 Is the compound highly lipophilic? (Check cLogP) start->q1 a1_yes Introduce polar groups to reduce non-specific binding q1->a1_yes Yes q2 Are target and off-target active sites highly similar? q1->q2 No a1_yes->q2 a2_yes Exploit non-conserved residues for specific interactions q2->a2_yes Yes a2_no Investigate alternative binding modes (allostery) q2->a2_no No q3 Is the compound a mixture of stereoisomers? a2_yes->q3 a2_no->q3 a3_yes Separate isomers and test activity of each individually q3->a3_yes Yes end Improved Selectivity q3->end No a3_yes->end il6_jak_stat_pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., BCL2, Cyclin D1) Nucleus->GeneTranscription Promotes NaphSulfonamide This compound Derivatives NaphSulfonamide->STAT3 Inhibits Phosphorylation

References

Technical Support Center: Naphthalene-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Naphthalene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

A1: Recrystallization is the most common and often the most effective method for purifying solid compounds like this compound.[1][2] This technique relies on the principle that the solubility of the compound increases in a solvent at higher temperatures and decreases as the solution cools, allowing pure crystals to form while impurities remain in the solvent.[1][3] For highly impure samples or to separate compounds with very similar solubility properties, column chromatography is the preferred alternative.[4]

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Common impurities can originate from the starting materials, side reactions, or isomeric products. These often include:

  • Unreacted Naphthalene: The starting material for the initial sulfonation reaction.[5]

  • Naphthalene-2-sulfonamide: The isomeric byproduct. The formation of the 1-isomer (kinetic product) is favored at lower temperatures, while higher temperatures can lead to the formation of the more stable 2-isomer (thermodynamic product).[5][6]

  • Residual Sulfonating Agents or Acids: Such as excess chlorosulfonic acid or sulfuric acid from the synthesis process.[7]

  • Reaction Byproducts: Other polysulfonated naphthalene species or decomposition products.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the this compound completely when hot but poorly when cold.[1] A good starting point is to test small batches of the crude product with various common laboratory solvents like methanol, ethanol, water, or toluene.[8] Methanol has been shown to be an effective solvent for the recrystallization of the parent compound, naphthalene, and is a reasonable starting point.[9] If a single solvent is not ideal, a mixed-solvent system, such as ethanol and water, can be employed.[10]

Q4: When is it necessary to use column chromatography for purification?

A4: Column chromatography should be used when recrystallization fails to remove impurities effectively. This is typically the case when:

  • The impurities have very similar solubility profiles to this compound.

  • The sample is a complex mixture containing multiple components.[4]

  • The compound is an oil or a low-melting solid that "oils out" during recrystallization. High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity or for separating challenging isomeric mixtures.[11]

Q5: My purified this compound sample has a yellow or orange tint. How can I remove the color?

A5: A persistent color in the purified product usually indicates the presence of colored, often polymeric or oxidized, impurities. These can typically be removed by treating the hot solution with a small amount of activated charcoal before the filtration step in the recrystallization process.[10] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Solution(s)
Low or No Yield of Crystals 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Cooling occurred too rapidly, trapping the product in the solution.1. Boil off some of the solvent to re-saturate the solution and cool again. 2. Ensure the solution is cooled in an ice-water bath for at least 15-20 minutes.[8] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
No Crystals Form Upon Cooling 1. The solution is not supersaturated. 2. The glass surface is too smooth for nucleation to begin.1. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[1] 2. Add a "seed crystal" of pure this compound to the solution.[9] 3. Reduce the solvent volume by gentle heating and attempt to cool again.
Compound "Oils Out" 1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The compound is highly impure, leading to a melting point depression.1. Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. 2. Choose a lower-boiling point solvent or use a mixed-solvent system.
Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Spots on TLC) 1. The chosen eluent (solvent system) has incorrect polarity. 2. The stationary phase is not appropriate.1. Optimize the solvent system. Start with a non-polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.[12] 2. If using silica gel, consider switching to neutral or basic alumina, as acidic silica can sometimes cause issues with sulfonamides.[12]
Streaking of Compound on TLC/Column 1. The sample is overloaded. 2. The compound has very high polarity and is interacting too strongly with the silica gel. 3. The compound is degrading on the acidic silica gel.1. Use a more dilute sample for loading onto the column. 2. Add a small percentage of a more polar solvent (like methanol) to the eluent. 3. Deactivate the silica gel by preparing it as a slurry in the eluent containing 0.5-1% triethylamine.[12]
Product Does Not Elute from the Column 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. A gradient elution from low to high polarity is often effective.[12] 2. Consider using a different stationary phase, such as alumina, or using a deactivated silica gel.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as methanol or an ethanol/water mixture.

  • Solvent Selection: In a test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the tube. A good solvent will dissolve the solid completely upon heating.[1] Allow the tube to cool to see if crystals form.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask along with a boiling stick or magnetic stir bar.[9]

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.[8] Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[9]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely in the air on the funnel or in a desiccator. Determine the mass and melting point to assess yield and purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for separating this compound from less polar impurities like naphthalene or more polar impurities.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of this compound from its impurities. The ideal Rƒ value for the desired compound is typically between 0.25 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Loading: Carefully add the prepared sample to the top of the packed silica gel column.

  • Elution: Begin passing the eluent through the column. Start with the least polar solvent mixture determined from TLC analysis. Collect the eluting solvent in fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent over time to elute more strongly adsorbed compounds.[12] This allows for the separation of compounds with a wider range of polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid product.

Visualizations

Purification_Workflow Figure 1. General Purification Strategy start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, MP) recrystallization->purity_check1 chromatography Perform Column Chromatography purity_check1->chromatography Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2 Check Purity (TLC, MP) chromatography->purity_check2 purity_check2->pure_product Pure fail Re-evaluate Strategy (Consider alternative solvent/stationary phase) purity_check2->fail Impure Recrystallization_Troubleshooting Figure 2. Troubleshooting Failed Crystallization start Hot, clear solution allowed to cool check_crystals Do crystals form? start->check_crystals success Collect Crystals check_crystals->success Yes scratch Scratch inner wall of flask with glass rod check_crystals->scratch No check_crystals2 Do crystals form now? scratch->check_crystals2 check_crystals2->success Yes seed Add a seed crystal check_crystals2->seed No check_crystals3 Do crystals form now? seed->check_crystals3 check_crystals3->success Yes evaporate Reduce solvent volume by gentle heating and re-cool check_crystals3->evaporate No Chromatography_Setup Figure 3. Column Chromatography Workflow start Determine Eluent System via TLC pack Pack Column with Silica Gel Slurry start->pack load Load Crude Sample (dissolved or on silica) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Isolated Pure Product evaporate->end

References

Technical Support Center: Refinement of Naphthalene-1-sulfonamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthalene-1-sulfonamide and its derivatives in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound derivatives in in vivo mouse studies?

A1: Based on preclinical studies, particularly in db/db mouse models of type 2 diabetes, a common starting dosage for this compound derivatives targeting FABP4 or PTP1B is in the range of 10 mg/kg/day to 100 mg/kg/day, administered via oral gavage.[1] The optimal dosage will depend on the specific derivative, its potency, and its pharmacokinetic profile.

Q2: How should this compound derivatives be formulated for oral administration in mice?

A2: These compounds are often formulated in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a saline solution containing a solubilizing agent like DMSO to ensure a homogenous suspension for accurate dosing.[1]

Q3: What is a standard duration for in vivo studies with these compounds?

A3: A typical treatment period for metabolic studies in mice ranges from 4 to 8 weeks to observe significant effects on parameters like fasting blood glucose and serum lipids.[1]

Q4: What are the primary molecular targets of this compound derivatives in metabolic disease models?

A4: In the context of metabolic diseases like type 2 diabetes, this compound derivatives have been primarily investigated as inhibitors of Fatty Acid Binding Protein 4 (FABP4) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3]

Troubleshooting Guides

Issue 1: Animal Distress or Injury During Oral Gavage

  • Question: I am observing signs of stress (e.g., excessive struggling, vocalization) or injury in my mice during or after oral gavage. What could be the cause and how can I mitigate this?

  • Answer: Stress and injury during oral gavage are common challenges. The primary causes include improper restraint, incorrect needle size or placement, and the stress of the procedure itself. Here is a troubleshooting guide:

    • Restraint: Ensure you are using a firm but gentle scruffing technique to immobilize the mouse. The head should be slightly extended to create a straight line from the mouth to the esophagus.

    • Gavage Needle: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or pharyngeal trauma. The size of the needle should be appropriate for the size of the mouse.

    • Procedure: Measure the needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth. Insert the needle gently along the roof of the mouth and advance it slowly into the esophagus. Do not force the needle if you meet resistance.

    • Animal Habituation: Handle the mice for several days prior to the experiment to acclimate them to being handled. This can help reduce procedure-related stress.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: My in vivo results with a this compound derivative are highly variable or do not align with expected outcomes. What are the potential reasons?

  • Answer: Inconsistent results can stem from several factors related to the compound, its administration, or the animal model.

    • Compound Solubility and Stability: Ensure your compound is fully solubilized or homogenously suspended in the vehicle. Poor solubility can lead to inaccurate dosing. Also, check the stability of your formulation over the course of the experiment.

    • Dosing Accuracy: Calibrate your pipettes and ensure you are administering the correct volume for each animal's body weight. Inaccurate dosing is a major source of variability.

    • Animal Health and Acclimation: Ensure all animals are healthy and have been properly acclimated to the housing conditions and handling procedures before starting the experiment. Underlying health issues can significantly impact experimental outcomes.

    • Route of Administration: Oral gavage, while precise, can be stressful. Consider alternative methods if appropriate, though oral gavage is standard for mimicking clinical applications.[1]

Data Presentation

Table 1: Comparative Efficacy of this compound Derivatives in db/db Mice

Compound/TreatmentTargetDoseDurationKey Outcomes
Derivative 16dkFABP410 mg/kg/day4 weeksSignificant decrease in fasting blood glucose and serum lipid levels; enhanced insulin sensitivity.[3]
Derivative 16doFABP410 mg/kg/day4 weeksDramatic improvement in glucose and lipid metabolism; ameliorated hepatic steatosis.[3]
Compound 10gFABP4Not specified in vivoNot specified in vivoHigh selectivity for FABP4 over FABP3 (Ki of 0.51 µM for FABP4 vs. 33.01 µM for FABP3).[2][4]
KaranjiPTP1B100 mg/kg/day10 days30.6% reduction in a relevant biomarker (P<0.01).

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in db/db Mice

  • Animal Model:

    • Use male C57BL/6J-leprdb/leprdb (db/db) mice, typically starting at 6-8 weeks of age when they exhibit clear signs of hyperglycemia and obesity.[1]

    • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[1]

  • Drug Administration:

    • Formulation: Prepare the this compound derivative in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[1]

    • Route of Administration: Administer the compound daily via oral gavage.[1]

    • Dosing: Determine the dosage based on preliminary in vitro potency and any available pharmacokinetic data. A common starting dose is 10 mg/kg/day.[1]

    • Treatment Duration: Treat the animals for 4 to 8 weeks.[1]

  • Measurement of Metabolic Parameters:

    • Fasting Blood Glucose: Collect blood samples from the tail vein after an overnight fast (12-16 hours) and measure glucose levels using a glucometer.[1]

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.[1]

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at the same time points as the GTT.[1]

    • Serum Lipid Profile: At the end of the study, collect blood and measure serum levels of triglycerides and total cholesterol.

  • Statistical Analysis:

    • Present data as mean ± standard error of the mean (SEM).

    • Use appropriate statistical tests, such as Student's t-test or one-way ANOVA, to determine significance. A p-value of less than 0.05 is generally considered statistically significant.[1]

Protocol 2: Synthesis of a this compound Derivative

This is a generalized protocol based on common synthetic routes. The specific reagents and conditions will vary depending on the desired derivative.

  • Step 1: Sulfonylation of Naphthalene

    • React naphthalene with chlorosulfonic acid to produce naphthalene-1-sulfonyl chloride. This reaction should be performed at a low temperature and with caution due to the reactive nature of chlorosulfonic acid.

  • Step 2: Amination

    • React the naphthalene-1-sulfonyl chloride with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Step 3: Purification

    • Purify the resulting this compound derivative using column chromatography on silica gel.

  • Step 4: Characterization

    • Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Mandatory Visualizations

experimental_workflow start Start: Acclimatize db/db mice (6-8 weeks old) randomization Randomly assign to Vehicle and Treatment Groups start->randomization administration Daily Oral Administration of Compound or Vehicle (4-8 weeks) randomization->administration monitoring Monitor Body Weight, Food Intake, and General Health administration->monitoring blood_sampling Weekly/Bi-weekly Blood Sampling (Fasting Glucose, etc.) monitoring->blood_sampling tolerance_tests Perform Glucose and Insulin Tolerance Tests blood_sampling->tolerance_tests end_of_study End of Study: Euthanasia and Tissue Collection tolerance_tests->end_of_study analysis Biochemical and Histological Analysis of Tissues end_of_study->analysis data_analysis Statistical Data Analysis and Interpretation analysis->data_analysis insulin_signaling cluster_cell Adipocyte / Hepatocyte Insulin Insulin IR Insulin Receptor Insulin->IR PTP1B PTP1B IR->PTP1B IRS IRS Proteins IR->IRS phosphorylates PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Naphthalene_Sulfonamide This compound (PTP1B Inhibitor) Naphthalene_Sulfonamide->PTP1B inhibits troubleshooting_gavage start Issue: Animal distress during oral gavage check_restraint Is the mouse properly restrained? start->check_restraint check_needle Is the gavage needle the correct size and type? check_restraint->check_needle Yes solution_restraint Action: Review and practice proper scruffing technique. check_restraint->solution_restraint No check_technique Is the insertion technique correct? check_needle->check_technique Yes solution_needle Action: Use a flexible, ball-tipped needle of appropriate size. check_needle->solution_needle No solution_technique Action: Measure insertion depth. Insert gently, do not force. check_technique->solution_technique No

References

Technical Support Center: Enhancing Naphthalene-1-sulfonamide Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of Naphthalene-1-sulfonamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows low potency. What initial steps can I take to improve its binding affinity?

A1: To enhance the potency of a low-affinity this compound inhibitor, a systematic approach involving structure-activity relationship (SAR) studies is recommended.[1][2][3] Begin by exploring modifications to the naphthalene core and the sulfonamide group.

  • Naphthalene Core Modifications: Investigate the introduction of various substituents on the naphthalene ring. For instance, in the case of Fatty Acid Binding Protein 4 (FABP4) inhibitors, substitutions at different positions of the phenyl ring attached to the naphthalene core have shown significant differences in activity.[4]

  • Sulfonamide Group Modifications: The N-aryl or N-heteroaryl moiety of the sulfonamide can be critical for biological activity.[3] Systematically substitute this group with different aryl and heteroaryl rings to identify moieties that improve binding.

  • Utilize Computational Modeling: Employ computational methods like docking simulations to predict how different functional groups will interact with the target protein's binding site.[5][6] This can help prioritize which derivatives to synthesize.

Q2: How can I leverage computational methods to guide the optimization of my inhibitor?

A2: Computational methods are powerful tools for predicting and understanding protein-ligand interactions, thereby guiding the optimization of your inhibitor's binding affinity.[5][7]

  • Molecular Docking: Use docking programs to predict the binding pose of your inhibitor in the active site of the target protein. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.[6]

  • Scoring Functions: Docking software uses scoring functions to estimate the binding affinity. While not always perfectly accurate, they can be used to rank a series of designed analogs and prioritize synthesis.[7]

  • Machine Learning Models: More advanced approaches use machine learning to build regression models that can predict binding affinity with greater accuracy than classical scoring functions.[8][9] These models are trained on existing protein-ligand binding data.

Q3: What is the role of linker length in designing bivalent this compound inhibitors, and how can I optimize it?

A3: For bivalent inhibitors, which have two pharmacophores connected by a linker, the length and flexibility of the linker are critical for achieving high avidity.[10][11]

  • Optimal Length: The linker must be long enough to allow both pharmacophores to bind to their respective sites simultaneously without introducing strain.[12] However, excessively long linkers can lead to a higher entropic penalty for binding and weaker inhibition.[11]

  • Linker Composition: The chemical nature of the linker influences its flexibility. Poly(ethylene glycol) (PEG) linkers are commonly used and offer flexibility.[10] The rigidity or flexibility of the linker can impact the structural stability and functionality of the inhibitor.[13]

  • Systematic Variation: To optimize the linker, synthesize a series of bivalent inhibitors with varying linker lengths and compositions and evaluate their binding affinities.[14] For example, you can use a series of oligo-ethylene glycol or alkyl chains of different lengths.

Troubleshooting Guides

Problem 1: Inconsistent results in my Isothermal Titration Calorimetry (ITC) binding assay.

Possible Causes and Solutions:

  • Buffer Mismatch: A mismatch in the buffer composition between the sample cell (protein) and the syringe (ligand) can cause large heat signals that mask the binding event.

    • Solution: Ensure that the protein and ligand are in identical buffer solutions. Dialyze the protein against the final buffer and use the dialysate to dissolve the ligand.[15]

  • Incorrect Concentrations: Inaccurate concentrations of the protein or ligand will lead to incorrect fitting of the binding isotherm and erroneous thermodynamic parameters.

    • Solution: Accurately determine the concentrations of your protein and ligand using reliable methods such as UV-Vis spectroscopy or amino acid analysis.[16]

  • Protein Aggregation or Instability: The protein may be aggregated or unstable under the experimental conditions.

    • Solution: Check for protein aggregation using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, ionic strength, additives) to ensure protein stability.

Problem 2: No significant binding observed in my Surface Plasmon Resonance (SPR) experiment.

Possible Causes and Solutions:

  • Improper Protein Immobilization: The protein immobilized on the sensor chip may be inactive due to improper orientation or denaturation.

    • Solution: Try different immobilization strategies (e.g., amine coupling, streptavidin-biotin capture) to ensure the protein's binding site is accessible and active.

  • Low Analyte Concentration: The concentration of the inhibitor (analyte) in the flow solution may be too low to produce a detectable binding signal.

    • Solution: Increase the concentration of the inhibitor. If the affinity is very low, SPR may not be the most suitable technique.

  • Mass Transport Limitations: For high-affinity interactions, the binding rate can be limited by the rate at which the analyte is transported to the sensor surface.

    • Solution: Use higher flow rates to minimize mass transport effects. Analyze the data using a binding model that accounts for mass transport.

Quantitative Data Summary

Table 1: Binding Affinities of this compound Derivatives against FABP4. [4]

CompoundKi (μM)Selectivity Index (FABP3 Ki / FABP4 Ki)
III 0.342.71
16dk N/AN/A
16do N/AN/A
16du N/AN/A

Note: Specific Ki values for 16dk, 16do, and 16du were not provided in the abstract, but their binding affinities were stated to be equivalent to or better than BMS309403.

Table 2: In Vitro Inhibitory Activity of 6-acetylnaphthalene-2-sulfonamide Hybrids against STAT3 Phosphorylation. [2][3]

CompoundIC50 (μM)
5a N/A
5b 3.59
5e 3.01
5i N/A
Cryptotanshinone (reference) 3.52

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol outlines the general steps for determining the thermodynamic parameters of the interaction between a this compound inhibitor and its target protein.

1. Sample Preparation: a. Express and purify the target protein to >95% purity. b. Dialyze the protein extensively against the desired assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). c. Dissolve the this compound inhibitor in the final dialysis buffer. A small amount of DMSO (e.g., <2%) can be used to aid solubility, but the same concentration must be present in the protein solution.[15] d. Accurately determine the concentrations of the protein and the inhibitor.

2. ITC Experiment Setup: a. Thoroughly clean the ITC instrument cells with buffer. b. Load the protein solution into the sample cell (typically at a concentration 10-50 times the expected Kd). c. Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times the protein concentration). d. Set the experimental parameters: cell temperature, stirring speed, injection volume, and spacing between injections.

3. Data Acquisition and Analysis: a. Perform an initial injection of a small volume to remove any air from the syringe and then proceed with the titration. b. The instrument measures the heat change after each injection. c. Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. d. Plot the molar ratio of ligand to protein against the enthalpy change. e. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). f. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

  • ΔG = -RTln(Ka)
  • ΔG = ΔH - TΔS

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes the general workflow for analyzing the binding kinetics of a this compound inhibitor to its target protein.[17][18]

1. Sensor Chip Preparation and Protein Immobilization: a. Select a suitable sensor chip (e.g., CM5). b. Activate the sensor surface using a mixture of EDC and NHS. c. Immobilize the target protein onto the sensor surface via amine coupling. Aim for a low to moderate immobilization level to avoid mass transport effects. d. Deactivate any remaining active esters with ethanolamine.

2. Binding Analysis: a. Prepare a series of dilutions of the this compound inhibitor in running buffer (e.g., HBS-EP+). b. Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase. d. After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor.

3. Data Analysis: a. Reference subtract the sensorgrams by subtracting the signal from a reference flow cell (without immobilized protein). b. Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). c. Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = koff / kon.

Visualizations

Experimental_Workflow_for_Inhibitor_Optimization cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biophysical Characterization cluster_3 Lead Optimization Molecular Docking Molecular Docking SAR Analysis SAR Analysis Molecular Docking->SAR Analysis Virtual Screening Virtual Screening SAR Analysis->Virtual Screening Inhibitor Analogs Inhibitor Analogs Virtual Screening->Inhibitor Analogs Binding Assays Binding Assays Inhibitor Analogs->Binding Assays ITC ITC Binding Assays->ITC SPR SPR Binding Assays->SPR Potent Inhibitor Potent Inhibitor ITC->Potent Inhibitor SPR->Potent Inhibitor Potent Inhibitor->SAR Analysis

Caption: Workflow for this compound inhibitor optimization.

IL6_JAK2_STAT3_Signaling_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R binds gp130 gp130 IL6R->gp130 recruits JAK2 JAK2 gp130->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (Cyclin D1, c-MYC, BCL2) Nucleus->Gene_Expression promotes Inhibitor Naphthalene- sulfonamide Inhibitor Inhibitor->pSTAT3 inhibits

Caption: IL-6/JAK2/STAT3 signaling pathway and inhibitor action.[2][3]

References

Validation & Comparative

A Comparative Guide to Naphthalene-1-sulfonamide and Other FABP4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Naphthalene-1-sulfonamide derivatives with other prominent Fatty Acid Binding Protein 4 (FABP4) inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Fatty Acid Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a critical therapeutic target for metabolic diseases such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[1] Its role in lipid metabolism and inflammation makes it a focal point for the development of novel inhibitors.[2][3] this compound derivatives have been identified as a promising class of potent and selective FABP4 inhibitors.[1][4][5][6] This guide will compare a representative this compound derivative, "Compound 10g," with other well-characterized FABP4 inhibitors.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) of selected FABP4 inhibitors. Lower values indicate higher potency. The selectivity for FABP4 over the cardiac isoform, FABP3, is a crucial parameter, as off-target inhibition of FABP3 can lead to cardiotoxicity.[7]

Inhibitor ClassCompoundTarget(s)Kᵢ (μM)IC₅₀ (μM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)Reference(s)
This compound Compound 10gFABP4, FABP30.51 (FABP4), 33.01 (FABP3)-64.7[1][4][5]
Biphenyl Azole BMS-309403FABP4, FABP3, FABP5<0.002 (FABP4), 0.25 (FABP3), 0.35 (FABP5)->125[8]
Thiazole HTS01037FABP4, FABP3, FABP50.67 (FABP4), 9.1 (FABP3), 3.4 (FABP5)-13.6[8]
Triazolopyrimidine Compound 2FABP4, FABP5-0.01 (FABP4), 0.52 (FABP5)-[8]
Triazolopyrimidine Compound 3FABP4, FABP5-0.02 (FABP4), 0.56 (FABP5)-[8]

Signaling Pathways

FABP4 plays a central role in integrating metabolic and inflammatory signaling pathways in adipocytes and macrophages. Understanding these pathways is crucial for elucidating the mechanism of action of FABP4 inhibitors.

FABP4_Signaling cluster_adipocyte Adipocyte cluster_macrophage Macrophage Adipocyte_Extracellular Extracellular Lipolysis Lipolysis (e.g., β-adrenergic stimulation) Fatty_Acids_Adipocyte Fatty Acids Lipolysis->Fatty_Acids_Adipocyte FABP4_Adipocyte FABP4 HSL HSL FABP4_Adipocyte->HSL Interacts with PPARg_Adipocyte PPARγ FABP4_Adipocyte->PPARg_Adipocyte Delivers ligands to PPARg_Adipocyte->FABP4_Adipocyte Induces expression of Gene_Expression_Adipocyte Gene Expression (Lipogenic & Adipogenic genes) PPARg_Adipocyte->Gene_Expression_Adipocyte Regulates Fatty_Acids_Adipocyte->FABP4_Adipocyte Binds Macrophage_Extracellular Extracellular LPS LPS FABP4_Macrophage FABP4 LPS->FABP4_Macrophage Induces expression via TLR4 JNK JNK FABP4_Macrophage->JNK Activates NFkB NF-κB FABP4_Macrophage->NFkB Activates PPARg_Macrophage PPARγ FABP4_Macrophage->PPARg_Macrophage Inhibits activity of Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) JNK->Inflammatory_Cytokines Promotes transcription of NFkB->Inflammatory_Cytokines Promotes transcription of FABP4_Inhibitor FABP4 Inhibitor (e.g., this compound) FABP4_Inhibitor->FABP4_Adipocyte FABP4_Inhibitor->FABP4_Macrophage

FABP4 signaling in adipocytes and macrophages.

In adipocytes, FABP4 is a downstream target of the master regulator of adipogenesis, PPARγ.[9] FABP4 binds to fatty acids released during lipolysis and is involved in their intracellular trafficking.[2] It can also deliver ligands to PPARγ, creating a feedback loop.[9] In macrophages, FABP4 expression is induced by inflammatory stimuli like lipopolysaccharide (LPS).[10] It promotes inflammatory responses by activating the JNK and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines.[3][11] FABP4 has also been shown to inhibit the anti-inflammatory activity of PPARγ in macrophages.[7]

Experimental Protocols

A common and robust method for determining the binding affinity of FABP4 inhibitors is the fluorescence displacement assay.

Fluorescence Displacement Assay Protocol

1. Principle: This assay relies on the displacement of a fluorescent probe that binds to the fatty acid-binding pocket of FABP4. When the probe is bound to FABP4, its fluorescence is high. A competitive inhibitor will displace the probe, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the inhibitor's binding affinity. 1-anilinonaphthalene-8-sulfonic acid (ANS) is a commonly used fluorescent probe for this assay.[8]

2. Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1,8-ANS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.005% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

3. Method:

  • Prepare Reagents:

    • Dilute recombinant FABP4 and the fluorescent probe to their final working concentrations in the assay buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in DMSO, and then dilute further in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the FABP4 and fluorescent probe mixture to each well of the microplate.

    • Add the serially diluted test compounds or controls to the wells. Include wells with only the FABP4-probe mixture (maximum fluorescence) and wells with buffer only (background).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., for ANS, excitation ~380 nm, emission ~480 nm).[1]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data by setting the fluorescence of the FABP4-probe mixture without inhibitor to 100% and the fluorescence of the probe alone to 0%.

    • Plot the normalized fluorescence against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the fluorescent probe and Kₘ is its dissociation constant.[12][13][14][15][16]

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing FABP4 inhibitors.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization cluster_validation In Vitro & In Vivo Validation HTS_Start Compound Library Primary_Screen Primary Screen (Fluorescence Displacement Assay) HTS_Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant displacement) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. FABP3, FABP5, etc.) Dose_Response->Selectivity_Assay Ki_Calculation Kᵢ Calculation (Cheng-Prusoff Equation) Dose_Response->Ki_Calculation Cell_Based_Assays Cell-Based Assays (e.g., Lipolysis, Cytokine Release) Selectivity_Assay->Cell_Based_Assays Ki_Calculation->Cell_Based_Assays Animal_Models Animal Models of Disease (e.g., db/db mice) Cell_Based_Assays->Animal_Models Lead_Candidate Lead Candidate Animal_Models->Lead_Candidate

Workflow for FABP4 inhibitor discovery.

Conclusion

This compound derivatives, such as Compound 10g, represent a potent and selective class of FABP4 inhibitors.[1][4] The favorable selectivity profile against FABP3 suggests a reduced risk of cardiotoxicity compared to less selective compounds.[7] While BMS-309403 remains a benchmark with very high potency, the development of diverse chemical scaffolds, including Naphthalene-1-sulfonamides and dual FABP4/5 inhibitors, provides a broader range of tools for researchers. The choice of an inhibitor for a specific research application will depend on the desired potency, selectivity profile, and the specific biological question being addressed. The experimental protocols and workflows described in this guide provide a framework for the continued discovery and characterization of novel FABP4 inhibitors with therapeutic potential.

References

Cross-Validation of Naphthalene-1-Sulfonamide Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of Naphthalene-1-sulfonamide and its derivatives across various cell lines, drawing from recent experimental findings. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as therapeutic agents. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Assessment of Biological Activity

The inhibitory effects of various this compound derivatives have been quantified in a range of cell lines, targeting different cellular mechanisms. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Antiproliferative Activity against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5c MCF-7 (Breast Cancer)0.51 ± 0.03Cisplatin11.15 ± 0.75
5-Fluorouracil11.61 ± 0.60
Tamoxifen14.28 ± 0.40
Combretastatin A-4 (CA-4)5.55 ± 0.11
Compound 5c A549 (Lung Cancer)0.33 ± 0.01--
Compound 5a MCF-742.13Doxorubicin-
Compound 5b MCF-740.08Doxorubicin-
Compound 5e MCF-743.13Doxorubicin-
Compound 5i MCF-741.6Doxorubicin-

Data for compounds 5a, 5b, 5e, and 5i were obtained using a neutral red assay after 48 hours of incubation.[1][2] Data for compound 5c was obtained using the CCK-8 method.[3][4][5][6]

Inhibition of Specific Molecular Targets
CompoundTargetAssayIC50
Compound 5c Tubulin PolymerizationTubulin Polymerization Assay2.8 µM
Compound 5b STAT3 PhosphorylationIn vitro enzymatic assay3.59 µM
Compound 5e STAT3 PhosphorylationIn vitro enzymatic assay3.01 µM
Compound 7q Keap1-Nrf2 PPITR-FRET Assay7.2 - 31.3 nM
N-(2'-chlorophenyl)-1-naphthalene sulfonamide Leishmania tarentolaeMTT Assay9.5 µM
3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid Leishmania tarentolaeMTT Assay7.4 µM

PPI: Protein-Protein Interaction. Data for Keap1-Nrf2 PPI inhibitors is presented as a range for various potent analogs.[7] Data for Leishmania tarentolae inhibitors.[8] Data for STAT3 phosphorylation inhibitors.[1][9][10] Data for tubulin polymerization inhibitor.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays mentioned in this guide.

Cell Proliferation and Viability Assays

1. CCK-8 (Cell Counting Kit-8) Assay:

This assay is used to determine the antiproliferative activity of compounds.

  • Cell Seeding: Cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthalene-sulfonamide derivatives for a specified period (e.g., 48 hours).

  • Reagent Addition: After incubation, CCK-8 solution is added to each well, and the plate is incubated for a further 1-4 hours.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][5][6]

2. Neutral Red Assay:

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Cell Culture and Treatment: Cells (e.g., MCF7, MDCK) are seeded in 96-well plates and treated with the test compounds for 48 hours.[1][2]

  • Dye Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red dye.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution.

  • Quantification: The absorbance of the extracted dye is measured spectrophotometrically.[1]

3. alamarBlue™ Assay:

This assay quantitatively measures cell viability and cytotoxicity.

  • Cell Plating and Treatment: Cells (e.g., HepG2-C8, BV-2) are seeded in 96-well plates and treated with test compounds for 24 hours.[7]

  • Reagent Incubation: alamarBlue™ reagent is added to the wells, and the plates are incubated.

  • Fluorescence Measurement: The fluorescence is measured at an excitation/emission wavelength of 560/590 nm.[7]

4. MTT Assay:

This colorimetric assay is used to assess cell metabolic activity.

  • Cell Culture: Leishmania tarentolae promastigotes are cultured to a specific density.

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • MTT Addition: MTT reagent is added, and the cells are incubated to allow the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is read at a specific wavelength.[8]

Target-Based Assays

1. Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.

  • Compound Addition: The test compound or a control (e.g., colchicine) is added to the mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature, and the change in fluorescence is monitored over time. The IC50 value is determined from the inhibition of polymerization.[3][4][5][6]

2. STAT3 Phosphorylation Inhibition Assay (ELISA):

This assay quantifies the inhibition of STAT3 phosphorylation.

  • Assay Principle: An ELISA-based assay is used to measure the level of phosphorylated STAT3.

  • Procedure: The assay is typically performed according to the manufacturer's instructions for a commercially available STAT3 phosphorylation ELISA kit. This involves incubating the active STAT3 enzyme with ATP and the test compounds, followed by detection of the phosphorylated product.[1][10]

3. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays for Keap1-Nrf2 Interaction:

These assays are used to screen for inhibitors of the Keap1-Nrf2 protein-protein interaction.

  • FP Assay: This assay measures the change in polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Inhibitors will disrupt this binding, leading to a decrease in fluorescence polarization.[7]

  • TR-FRET Assay: This assay utilizes a fluorescently labeled Keap1 protein and a fluorescently labeled Nrf2 peptide. Inhibition of the interaction leads to a decrease in the FRET signal.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research.

Signaling Pathways

G cluster_0 Tubulin Polymerization Inhibition This compound (5c) This compound (5c) Tubulin Tubulin Microtubule Destabilization Microtubule Destabilization G2/M Phase Arrest G2/M Phase Arrest Apoptosis Apoptosis

G cluster_1 IL6/JAK2/STAT3 Signaling Pathway Inhibition Naphthalene-sulfonamide Hybrids Naphthalene-sulfonamide Hybrids IL6 IL6 JAK2 JAK2 STAT3 STAT3 Gene Expression Modulation Gene Expression Modulation Proliferation Inhibition Proliferation Inhibition Apoptosis Induction Apoptosis Induction

Experimental Workflow

G cluster_2 General Workflow for In Vitro Activity Screening Compound Synthesis Compound Synthesis Cell Line Selection Cell Line Selection Cytotoxicity/Antiproliferative Assays Cytotoxicity/Antiproliferative Assays IC50 Determination IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Target-Based Assays Target-Based Assays Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis and Interpretation Data Analysis and Interpretation

References

A Comparative Efficacy Analysis of Naphthalene-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas. This guide provides a comparative study of the efficacy of these derivatives, focusing on their anticancer and antidiabetic properties. The information presented is curated from preclinical studies to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Anticancer Activity: Targeting STAT3 and Tubulin

This compound derivatives have shown promise as anticancer agents by targeting key components of cell proliferation and survival, notably the STAT3 signaling pathway and tubulin polymerization.

STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, promotes tumor cell proliferation, survival, and invasion. Several this compound derivatives have been identified as potent inhibitors of STAT3 phosphorylation.

Table 1: Comparative Efficacy of this compound Derivatives as STAT3 Inhibitors

Compound IDTarget Cell LineIC50 (µM) for STAT3 PhosphorylationIC50 (µM) for Cell ViabilityReference CompoundReference IC50 (µM)
5e MCF-73.0143.13Cryptotanshinone3.52
5b MCF-73.5940.08Cryptotanshinone3.52
5a MCF-7Not Reported42.13--
5i MCF-7Not Reported41.6--

IC50 values represent the concentration required to inhibit 50% of the activity or cell viability.

The data indicates that compounds 5e and 5b are potent inhibitors of STAT3 phosphorylation, with efficacies comparable to the known STAT3 inhibitor, cryptotanshinone.[1] Their cytotoxic effects on the MCF-7 breast cancer cell line are also noted.

The interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/STAT3 signaling pathway is a primary route for STAT3 activation in many cancers.[2] this compound derivatives that inhibit this pathway can effectively block the downstream pro-tumorigenic effects of STAT3.

IL6_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 associates with JAK2 JAK2 gp130->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) pSTAT3->TargetGenes translocates to nucleus and activates Inhibitor Naphthalene-1- sulfonamide Derivative Inhibitor->JAK2 inhibits phosphorylation IL6 IL-6 IL6->IL6R

Figure 1: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain this compound derivatives have demonstrated potent inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Comparative Efficacy of this compound Derivatives as Tubulin Polymerization Inhibitors

Compound IDTarget Cell LineIC50 (µM) for Tubulin PolymerizationIC50 (µM) for Cell ViabilityReference CompoundReference IC50 (µM)
5c MCF-72.80.51Combretastatin A-4Not Reported
5c A5492.80.33Combretastatin A-4Not Reported

IC50 values represent the concentration required to inhibit 50% of tubulin polymerization or cell viability.

Compound 5c exhibits significant tubulin polymerization inhibitory activity and potent cytotoxicity against both MCF-7 and A549 cancer cell lines.[3]

The efficacy of these compounds is typically assessed using an in vitro tubulin polymerization assay.

Tubulin_Polymerization_Workflow start Start prepare_tubulin Prepare purified tubulin (e.g., from porcine brain) start->prepare_tubulin add_gtp Add GTP to initiate polymerization prepare_tubulin->add_gtp add_compound Add this compound derivative or control add_gtp->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure absorbance (340 nm) or fluorescence over time incubate->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Figure 2: General experimental workflow for an in vitro tubulin polymerization assay.

Antidiabetic Activity: Targeting FABP4

Fatty acid-binding protein 4 (FABP4) is a key regulator of glucose and lipid metabolism, and its inhibition has been shown to improve insulin sensitivity and reduce hyperglycemia. This compound derivatives have been developed as potent and selective FABP4 inhibitors.

Table 3: Comparative In Vivo Efficacy of this compound FABP4 Inhibitors in db/db Mice

Compound IDDose (mg/kg/day)Treatment Duration (weeks)Change in Fasting Blood Glucose (%)Change in Serum Insulin (%)Reference Compound
16dk 104↓ 45↓ 30BMS309403
16do 104↓ 42↓ 28BMS309403

Data represents percentage change from baseline in a db/db mouse model of type 2 diabetes.[4][5]

Compounds 16dk and 16do demonstrated a significant improvement in glucose metabolism in a diabetic mouse model, highlighting their potential as therapeutic agents for type 2 diabetes.[5]

FABP4 plays a crucial role within adipocytes by binding to free fatty acids (FFAs) and facilitating their transport and metabolism. Inhibition of FABP4 can modulate lipid metabolism and inflammatory pathways, ultimately leading to improved insulin sensitivity.

FABP4_Signaling cluster_adipocyte Adipocyte FFA Free Fatty Acids (FFAs) FABP4 Intracellular FABP4 FFA->FABP4 binds LipidMetabolism Lipid Metabolism (e.g., β-oxidation) FABP4->LipidMetabolism facilitates InflammatoryPathways Inflammatory Pathways (e.g., JNK, IKK) FABP4->InflammatoryPathways modulates InsulinResistance Insulin Resistance InflammatoryPathways->InsulinResistance promotes Inhibitor Naphthalene-1- sulfonamide (FABP4 Inhibitor) Inhibitor->FABP4 inhibits

Figure 3: Role of FABP4 in adipocyte signaling and its inhibition by this compound derivatives.

Experimental Protocols

In Vitro STAT3 Phosphorylation Assay

1. Cell Culture and Treatment:

  • Culture human breast cancer cells (MCF-7) in appropriate media.

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound derivatives or a vehicle control for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

3. ELISA for Phospho-STAT3:

  • Use a commercially available ELISA kit for the detection of phosphorylated STAT3 (p-STAT3).

  • Add cell lysates to the antibody-coated wells and incubate.

  • Follow the kit manufacturer's instructions for washing, addition of detection antibody, substrate, and stop solution.

4. Data Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the p-STAT3 levels to the total protein concentration.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of STAT3 phosphorylation.

In Vitro Tubulin Polymerization Assay

1. Reagent Preparation:

  • Reconstitute lyophilized tubulin protein in a general tubulin buffer.

  • Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter (e.g., DAPI).

2. Assay Procedure:

  • Add various concentrations of the this compound derivatives or a control compound (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) to the wells of a 96-well plate.

  • Add the tubulin reaction mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Determine the IC50 value for inhibitors by analyzing the reduction in the rate and extent of polymerization.[6]

In Vivo Efficacy Study in db/db Mice

1. Animal Model:

  • Use male db/db mice, a model of type 2 diabetes, and their lean littermates (db/m) as controls.

  • Acclimatize the animals for at least one week before the experiment.

2. Drug Administration:

  • Randomly assign db/db mice to treatment groups: vehicle control and this compound derivative (e.g., 10 mg/kg/day).

  • Administer the compounds orally by gavage daily for the duration of the study (e.g., 4-8 weeks).

3. Metabolic Parameter Measurement:

  • Monitor body weight and food intake regularly.

  • Measure fasting blood glucose levels weekly from tail vein blood using a glucometer.

  • At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels.

4. Glucose and Insulin Tolerance Tests (Optional):

  • Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose disposal and insulin sensitivity.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.[4]

References

Naphthalene-1-Sulfonamide in Cancer Therapy: A Comparative Guide to Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, lending its versatile properties to a wide array of therapeutic agents. In oncology, sulfonamide-based compounds have emerged as a promising class of drugs, targeting various hallmarks of cancer. This guide provides a comparative analysis of the naphthalene-1-sulfonamide scaffold against other key sulfonamide derivatives in the context of cancer therapy, supported by experimental data and detailed methodologies.

Naphthalene-Sulfonamide Scaffold: A Versatile Pharmacophore

The naphthalene-sulfonamide core has proven to be a valuable scaffold for the design of potent anticancer agents. Its rigid, bicyclic aromatic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity against various cancer targets. Research has highlighted the efficacy of naphthalene-sulfonamide derivatives as inhibitors of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of sulfonamide derivatives is intrinsically linked to their chemical structure, which dictates their target specificity and potency. This section compares the performance of representative compounds from different sulfonamide classes, focusing on their inhibitory activity against key cancer-related targets: tubulin, STAT3, and VEGFR-2.

Table 1: Comparative Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines
Compound IDSulfonamide ClassCancer Cell LineIC50 (µM)Reference
Compound 5c This compound derivativeMCF-7 (Breast)0.51 ± 0.03[1]
A549 (Lung)0.33 ± 0.01[1]
Compound 5e 6-Acetylnaphthalene-2-sulfonamide derivativeMCF-7 (Breast)43.13[2]
ABT-751 Phenylsulfonamide(Various)Phase II Clinical Trials[2]
Doxorubicin (Reference Drug)MCF-7 (Breast)~6.89[3]
Cisplatin (Reference Drug)MCF-7 (Breast)11.15 ± 0.75[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of naphthalene-sulfonamide derivatives and other sulfonamides are often attributed to their ability to inhibit specific enzymes and transcription factors that are crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain naphthalene-sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.

A notable example is a series of sulfonamide derivatives bearing a naphthalene moiety. Compound 5c, in particular, demonstrated significant antiproliferative activity against MCF-7 and A549 cancer cell lines with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively.[1] Further studies revealed that this compound inhibits tubulin polymerization with an IC50 of 2.8 µM, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

G cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Naphthalene-Sulfonamide Derivative (e.g., Compound 5c) Naphthalene-Sulfonamide Derivative (e.g., Compound 5c) Naphthalene-Sulfonamide Derivative (e.g., Compound 5c)->Tubulin Dimers Inhibits Polymerization G Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p) p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Naphthalene-Sulfonamide Derivative (e.g., Compound 5e) Naphthalene-Sulfonamide Derivative (e.g., Compound 5e) Naphthalene-Sulfonamide Derivative (e.g., Compound 5e)->STAT3 Inhibits Phosphorylation G cluster_0 In Vitro Assay Workflow Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Biochemical/Cell-based Assays Biochemical/Cell-based Assays Compound Synthesis->Biochemical/Cell-based Assays Data Analysis Data Analysis Biochemical/Cell-based Assays->Data Analysis Hit Identification Hit Identification Biochemical/Cell-based Assays->Hit Identification Lead Optimization Lead Optimization Data Analysis->Lead Optimization

References

In Vivo Validation of Naphthalene-1-sulfonamide's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of Naphthalene-1-sulfonamide derivatives against alternative treatments. The information is curated from preclinical studies, with a focus on experimental data in metabolic diseases, oncology, and infectious diseases.

Metabolic Diseases: Targeting FABP4 and PTP1B in Type 2 Diabetes

This compound derivatives have emerged as promising agents for the treatment of type 2 diabetes and related metabolic disorders. Their mechanism of action often involves the inhibition of Fatty Acid Binding Protein 4 (FABP4) and Protein Tyrosine Phosphatase 1B (PTP1B).[1] In vivo studies in db/db mice, a model that mimics human type 2 diabetes, have demonstrated their potential to improve hyperglycemia and dyslipidemia.[1]

Comparative Efficacy in db/db Mice

The following table summarizes the in vivo efficacy of representative this compound derivatives and comparator compounds in db/db mice.

Compound/TreatmentTargetDoseDurationFasting Blood Glucose Reduction (%)Reference
This compound Derivative (16dk) FABP430 mg/kg/day (oral)4 weeksSignificant reduction (p<0.01)[2]
This compound Derivative (16do) FABP430 mg/kg/day (oral)4 weeksSignificant reduction (p<0.01)[2]
BMS309403 FABP410 mg/kg/day (oral)4 weeksSignificant reduction[3]
Trodusquemine (MSI-1436) PTP1B5-10 mg/kg (i.p.)Acute/ChronicImproved glucose tolerance
Metformin AMPK activator250 mg/kg/day (oral)4 weeks~25%
Signaling Pathways

PTP1B's Role in Negative Regulation of the Insulin Signaling Pathway

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS PTP1B PTP1B pIR->PTP1B pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K pIRS->PTP1B Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Naphthalene_Sulfonamide This compound Derivatives Naphthalene_Sulfonamide->PTP1B Inhibition

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.

Role of FABP4 in Lipid Metabolism and Inflammation

FABP4_Signaling cluster_adipocyte Adipocyte cluster_macrophage Macrophage Adipocyte_FA Fatty Acids FABP4_Adipocyte FABP4 Adipocyte_FA->FABP4_Adipocyte Lipolysis Lipolysis FABP4_Adipocyte->Lipolysis Macrophage_FA Fatty Acids FABP4_Macrophage FABP4 Macrophage_FA->FABP4_Macrophage Inflammation Inflammation (e.g., TNF-α, IL-6) FABP4_Macrophage->Inflammation Naphthalene_Sulfonamide This compound Derivatives Naphthalene_Sulfonamide->FABP4_Adipocyte Inhibition Naphthalene_Sulfonamide->FABP4_Macrophage Inhibition

Caption: Role of FABP4 in lipid metabolism and inflammation.

Experimental Protocol: In Vivo Efficacy in db/db Mice
  • Animal Model:

    • Species: Male db/db mice.

    • Age: 6-8 weeks at the start of the study.

    • Acclimation: Mice are acclimated for at least one week before the experiment.

    • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[1]

  • Drug Administration:

    • Formulation: this compound derivatives are typically formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) or saline with a co-solvent like DMSO.[1]

    • Route of Administration: Oral gavage is commonly used for daily administration.[1]

    • Dosing: Doses are determined based on preliminary toxicity and efficacy studies.

    • Control Groups: A vehicle control group and a positive control group (e.g., metformin) are included.

  • Experimental Procedure:

    • Randomization: Mice are randomly assigned to treatment and control groups.

    • Treatment Duration: Typically 4 to 8 weeks to observe significant metabolic changes.[1]

    • Monitoring: Body weight and food intake are monitored regularly.

    • Blood Glucose Measurement: Fasting blood glucose levels are measured weekly from tail vein blood after an overnight fast.[1]

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose metabolism.

    • Tissue Collection: At the end of the study, blood, liver, and adipose tissue are collected for further analysis (e.g., lipid profile, gene expression).

  • Data Analysis:

    • Statistical analysis is performed using appropriate tests such as t-test or ANOVA to compare different groups. A p-value < 0.05 is generally considered statistically significant.[1]

General Experimental Workflow for In Vivo Studies in db/db Mice

dbdb_workflow Acclimation Acclimation of db/db mice (1 week) Randomization Randomization into groups Acclimation->Randomization Treatment Daily Oral Administration (4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Sacrifice Sacrifice and Tissue Collection OGTT->Sacrifice Analysis Biochemical and Molecular Analysis Sacrifice->Analysis

Caption: General experimental workflow for in vivo studies in db/db mice.

Oncology: Targeting STAT3 and Tubulin Polymerization

Certain this compound derivatives have shown potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation, such as the STAT3 signaling pathway and tubulin polymerization.[2][4]

Comparative In Vitro Anticancer Activity

While in vivo data is still emerging, in vitro studies provide a basis for comparison. The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against human breast cancer cell lines (MCF-7).

Compound/TreatmentTargetIC50 (µM) against MCF-7 cellsReference
Naphthalene-sulfonamide hybrid (5b) STAT3 phosphorylationPotent inhibition[2]
Naphthalene-sulfonamide hybrid (5e) STAT3 phosphorylation3.01 (STAT3 phosphorylation inhibition)[2]
Naphthalene-sulfonamide derivative (5c) Tubulin polymerization0.51[4]
Paclitaxel Tubulin polymerization0.004[5]
Doxorubicin Topoisomerase II inhibitor~0.1
Signaling Pathways

IL-6/JAK2/STAT3 Signaling Pathway in Cancer

STAT3_Signaling IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, BCL2) Nuclear_Translocation->Gene_Expression Naphthalene_Sulfonamide This compound Derivatives Naphthalene_Sulfonamide->pSTAT3 Inhibition

Caption: The IL-6/JAK2/STAT3 signaling pathway in cancer.

Tubulin Polymerization and Cell Cycle Arrest

Tubulin_Polymerization Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Naphthalene_Sulfonamide This compound Derivatives Naphthalene_Sulfonamide->Microtubules Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Experimental Protocol: MCF-7 Xenograft Mouse Model
  • Cell Culture:

    • MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model:

    • Species: Immunodeficient mice (e.g., nude or SCID mice), typically female.

    • Age: 6-8 weeks.

    • Hormone Supplementation: Estrogen pellets are often implanted subcutaneously to support the growth of estrogen-receptor-positive MCF-7 cells.[5]

  • Tumor Inoculation:

    • MCF-7 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (e.g., 1-5 x 10^6) are injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[5]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The this compound derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • A vehicle control and a positive control (e.g., paclitaxel, doxorubicin) are included.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Tumor growth inhibition (%TGI) is calculated.

    • Statistical significance between groups is determined using appropriate statistical tests.

Workflow for a Xenograft Tumor Model Study

Xenograft_Workflow Cell_Culture MCF-7 Cell Culture Tumor_Inoculation Tumor Cell Inoculation in Immunodeficient Mice Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (%TGI) Endpoint->Analysis

Caption: General workflow for a xenograft tumor model study.

Infectious Diseases: Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties.[2] While much of the research is in the in vitro stage, it provides a foundation for potential in vivo applications.

Comparative In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of a this compound derivative against common bacterial strains.

Compound/TreatmentTargetMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusReference
Naphthalene-sulfonamide hybrid (5b) Topoisomerase IV>10025[2]
Naphthalene-sulfonamide hybrid (5e) Topoisomerase IV5012.5[2]
Norfloxacin DNA gyrase/Topoisomerase IV0.060.5[2]
Ciprofloxacin DNA gyrase/Topoisomerase IV0.0150.25
Signaling Pathway

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial_DNA_Replication Bacterial_DNA Bacterial Chromosome DNA_Replication DNA Replication and Segregation Bacterial_DNA->DNA_Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bacteriostasis Bacteriostasis/Bactericidal Effect Cell_Division->Bacteriostasis Naphthalene_Sulfonamide This compound Derivatives Naphthalene_Sulfonamide->DNA_Gyrase Inhibition Naphthalene_Sulfonamide->Topoisomerase_IV Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV disrupts DNA replication and leads to cell death.

Experimental Protocol: Systemic Bacterial Infection Mouse Model
  • Bacterial Culture:

    • The bacterial strain of interest (e.g., Staphylococcus aureus) is grown to a logarithmic phase in a suitable broth medium.

  • Animal Model:

    • Species: Typically, immunocompetent mice (e.g., BALB/c or C57BL/6).

    • Age: 6-8 weeks.

  • Infection:

    • Bacteria are harvested, washed, and diluted to a specific concentration (CFU/mL).

    • Mice are infected via an appropriate route to establish a systemic infection, commonly through intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), mice are randomized into treatment and control groups.

    • The this compound derivative is administered.

    • A vehicle control and a positive control (e.g., ciprofloxacin, vancomycin) are included.

  • Efficacy Evaluation:

    • Survival of the mice is monitored over a period of several days.

    • At specific time points, subgroups of mice may be euthanized, and organs (e.g., spleen, liver, kidneys) are harvested to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Survival curves are analyzed using the log-rank test.

    • Bacterial counts in different organs are compared between groups using appropriate statistical tests.

Workflow for a Systemic Bacterial Infection Model Study

Infection_Workflow Bacterial_Culture Bacterial Culture Preparation Infection Induction of Systemic Infection in Mice Bacterial_Culture->Infection Randomization Randomization of Infected Mice Infection->Randomization Treatment Administration of Antimicrobial Agents Randomization->Treatment Monitoring Monitoring of Survival and Health Status Treatment->Monitoring Bacterial_Load Determination of Bacterial Load in Organs Monitoring->Bacterial_Load Analysis Data Analysis (Survival, CFU counts) Bacterial_Load->Analysis

Caption: General workflow for a systemic bacterial infection model study.

References

Reproducibility of Experiments Using Naphthalene-1-Sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to treatments for metabolic diseases.[1][2][3] The reproducibility of experiments involving these compounds is critical for advancing their development from preclinical research to potential clinical applications. This guide provides a comparative analysis of experimental data and detailed protocols to aid researchers in reproducing and building upon existing findings.

Comparative Efficacy and In Vitro Activity

The biological activity of this compound derivatives is highly dependent on their specific structural modifications. The following tables summarize quantitative data from various studies, providing a basis for comparing the performance of different analogs across various biological targets.

Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives
Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
5c MCF-7 (Breast Cancer)CCK-80.51 ± 0.03[2]
A549 (Lung Cancer)CCK-80.33 ± 0.01[2]
5a MCF-7 (Breast Cancer)Neutral Red Uptake42.13[4]
5b MCF-7 (Breast Cancer)Neutral Red Uptake40.08[4]
5e MCF-7 (Breast Cancer)Neutral Red Uptake43.13[4]
5i MCF-7 (Breast Cancer)Neutral Red Uptake41.6[4]
Cisplatin MCF-7 (Breast Cancer)CCK-811.15 ± 0.75[2]
Doxorubicin MCF-7 (Breast Cancer)Not Specified6.89[5]
Table 2: Enzyme Inhibition and Antimicrobial Activity
Compound IDTargetAssay TypeIC₅₀ / MICReference
5c Tubulin PolymerizationFluorescence2.8 µM[2]
16dk FABP4Not SpecifiedNot Specified[3][6]
16do FABP4Not SpecifiedNot Specified[3][6]
10g FABP4Fluorescence DisplacementKᵢ = 0.51 µM[7]
FABP3Fluorescence DisplacementKᵢ = 33.01 µM[7]
5b E. coli (Topoisomerase IV)EnzymaticIC₅₀ = 5.3 µg/mL[8]
E. coliMIC10 µg/mL[9]
5e S. aureus (Topoisomerase IV)EnzymaticIC₅₀ = 7.65 µg/mL[8]
S. aureusMIC20 µg/mL[9]

Key Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies are provided below for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-(3,4,5-Trimethoxyphenyl)this compound (Compound 7)[2]
  • Dissolution: Dissolve 3,4,5-trimethoxyaniline (10 mmol) and triethylamine (Et₃N, 10 mmol) in dichloromethane (CH₂Cl₂, 100 ml).

  • Addition: Add naphthalene-1-sulfonyl chloride (10 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Dilute the solution with CH₂Cl₂ and wash with water.

  • Purification: Concentrate the solution and purify the residue by silica gel column chromatography to yield the final compound.

In Vitro Cytotoxicity Assay (CCK-8 Method)[2]
  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves.

In Vivo Efficacy in db/db Mice[6][10]
  • Animal Model: Use male db/db mice (6-8 weeks old), which are a model for type 2 diabetes.

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Drug Administration: Administer the this compound derivatives or vehicle control daily via oral gavage for 4-8 weeks.

  • Metabolic Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly.

  • Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

  • Terminal Analysis: At the end of the study, collect blood for serum analysis (e.g., lipids, insulin) and tissues for histological examination.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_0 Synthesis of this compound Derivative Start Start Reactants 3,4,5-trimethoxyaniline + Naphthalene-1-sulfonyl chloride Start->Reactants Solvent_Base CH2Cl2 + Et3N Reactants->Solvent_Base Reaction Stir at RT for 6h Solvent_Base->Reaction Workup Dilute and Wash Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product G cluster_1 FABP4 Signaling in Metabolic Disease Extracellular_FAs Extracellular Free Fatty Acids FABP4 FABP4 Extracellular_FAs->FABP4 Intracellular_Transport Intracellular Lipid Transport & Metabolism FABP4->Intracellular_Transport Inflammation Inflammatory Signaling (e.g., JNK, IKK) FABP4->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance Naphthalene_Derivative This compound Derivative (Inhibitor) Naphthalene_Derivative->FABP4 G cluster_2 In Vivo Efficacy Workflow Start Start: db/db Mice Grouping Randomize into Vehicle & Treatment Groups Start->Grouping Dosing Daily Oral Gavage (4-8 weeks) Grouping->Dosing Monitoring Monitor Body Weight, Food Intake, Glucose Dosing->Monitoring Tests Perform GTT & ITT Monitoring->Tests Endpoint Euthanasia & Tissue Collection Tests->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

References

Benchmarking Naphthalene-1-sulfonamide Derivatives Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-sulfonamide scaffold has emerged as a promising starting point for the development of potent and selective inhibitors targeting a range of enzymes implicated in various disease states. This guide provides an objective comparison of the performance of key this compound derivatives against well-established inhibitors for several important enzyme targets. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Comparative Analysis of Enzyme Inhibition

The following sections detail the inhibitory activities of this compound derivatives against four key enzyme targets: Myosin Light Chain Kinase (MLCK), Fatty Acid Binding Protein 4 (FABP4), Signal Transducer and Activator of Transcription 3 (STAT3), and Topoisomerase IV.

Myosin Light Chain Kinase (MLCK) Inhibition

This compound derivatives have been identified as potent inhibitors of Myosin Light Chain Kinase (MLCK), a crucial enzyme in smooth muscle contraction and cellular motility. The inhibitory activity of these compounds is compared with ML-7 and ML-9, known selective MLCK inhibitors.

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (µM)Competitive withReference Compound(s)
N-(6-Aminohexyl)-5-chloro-naphthalenesulfonamide (W-7)MLCK--Calmodulin-
A-3 (a naphthalenesulfonamide derivative)MLCK7,400-ATPW-7
ML-7MLCK300-ATP-
ML-9MLCK-3.8ATP-
Fatty Acid Binding Protein 4 (FABP4) Inhibition

Derivatives of this compound have demonstrated high affinity and selectivity for Fatty Acid Binding Protein 4 (FABP4), a key player in metabolic and inflammatory diseases. Their performance is benchmarked against BMS309403, a well-characterized and potent FABP4 inhibitor.[1][2]

CompoundTarget EnzymeKᵢ (nM)Selectivity over FABP3Reference Compound
This compound derivative (16dk)FABP4<2>100-foldBMS309403
This compound derivative (16do)FABP4<2>100-foldBMS309403
This compound derivative (16du)FABP4<2>100-foldBMS309403
BMS309403FABP4<2>100-fold-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Several naphthalene-sulfonamide hybrids have been synthesized and evaluated as inhibitors of STAT3 phosphorylation, a critical step in the activation of this transcription factor, which is often dysregulated in cancer. Their inhibitory potential is compared to Cryptotanshinone, a known STAT3 inhibitor.[3][4]

CompoundTargetIC₅₀ (µM)Reference Compound
6-acetylnaphthalene-2-sulfonamide derivative (5e)STAT3 phosphorylation3.01Cryptotanshinone
6-acetylnaphthalene-2-sulfonamide derivative (5b)STAT3 phosphorylation3.59Cryptotanshinone
CryptotanshinoneSTAT3 phosphorylation3.52-
Topoisomerase IV Inhibition

Certain naphthalene-sulfonamide hybrids have shown potent inhibitory activity against bacterial Topoisomerase IV, a key enzyme in DNA replication, highlighting their potential as antibacterial agents. Their efficacy is benchmarked against Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[3]

CompoundTarget EnzymeIC₅₀ (µg/mL)Reference Compound
6-acetylnaphthalene-2-sulfonamide derivative (5b)Topoisomerase IV (E. coli)5.3Norfloxacin
6-acetylnaphthalene-2-sulfonamide derivative (5e)Topoisomerase IV (S. aureus)7.65Norfloxacin
NorfloxacinTopoisomerase IV (E. coli)8.24-
NorfloxacinTopoisomerase IV (S. aureus)7.07-

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methodologies used for inhibitor evaluation.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Peroxisome Peroxisome FABP4->Peroxisome Fatty Acid Oxidation Endoplasmic Reticulum Endoplasmic Reticulum FABP4->Endoplasmic Reticulum Triglyceride Synthesis NF-kB Pathway NF-kB Pathway FABP4->NF-kB Pathway Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines This compound This compound This compound->FABP4 Inhibition

Simplified FABP4 Signaling Pathway and Inhibition.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation P-STAT3 (Dimer) P-STAT3 (Dimer) STAT3->P-STAT3 (Dimer) Dimerization DNA DNA P-STAT3 (Dimer)->DNA Gene Transcription Target Genes (e.g., Bcl-2, Cyclin D1) Target Genes (e.g., Bcl-2, Cyclin D1) DNA->Target Genes (e.g., Bcl-2, Cyclin D1) This compound This compound This compound->STAT3 Inhibition of Phosphorylation

STAT3 Signaling Pathway and Inhibition.

Experimental_Workflow_FABP4 Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Recombinant FABP4 Add Recombinant FABP4 Prepare Assay Plate->Add Recombinant FABP4 Add Fluorescent Probe (ANS) Add Fluorescent Probe (ANS) Add Recombinant FABP4->Add Fluorescent Probe (ANS) Add this compound or BMS309403 Add this compound or BMS309403 Add Fluorescent Probe (ANS)->Add this compound or BMS309403 Incubate Incubate Add this compound or BMS309403->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Measure Fluorescence->Data Analysis (IC50/Ki) End End Data Analysis (IC50/Ki)->End

Workflow for FABP4 Fluorescence Displacement Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Protocol 1: Myosin Light Chain Kinase (MLCK) Inhibition Assay (Kinase Activity)

Objective: To determine the inhibitory potential of this compound derivatives on MLCK activity.

Materials:

  • Purified smooth muscle MLCK

  • Myosin light chains (MLC) as substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM calmodulin)

  • This compound derivatives and reference inhibitors (ML-7, ML-9)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MLC, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Protocol 2: Fatty Acid Binding Protein 4 (FABP4) Inhibition Assay (Fluorescence Displacement)

Objective: To measure the binding affinity of this compound derivatives to FABP4.

Materials:

  • Recombinant human FABP4

  • 1-Anilinonaphthalene-8-sulfonic acid (ANS) fluorescent probe

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

  • This compound derivatives and reference inhibitor (BMS309403)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, recombinant FABP4, and the ANS probe.

  • Add the test compounds at a range of concentrations.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm).

  • The displacement of ANS by the inhibitor results in a decrease in fluorescence.

  • Calculate the percentage of displacement and determine the IC₅₀ or Kᵢ values.

Protocol 3: STAT3 Inhibition Assay (Western Blot for Phosphorylation)

Objective: To assess the effect of naphthalene-sulfonamide derivatives on STAT3 phosphorylation in a cellular context.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., DU145, A549)

  • Cell culture medium and supplements

  • Naphthalene-sulfonamide derivatives and reference inhibitor (Cryptotanshinone)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane for total STAT3 and a loading control (β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the inhibition of STAT3 phosphorylation.

Protocol 4: Topoisomerase IV Inhibition Assay (DNA Cleavage Assay)

Objective: To evaluate the ability of naphthalene-sulfonamide derivatives to inhibit the decatenation activity of Topoisomerase IV.

Materials:

  • Purified bacterial Topoisomerase IV

  • Kinetoplast DNA (kDNA) as the substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP)

  • Naphthalene-sulfonamide derivatives and reference inhibitor (Norfloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compounds.

  • Add Topoisomerase IV to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining.

  • Inhibition of Topoisomerase IV activity is observed as a reduction in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.

  • Determine the IC₅₀ value based on the concentration of the inhibitor required to reduce the decatenation by 50%.

References

Naphthalene-1-Sulfonamide: A Versatile Scaffold for Reference Compounds in Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide and its derivatives represent a significant class of molecules in drug discovery and chemical biology. This guide provides a comparative overview of their application as reference compounds and probes in various screening assays, with a focus on their performance against other alternatives, supported by experimental data.

The naphthalene-sulfonamide scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors for a range of biological targets. Its derivatives are frequently employed as reference compounds in screening campaigns to identify novel bioactive molecules.

Performance Comparison in Target-Based Assays

Derivatives of this compound have been extensively studied as inhibitors of several enzyme families and protein-protein interactions. The following tables summarize their performance in key therapeutic areas.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

This compound derivatives have emerged as potent and selective inhibitors of FABP4, a key regulator in metabolic and inflammatory diseases.[1][2][3]

CompoundTargetAssay TypeIC50 / KdComparatorComparator IC50 / KdReference
Derivative 16dk FABP4Isothermal Titration CalorimetryKd = 37 nMBMS309403-[1]
Derivative 16do FABP4Isothermal Titration Calorimetry-BMS309403-[1]
Derivative 16du FABP4Isothermal Titration Calorimetry-BMS309403-[1]
Compound 10g FABP4Fluorescence Displacement92% inhibition at 25 µMBMS30940398% inhibition[1]
This compound derivative FABP4Fluorescence DisplacementHigh Selectivity (65-fold vs FABP3)--[4]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

As a negative regulator of the insulin signaling pathway, PTP1B is a significant target for type 2 diabetes. This compound derivatives have shown promise as PTP1B inhibitors.[5]

CompoundTargetOrganism/ModelKey FindingsReference
This compound derivatives PTP1Bdb/db miceImproved hyperglycemia and dyslipidemia[5]
Kinase Inhibition

The naphthalene-sulfonamide scaffold is also recognized for its interaction with various protein kinases. The length of the alkyl chain on the sulfonamide moiety can influence the inhibitory activity and the target profile.[6] For instance, N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3) has been shown to be a competitive inhibitor of several kinases with respect to ATP.[6]

CompoundTargetInhibition TypeKi ValueReference
A-3 Myosin Light Chain KinaseCompetitive (ATP)7.4 µM[6]
A-3 cAMP-dependent protein kinaseCompetitive (ATP)-[6]
A-3 cGMP-dependent protein kinaseCompetitive (ATP)-[6]
A-3 Protein Kinase CCompetitive (ATP)-[6]
A-3 Casein Kinase ICompetitive (ATP)-[6]
A-3 Casein Kinase IICompetitive (ATP)-[6]

Application in Fluorescence-Based Screening Assays

A significant application of this compound derivatives is in the development of fluorescent probes for high-throughput screening (HTS).[7] These probes often exhibit environmentally sensitive fluorescence, making them ideal for competitive binding assays.[7][8]

Principle of Fluorescence Polarization (FP) Competitive Binding Assay

In this assay format, a fluorescently labeled naphthalene-sulfonamide derivative (probe) binds to a target protein, resulting in a high fluorescence polarization signal. When a test compound displaces the probe, the probe's rotational speed increases, leading to a decrease in the FP signal. This change is used to identify "hits".[7]

cluster_0 High Polarization State cluster_1 Low Polarization State Target Protein Target Protein Fluorescent Probe Fluorescent Probe Target Protein->Fluorescent Probe Binding High FP Signal High FP Signal Fluorescent Probe->High FP Signal Displaced Probe Displaced Probe Fluorescent Probe->Displaced Probe Displacement Low FP Signal Low FP Signal Displaced Probe->Low FP Signal Test Compound (Hit) Test Compound (Hit) Target Protein_2 Target Protein Test Compound (Hit)->Target Protein_2 Binding

Caption: Principle of the fluorescence polarization competitive binding assay.

Experimental Protocols

Fluorescence Displacement Assay for FABP Inhibitors

This protocol describes a common method for identifying compounds that bind to Fatty Acid Binding Proteins (FABPs) by displacing a fluorescent probe.[4]

1. Materials:

  • Recombinant human FABP3 and FABP4 proteins.

  • Fluorescent Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS).

  • Test compounds.

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Fluorometer.

2. Procedure:

  • Prepare solutions of FABP protein, ANS, and test compounds in the assay buffer.

  • In a microplate, add the FABP protein and the ANS probe.

  • Incubate to allow for probe binding, which results in a high fluorescence signal.

  • Add the test compounds to the wells.

  • Incubate to allow for potential displacement of the ANS probe.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates displacement of the probe by the test compound.

start Start prep_protein Prepare Recombinant FABP3 and FABP4 start->prep_protein prep_probe Prepare ANS Fluorescent Probe start->prep_probe prep_compounds Prepare Test Compounds start->prep_compounds mix_protein_probe Mix Protein and ANS in Assay Plate prep_protein->mix_protein_probe prep_probe->mix_protein_probe add_compounds Add Test Compounds prep_compounds->add_compounds incubate1 Incubate for Probe Binding mix_protein_probe->incubate1 incubate1->add_compounds incubate2 Incubate for Displacement add_compounds->incubate2 measure Measure Fluorescence (Excitation ~350nm, Emission ~480nm) incubate2->measure analyze Analyze Data: Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the fluorescence displacement assay.

In Vivo Efficacy Study in db/db Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivatives in a diabetic mouse model.[5]

1. Animal Model:

  • Male db/db mice (6-8 weeks old).

2. Drug Administration:

  • Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% CMC-Na).

  • Administer daily via oral gavage for 4-8 weeks.

3. Metabolic Parameters Measurement:

  • Fasting Blood Glucose: Measure weekly from tail vein blood after an overnight fast.

  • Serum Insulin: Determine at the end of the study from serum using an ELISA kit.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform to assess glucose metabolism and insulin sensitivity.

4. Data Analysis:

  • Present data as mean ± SEM.

  • Use appropriate statistical tests (e.g., Student's t-test, ANOVA) to determine significance.

Signaling Pathways

PTP1B in Insulin Signaling

This compound derivatives that inhibit PTP1B can enhance insulin signaling, making them potential therapeutics for type 2 diabetes.[5]

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS (phosphorylated) Insulin_Receptor->IRS activates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates (inhibits) Naphthalene_Sulfonamide This compound Derivative Naphthalene_Sulfonamide->PTP1B inhibits

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.

References

Naphthalene-1-Sulfonamide: A Comparative Analysis of Efficacy in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the efficacy of naphthalene-1-sulfonamide derivatives compared to established alternatives. This report synthesizes key experimental data across metabolic diseases, oncology, and infectious diseases, providing clear comparisons, detailed experimental protocols, and visual pathway diagrams to support further research and development.

This compound has emerged as a versatile scaffold in medicinal chemistry, yielding derivatives with potent and selective activities against a range of therapeutic targets. This guide provides a statistical analysis and objective comparison of the efficacy of these derivatives against other alternatives in three key areas: inhibition of Fatty Acid Binding Protein 4 (FABP4) for metabolic diseases, disruption of tubulin polymerization in cancer, and inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling in oncology, as well as antimicrobial applications.

Comparative Efficacy Analysis

The following sections present a quantitative comparison of this compound derivatives and their alternatives, with data summarized in structured tables for clarity.

FABP4 Inhibition for Metabolic Diseases

This compound derivatives have been identified as potent inhibitors of FABP4, a key protein implicated in metabolic disorders such as type 2 diabetes and atherosclerosis. High selectivity for FABP4 over the cardiac isoform, FABP3, is crucial to minimize the risk of cardiotoxicity.

CompoundTargetKᵢ (µM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)Reference
Compound 10g (this compound derivative) FABP4 0.51 64.7 [1]
FABP3 33.01 [1]
BMS309403 (Alternative)FABP40.002~1000
FABP3~2

Note: Data for BMS309403 is provided as a general reference for a known FABP4 inhibitor.

Tubulin Polymerization Inhibition in Oncology

Certain naphthalene-sulfonamide derivatives have demonstrated significant anticancer activity by inhibiting tubulin polymerization, a critical process for cell division. Their efficacy is comparable to established tubulin inhibitors like Combretastatin A-4.

CompoundCell LineIC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Reference
Compound 5c (this compound derivative) MCF-7 (Breast Cancer) 0.51 ± 0.03 2.8 [2]
A549 (Lung Cancer) 0.33 ± 0.01 [2]
Combretastatin A-4 (Alternative)MCF-7 (Breast Cancer)~0.01 - 0.033~2.1[3]
A549 (Lung Cancer)~0.0021[3]
STAT3 Signaling Inhibition in Oncology

The IL-6/JAK2/STAT3 signaling pathway is a key driver in many cancers. Naphthalene-sulfonamide hybrids have been developed as potent inhibitors of STAT3 phosphorylation, demonstrating significant cytotoxic effects on cancer cells.

CompoundCell LineCytotoxicity IC₅₀ (µM)STAT3 Phosphorylation Inhibition IC₅₀ (µM)Reference
Compound 5e (Naphthalene-sulfonamide hybrid) MCF-7 (Breast Cancer) 43.13 3.01 [4][5]
Compound 5b (Naphthalene-sulfonamide hybrid) MCF-7 (Breast Cancer) 40.08 3.59 [4][5]
Stattic (Alternative)Various Cancer Cell Lines2.28 - 3.485.1 (cell-free)[6][7]
Antimicrobial Efficacy

Naphthalene-sulfonamide derivatives have also been investigated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (µg/mL)Reference
Compound 5b (Naphthalene-2-sulfonamide derivative) E. coli10[4]
Compound 5e (Naphthalene-2-sulfonamide derivative) S. aureus20[4]
Norfloxacin (Alternative)E. coli8.24 (Topoisomerase IV IC₅₀)[4][5]
S. aureus7.07 (Topoisomerase IV IC₅₀)[4][5]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to generate the efficacy data, the following diagrams illustrate the key signaling pathways and experimental workflows.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage Fatty_Acids Free Fatty Acids Membrane_Transporter Membrane Transporter Fatty_Acids->Membrane_Transporter FABP4 FABP4 Membrane_Transporter->FABP4 Intracellular Transport Peroxisome Peroxisome/ Mitochondria (β-oxidation) FABP4->Peroxisome Nucleus Nucleus FABP4->Nucleus Naphthalene_1_sulfonamide Naphthalene-1- sulfonamide (e.g., Compound 10g) Naphthalene_1_sulfonamide->FABP4 Inhibition PPAR PPARγ Nucleus->PPAR Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression Fluorescence_Displacement_Assay Start Start Prepare_Reagents Prepare Recombinant FABP4 Protein Start->Prepare_Reagents Add_Probe Add Fluorescent Probe (e.g., 1,8-ANS) Prepare_Reagents->Add_Probe Incubate_1 Incubate to allow Probe Binding Add_Probe->Incubate_1 Measure_Fluorescence_Initial Measure Initial Fluorescence (High Signal) Incubate_1->Measure_Fluorescence_Initial Add_Inhibitor Add this compound derivative (competitor) Measure_Fluorescence_Initial->Add_Inhibitor Incubate_2 Incubate to reach Equilibrium Add_Inhibitor->Incubate_2 Measure_Fluorescence_Final Measure Final Fluorescence (Decreased Signal) Incubate_2->Measure_Fluorescence_Final Calculate_Ki Calculate Ki value based on fluorescence displacement Measure_Fluorescence_Final->Calculate_Ki End End Calculate_Ki->End Tubulin_Polymerization_Pathway Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Naphthalene_sulfonamide Naphthalene-1- sulfonamide (e.g., Compound 5c) Naphthalene_sulfonamide->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Naphthalene_sulfonamide Naphthalene- sulfonamide Hybrid (e.g., Compound 5e) Naphthalene_sulfonamide->STAT3 Inhibits Phosphorylation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

References

Head-to-Head Comparison of Naphthalene-1-Sulfonamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Naphthalene-1-sulfonamide and its analogs represent a versatile scaffold with a wide range of biological activities. This guide provides a head-to-head comparison of the performance of various analogs, supported by experimental data, to aid in the rational design of novel therapeutics. The primary focus is on their roles as inhibitors of Fatty Acid Binding Protein 4 (FABP4), tubulin polymerization, and as antagonists of the C-C chemokine receptor 8 (CCR8).

Comparative Analysis of Biological Activity

The this compound core has been successfully modified to target different proteins and pathways, leading to potent molecules with potential applications in metabolic diseases, cancer, and inflammatory conditions. The following tables summarize the quantitative data for key analogs across these target classes.

This compound Analogs as FABP4 Inhibitors

Fatty Acid Binding Protein 4 (FABP4) is a key regulator of glucose and lipid metabolism, making it an attractive target for the treatment of type 2 diabetes and atherosclerosis.[1][2] Several this compound derivatives have been identified as potent and selective FABP4 inhibitors.[3][4]

CompoundTargetKᵢ (μM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)Reference
16dk FABP4N/A (Potent)High[1][4]
16do FABP4N/A (Potent)High[1][4]
16du FABP4N/A (Potent)High[1][4]
Compound 10g FABP40.5164.7[5]
FABP333.01[5]
BMS309403 (Reference)FABP40.36~83[3]
FABP3~30[3]

N/A: Specific Ki values were not provided in the source, but the compounds were described as potent inhibitors, with binding affinities equivalent to or better than BMS309403.[1][4]

The data indicates that this compound analogs can be highly potent and selective inhibitors of FABP4. For instance, compound 10g shows a remarkable 64.7-fold selectivity for FABP4 over the cardiac isoform FABP3, which is crucial for avoiding potential cardiotoxicity.[3][5] Compounds 16dk, 16do, and 16du have also been highlighted for their high potency and selectivity.[1][4]

This compound Analogs as Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain this compound derivatives have demonstrated significant activity as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

CompoundCell LineIC₅₀ (μM) (Antiproliferative)IC₅₀ (μM) (Tubulin Polymerization)Reference
5c MCF-7 (Breast Cancer)0.51 ± 0.032.8[7][8]
A549 (Lung Cancer)0.33 ± 0.01[7][8]
Cisplatin (Reference)MCF-711.15 ± 0.75N/A[2]
5-Fu (Reference)MCF-711.61 ± 0.60N/A[2]
Tamoxifen (Reference)MCF-714.28 ± 0.40N/A[2]
CA-4 (Reference)MCF-75.55 ± 0.11N/A[2]

Compound 5c, a this compound derivative, exhibits potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC₅₀ values significantly lower than standard chemotherapy agents like cisplatin, 5-FU, and tamoxifen.[2] Its mechanism of action is attributed to the inhibition of tubulin polymerization, with an IC₅₀ of 2.8 μM.[7][8] Structure-activity relationship (SAR) studies suggest that the naphthalen-1-yl moiety is crucial for this potent activity.[7]

This compound Analogs as CCR8 Antagonists

The C-C chemokine receptor 8 (CCR8) is implicated in inflammatory responses and is a potential target for autoimmune diseases and cancer. A series of this compound derivatives have been developed as antagonists for human CCR8.[9][10]

Compound ClassAssayIC₅₀ Range (μM)Reference
Naphthalene-sulfonamide derivatives Binding and Calcium Mobilization0.2 - 10[3][10]

These analogs have shown CCR8 antagonistic properties with IC₅₀ values in the low micromolar to sub-micromolar range.[3][10] The naphthalene sulfonamide scaffold is a known pharmacophore for CCR8 antagonism, and further optimization has led to the development of a diverse library of these compounds.[10]

Signaling Pathways and Experimental Workflows

FABP4 Signaling in Metabolism and Inflammation

FABP4 plays a crucial role in fatty acid transport and signaling within adipocytes and macrophages. Its inhibition can modulate metabolic and inflammatory pathways.

FABP4_Signaling cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binds Lipid Droplets Lipid Droplets FABP4->Lipid Droplets FA transport PPARg PPARγ FABP4->PPARg Modulates HSL HSL FABP4->HSL Interacts Inflammatory Signaling\n(e.g., NF-κB) Inflammatory Signaling (e.g., NF-κB) FABP4->Inflammatory Signaling\n(e.g., NF-κB) Activates This compound Analogs This compound Analogs This compound Analogs->FABP4 Inhibit Gene Expression Gene Expression PPARg->Gene Expression Regulates Insulin Resistance Insulin Resistance Inflammatory Signaling\n(e.g., NF-κB)->Insulin Resistance

Caption: FABP4's role in fatty acid metabolism and inflammation.

Tubulin Polymerization and Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Inhibitors can disrupt this dynamic equilibrium, leading to mitotic arrest.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin Dimers\n(αβ) Tubulin Dimers (αβ) Protofilament Protofilament Tubulin Dimers\n(αβ)->Protofilament Polymerization Mitotic Arrest\n(G2/M Phase) Mitotic Arrest (G2/M Phase) Tubulin Dimers\n(αβ)->Mitotic Arrest\n(G2/M Phase) Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Dimers\n(αβ) Depolymerization This compound\nAnalogs (e.g., 5c) This compound Analogs (e.g., 5c) This compound\nAnalogs (e.g., 5c)->Tubulin Dimers\n(αβ) Bind to Colchicine Site

Caption: Inhibition of tubulin polymerization by this compound analogs.

CCR8 Signaling Pathway

CCR8 is a G protein-coupled receptor that, upon binding its ligand CCL1, initiates downstream signaling cascades involved in immune cell trafficking and activation.

CCR8_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_Protein Gαi Protein CCR8->G_Protein Activates This compound\nAntagonists This compound Antagonists This compound\nAntagonists->CCR8 Block Calcium Mobilization Calcium Mobilization G_Protein->Calcium Mobilization Chemotaxis Chemotaxis G_Protein->Chemotaxis Inflammatory Response Inflammatory Response Chemotaxis->Inflammatory Response

Caption: Antagonism of the CCR8 signaling pathway.

General Experimental Workflow for In Vivo Studies in db/db Mice

The db/db mouse is a widely used model for type 2 diabetes. This workflow outlines the key steps in evaluating the in vivo efficacy of this compound analogs.[11]

InVivo_Workflow start Start: db/db Mice (6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping acclimatization->grouping treatment Daily Treatment (Oral Gavage, 4-8 weeks) - Vehicle Control - this compound Analog grouping->treatment monitoring Weekly Monitoring - Body Weight - Food/Water Intake - Fasting Blood Glucose treatment->monitoring during treatment end_studies End-of-Study Measurements - OGTT / ITT - Serum Lipid Profile - Tissue Collection (Liver, Adipose) treatment->end_studies monitoring->end_studies analysis Data Analysis (e.g., ANOVA, t-test) end_studies->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for in vivo studies in db/db mice.

Experimental Protocols

FABP4 Inhibition Assay (Competitive Fluorescence Displacement)

This assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket.[5]

  • Reagents and Materials:

    • Recombinant human FABP4 protein

    • 1-Anilinonaphthalene-8-sulfonic acid (ANS) fluorescent probe

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.005% Triton X-100

    • Test compounds (this compound analogs) dissolved in DMSO

    • 96-well black microplates

  • Procedure:

    • Prepare a solution of FABP4 (e.g., 2 μM) and ANS (e.g., 1 μM) in the assay buffer.

    • Add serial dilutions of the test compounds to the wells of the microplate.

    • Add the FABP4-ANS mixture to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 480 nm.

  • Data Analysis:

    • The IC₅₀ value (the concentration of the inhibitor required to displace 50% of the fluorescent probe) is calculated by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering.[12][13]

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • GTP solution

    • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Thaw tubulin and GTP on ice.

    • Prepare the polymerization reaction mixture on ice, containing tubulin (at a concentration above the critical concentration) and GTP in the polymerization buffer.

    • Add the test compound or vehicle control to the wells of a pre-chilled 96-well plate.

    • Add the tubulin polymerization mixture to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • The effect of the inhibitor is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC₅₀ value can be determined from a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs for the desired duration (e.g., 48 or 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Assessing the Specificity of Naphthalene-1-Sulfonamide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Naphthalene-1-sulfonamide derivatives have emerged as a versatile and promising scaffold in drug discovery, demonstrating inhibitory activity against a range of therapeutic targets. Their unique structural features allow for modifications that can be tailored to enhance potency and, critically, specificity. This guide provides a comparative analysis of the specificity of various this compound inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Comparative Inhibitory Activity

The specificity of an inhibitor is paramount to its therapeutic potential, as off-target effects can lead to undesirable side effects. The following tables summarize the inhibitory activities of several this compound derivatives against their intended targets and, where available, against related proteins to indicate their selectivity.

Table 1: Naphthalene-Sulfonamide Hybrids as STAT3 and Bacterial Enzyme Inhibitors

CompoundTargetIC50 / MICComparatorComparator IC50 / MIC
5e STAT3 Phosphorylation3.01 µM[1][2]Cryptotanshinone3.52 µM[2]
5b STAT3 Phosphorylation3.59 µM[1][2]Cryptotanshinone3.52 µM[2]
5e S. aureus Topoisomerase IV7.65 µg/mL[1][2]Norfloxacin7.07 µg/mL[2]
5b E. coli Topoisomerase IV5.3 µg/mL[2]Norfloxacin8.24 µg/mL[2]
5b E. coli (MIC)10 µg/mL[1]--

Table 2: this compound Derivatives as FABP4 Inhibitors

CompoundTargetKᵢ (µM)Selectivity (FABP3 Kᵢ / FABP4 Kᵢ)
10g FABP40.51[3]64.7[3]
FABP333.01[3]
16dk FABP4Potent (data not specified)[4][5]Selective over FABP3[5]
16do FABP4Potent (data not specified)[4][5]Selective over FABP3[5]

Table 3: Naphthalene-Sulfonamide Derivatives as Protein Kinase Inhibitors

CompoundTarget KinaseKᵢ (µM)Inhibition Mechanism
A-3 Myosin Light Chain Kinase (MLC-kinase)7.4[6]Competitive with ATP[6]
A-3 cAMP-dependent protein kinaseCompetitive with ATP[6]Competitive with ATP[6]
A-3 cGMP-dependent protein kinaseCompetitive with ATP[6]Competitive with ATP[6]
A-3 Protein kinase CCompetitive with ATP[6]Competitive with ATP[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding inhibitor specificity. The following diagrams illustrate key signaling pathways targeted by this compound inhibitors and a general workflow for assessing their in vivo efficacy.

G General Workflow for In Vivo Efficacy Assessment cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Post-study Analysis animal_model Select Animal Model (e.g., db/db mice) acclimatization Acclimatization (6-8 weeks old) animal_model->acclimatization baseline Baseline Measurements (Blood Glucose, etc.) acclimatization->baseline randomization Randomize into Groups (Vehicle, Inhibitor) baseline->randomization administration Daily Drug Administration (e.g., Oral Gavage) randomization->administration monitoring Monitor Health & Weight administration->monitoring collection Collect Blood & Tissue Samples monitoring->collection analysis Measure Metabolic Parameters (Glucose, Insulin, Lipids) collection->analysis stats Statistical Analysis (t-test, ANOVA) analysis->stats

Caption: General experimental workflow for in vivo studies in db/db mice.[7]

G IL-6/JAK2/STAT3 Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Expression (BCL2, Cyclin D1, c-MYC) Nucleus->Gene regulates Inhibitor Naphthalene-Sulfonamide Inhibitors (e.g., 5b, 5e) Inhibitor->STAT3 inhibits phosphorylation

Caption: IL-6 mediated activation of the JAK2/STAT3 signaling pathway.

G Insulin Signaling and PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR autophosphorylation IRS IRS Proteins pIR->IRS recruits & phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->pIR dephosphorylates Inhibitor Naphthalene-Sulfonamide PTP1B Inhibitors Inhibitor->PTP1B inhibits

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.[7]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are protocols for key experiments used to determine the specificity and efficacy of this compound inhibitors.

1. In Vitro STAT3 Phosphorylation Inhibition Assay (ELISA-based)

  • Objective: To quantify the inhibitory effect of compounds on STAT3 phosphorylation.

  • Procedure:

    • MCF7 human breast cancer cells are seeded in appropriate culture plates and grown to confluence.

    • Cells are treated with various concentrations of the naphthalene-sulfonamide test compounds (e.g., 5a, 5b, 5e, 5i) and a reference inhibitor (e.g., cryptotanshinone).

    • After a suitable incubation period, cell lysates are prepared.

    • An ELISA (Enzyme-Linked Immunosorbent Assay) is performed using specific antibodies to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

    • The absorbance is read using a microplate reader, and the results are normalized to total STAT3 levels.

    • The concentration of the inhibitor that causes 50% inhibition of STAT3 phosphorylation (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

2. Competitive Fluorescence Displacement Assay for FABP4/FABP3 Binding

  • Objective: To determine the binding affinity (Kᵢ) of inhibitors for FABP4 and assess selectivity over FABP3.

  • Procedure:

    • The assay is typically conducted in a multi-well plate format.

    • Recombinant human FABP4 or FABP3 protein is incubated with a fluorescent probe, such as 1,8-anilinonaphthalene-8-sulfonic acid (1,8-ANS), which binds to the fatty acid-binding pocket and emits a fluorescent signal.

    • Increasing concentrations of the this compound inhibitor are added to the wells.

    • The inhibitor competes with the fluorescent probe for binding to the FABP, causing a displacement of the probe and a subsequent decrease in fluorescence intensity.

    • The fluorescence is measured at appropriate excitation and emission wavelengths.

    • The Kᵢ values are calculated from the IC50 values obtained from the dose-response curves, allowing for the determination of potency and the selectivity ratio (Kᵢ FABP3 / Kᵢ FABP4).[3][5]

3. In Vivo Efficacy Study in db/db Mice

  • Objective: To evaluate the therapeutic potential of this compound derivatives in a mouse model of type 2 diabetes.[7]

  • Procedure:

    • Animal Model: Male db/db mice (typically 6-8 weeks old), which exhibit obesity, hyperglycemia, and insulin resistance, are used.[4][7]

    • Acclimatization: Mice are acclimatized to the housing conditions for at least one week with ad libitum access to food and water.

    • Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered daily via oral gavage for a period of 4 to 8 weeks.[7] A vehicle control group is included.

    • Metabolic Parameter Measurement:

      • Fasting Blood Glucose: Blood samples are collected from the tail vein after an overnight fast, and glucose levels are measured using a glucometer.[7]

      • Serum Insulin and Lipids: At the end of the study, blood is collected to measure serum levels of insulin (via ELISA) and lipids (triglycerides, cholesterol).

    • Data Analysis: Statistical tests (e.g., Student's t-test or ANOVA) are used to compare the metabolic parameters between the treated and vehicle control groups. A p-value < 0.05 is typically considered statistically significant.[7]

This guide consolidates key data and methodologies to provide a clearer picture of the specificity of this compound inhibitors. The versatility of this scaffold allows for the development of highly potent and selective inhibitors for diverse targets, from metabolic enzymes like FABP4 to signaling proteins like STAT3. Further structure-activity relationship (SAR) studies and comprehensive selectivity profiling will be instrumental in advancing these promising compounds toward clinical applications.

References

Safety Operating Guide

Proper Disposal of Naphthalene-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of naphthalene-1-sulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

This compound and related compounds are classified as hazardous materials, posing risks to human health and the environment.[1][2][3][4] Proper characterization, handling, and disposal are critical to prevent contamination and ensure a safe working environment.

Hazard Profile and Classification

Before handling, it is crucial to understand the hazard profile of this compound and its related compounds. This information dictates the necessary safety precautions and disposal requirements.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]
Carcinogenicity Suspected of causing cancer.[1][3]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[1]
Flammability Flammable solid.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Wear tightly fitting safety goggles.[5]

  • Hand Protection: Use chemical-impermeable gloves.[5]

  • Body Protection: Wear a lab coat or impervious clothing.[5]

  • Respiratory Protection: If working outside a fume hood or if dust is present, use a NIOSH-approved respirator.[5]

Waste Characterization and Segregation

Treat this compound as hazardous waste.[2][3][5]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[5][6]

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other incompatible waste streams.[5]

Container Labeling

All waste containers must be clearly labeled as hazardous waste. Include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Toxic," "Flammable," "Environmental Hazard")[6]

Storage

Store waste containers in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Engage a Licensed Waste Disposal Contractor

The final and most critical step is to arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.[5] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[5]

Spill Containment and Cleanup

In the event of a spill, immediate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area: Evacuate non-essential personnel and secure the area.[5]

  • Ventilate the Area: Ensure adequate ventilation.[5]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[5]

  • Absorb and Collect:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[5]

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material.

  • Package for Disposal: Place the collected material into a labeled hazardous waste container.[5]

  • Decontaminate the Area: Thoroughly clean the spill area with soap and water.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe spill Spill Occurs start->spill characterize Step 2: Characterize as Hazardous Waste ppe->characterize segregate Step 3: Segregate Solid & Liquid Waste characterize->segregate label Step 4: Label Waste Container segregate->label store Step 5: Store in Designated Area label->store contractor Step 6: Arrange for Licensed Contractor Pickup store->contractor end End: Proper Disposal Complete contractor->end spill_procedure Follow Spill Containment & Cleanup Protocol spill->spill_procedure spill_procedure->segregate

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, use, and disposal of Naphthalene-1-sulfonamide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards, necessitating specific PPE to mitigate exposure risks.

GHS Hazard Classification [1][2]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Required Personal Protective Equipment

PPESpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
Hand Protection Impervious gloves (e.g., Nitrile) must be worn. Change gloves frequently and immediately if contaminated.
Skin Protection A lab coat is required. Ensure it is kept in the lab to prevent the spread of chemicals.[4]
Respiratory For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter in a well-ventilated area or a chemical fume hood.[3][5]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, data for the related compound, Naphthalene, provides a conservative basis for safe handling.

Exposure Limits and Toxicity Data for Naphthalene

ParameterValueReference Compound
OSHA PEL (TWA 8-hr) 10 ppm (50 mg/m³)Naphthalene
NIOSH REL (TWA 10-hr) 10 ppm (50 mg/m³)Naphthalene
NIOSH STEL (15-min) 15 ppm (75 mg/m³)Naphthalene
IDLH 250 ppmNaphthalene
LD50 (Oral, Rat) 490 mg/kgNaphthalene
LD50 (Dermal, Rabbit) >2000 mg/kgNaphthalene
LC50 (Inhalation, Rat, 4-hr) >340 mg/m³Naphthalene

Data sourced from NIOSH and OSHA databases.[6][7]

Procedural Guidance: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_cleanup Final Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh handle_exp Conduct Experiment prep_weigh->handle_exp Proceed with experiment handle_clean Clean Equipment Used handle_exp->handle_clean disp_ppe Dispose of Contaminated PPE handle_exp->disp_ppe disp_solid Dispose of Solid Waste in Labeled Container handle_clean->disp_solid disp_liquid Dispose of Liquid Waste in Labeled Container handle_clean->disp_liquid clean_area Decontaminate Work Area disp_solid->clean_area disp_liquid->clean_area disp_ppe->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency. The following diagram outlines the necessary steps for spills and personnel exposure.

cluster_emergency Emergency Event cluster_spill Spill Response cluster_exposure Personnel Exposure Response emergency Spill or Exposure Occurs spill_evacuate Evacuate Immediate Area emergency->spill_evacuate expo_skin Skin Contact: Remove contaminated clothing. Flush skin with water for 15 min. emergency->expo_skin expo_eye Eye Contact: Immediately flush eyes with water for 15 min. Seek medical attention. emergency->expo_eye expo_inhale Inhalation: Move to fresh air. Seek medical attention if symptoms persist. emergency->expo_inhale expo_ingest Ingestion: Do NOT induce vomiting. Seek immediate medical attention. emergency->expo_ingest spill_notify Notify Supervisor and EHS spill_evacuate->spill_notify spill_control Control Spill with Absorbent Material (if safe to do so) spill_notify->spill_control spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_control->spill_dispose

Caption: Emergency response for spills and personnel exposure.

Detailed Protocols

Handling and Use:

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling this chemical and label it accordingly.

  • Weighing and Transfer:

    • When weighing, use a balance inside the fume hood or in a ventilated enclosure to minimize dust inhalation.

    • Use appropriate tools (spatula, etc.) to handle the solid material, avoiding direct contact.

  • Experimental Procedures:

    • Keep containers of this compound tightly closed when not in use.

    • Avoid creating dust. If dissolution is required, add the solid to the solvent slowly.

Disposal Plan:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste down the drain.[4][5]

By adhering to these guidelines, you can significantly reduce the risks associated with the handling of this compound and maintain a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.